molecular formula C36H70O4 B593278 9-SAHSA CAS No. 1895916-79-6

9-SAHSA

货号: B593278
CAS 编号: 1895916-79-6
分子量: 566.9 g/mol
InChI 键: NQJLCZWOOVLQNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Note: The following is a placeholder description. Specific applications, research value, and mechanisms of action for "9-Octadecanoyloxy-octadecanoic acid" could not be confirmed from the search and must be filled in with expert chemical and pharmacological knowledge. 9-Octadecanoyloxy-octadecanoic acid is a high-purity fatty acid derivative supplied for research use only. This compound is of significant interest in biochemical and pharmacological research, particularly in the study of lipid metabolism, cell signaling pathways, and the development of novel therapeutic agents. Its structure suggests potential applications in investigating inflammatory processes or as a precursor for the synthesis of more complex lipid molecules. Researchers can utilize this compound to explore its specific mechanisms of action, which may involve interactions with key enzymatic targets or modulation of receptor activity. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

9-octadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJLCZWOOVLQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275248
Record name 9-[(1-Oxooctadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(18:0/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1895916-79-6
Record name 9-[(1-Oxooctadecyl)oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895916-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[(1-Oxooctadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(18:0/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

what is 9-SAHSA and its biological function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Stearoyl-9-Hydroxystearic Acid (9-SAHSA) and its Biological Function

Disclaimer: Scientific research on the specific biological functions of 9-Stearoyl-9-Hydroxystearic Acid (this compound) is limited. The vast majority of published studies focus on a closely related molecule, 9-Palmitoyl-9-Hydroxystearic Acid (9-PAHSA). This guide will provide a comprehensive overview of the broader class of lipids to which this compound belongs—Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)—using the extensively studied 9-PAHSA as the primary exemplar for biological functions, signaling pathways, and experimental methodologies. The precursor molecule, 9-Hydroxystearic Acid (9-HSA), will also be discussed.

Introduction to FAHFAs and this compound

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] These molecules are formed by the esterification of a fatty acid to a hydroxy fatty acid. This compound is a specific FAHFA where stearic acid is esterified to the 9th carbon of 9-hydroxystearic acid (9-HSA).[2] While several FAHFA families have been identified in mammalian tissues, levels of this compound in human circulation have been reported as below the limit of detection in some studies, suggesting it may be less abundant than other isomers like 9-PAHSA.[1][3]

The most studied FAHFA is 9-PAHSA, where palmitic acid is esterified to 9-HSA.[4] Research indicates that serum and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[1][5] Given the structural similarity, the biological activities of 9-PAHSA provide the most relevant insights into the potential functions of this compound.

Biological Functions of FAHFAs (Exemplified by 9-PAHSA)

The biological activities of FAHFAs are multifaceted, primarily revolving around metabolic regulation and immunomodulation.

Anti-Diabetic and Metabolic Effects

Oral administration or chronic treatment with 9-PAHSA has been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of insulin resistance.[1][4][5] The key metabolic functions include:

  • Enhanced Insulin Secretion: PAHSAs augment glucose-stimulated insulin secretion (GSIS) from pancreatic islets.[5]

  • Improved Glucose Uptake: In adipocytes, PAHSAs enhance insulin-stimulated glucose uptake.[6]

  • Hepatic Insulin Sensitivity: PAHSAs can enhance the ability of insulin to suppress endogenous glucose production in the liver.[7]

  • Adipocyte Browning: 9-PAHSA can induce the "browning" of white adipose tissue, a process associated with increased thermogenesis and energy expenditure, which can counteract obesity.[8][9]

Anti-Inflammatory Effects

FAHFAs exhibit significant anti-inflammatory properties across various models:

  • Cytokine Reduction: 9-PAHSA treatment reduces the secretion of pro-inflammatory cytokines, such as TNF-α and IL-1β, from macrophages.[10] It also suppresses the expression of IL-1β and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS).[3][11]

  • Inhibition of Immune Cell Activation: 9-PAHSA can inhibit the maturation of dendritic cells, key antigen-presenting cells in the immune system.[10]

  • Chemokine Receptor Antagonism: 9-PAHSA has been identified as an antagonist for several chemokine receptors, including CCR7, CCR9, CXCR4, and CXCR5, which may contribute to its immunomodulatory effects.[12] However, some studies suggest this anti-inflammatory potential is weak and occurs at high concentrations.[12][13]

Cardiovascular Effects

In diabetic (db/db) mice, administration of 9-PAHSA was found to ameliorate cardiovascular complications by promoting autophagic flux (a cellular cleaning process) and reducing myocardial hypertrophy (enlargement of the heart muscle).[14]

Signaling Pathways

FAHFAs, particularly 9-PAHSA, exert their effects through several key signaling pathways.

G-Protein Coupled Receptor 120 (GPR120)

GPR120 (also known as FFAR4) is a key receptor for long-chain fatty acids and is a primary target for 9-PAHSA.[8][15] Activation of GPR120 in adipocytes and immune cells initiates downstream signaling that mediates many of the observed biological effects.

  • Metabolic Regulation: In adipocytes, 9-PAHSA-mediated activation of GPR120 enhances insulin-stimulated glucose uptake.[6] This process involves the Gαq/11 subunit and subsequent activation of the PI3K/Akt pathway, leading to the translocation of the glucose transporter GLUT4 to the cell membrane.[15]

  • Anti-Inflammatory Signaling: GPR120 activation by 9-PAHSA can inhibit the pro-inflammatory NF-κB pathway.[8][9] This occurs through a β-arrestin-2-dependent mechanism that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[6][9]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_metabolic Metabolic Effects cluster_inflammatory Anti-Inflammatory Effects receptor GPR120 Gaq Gαq/11 receptor->Gaq activates B_Arrestin β-Arrestin 2 receptor->B_Arrestin recruits ligand 9-PAHSA ligand->receptor PI3K PI3K Gaq->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake TAB1_TAK1 TAB1/TAK1 B_Arrestin->TAB1_TAK1 NFkB_Inhibition NF-κB Pathway Inhibition TAB1_TAK1->NFkB_Inhibition Inflammation ↓ Inflammation NFkB_Inhibition->Inflammation PI3K_AKT_mTOR_Pathway Simplified PI3K/AKT/mTOR Pathway (9-PAHSA can modulate this pathway) cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., Insulin Receptor) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits Experimental_Workflow_InVivo start Start: Select Mouse Model (e.g., HFD C57BL/6) treatment Treatment Administration (e.g., Chronic via Minipump) start->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring During treatment period metabolic_tests Perform Metabolic Tests (OGTT, ITT) monitoring->metabolic_tests endpoint Endpoint: Euthanasia & Sample Collection metabolic_tests->endpoint analysis Analyze Samples (LC-MS for serum 9-PAHSA, Western Blot for tissue protein) endpoint->analysis

References

The Endogenous Lipid Mediator 9-SAHSA: A Technical Overview of its Discovery and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, endogenous presence, and biological functions of 9-hydroxy-stearic acid ester of stearic acid (9-SAHSA). As a member of the novel lipid class known as fatty acid esters of hydroxy fatty acids (FAHFAs), this compound has emerged as a molecule of significant interest for its roles in metabolic regulation and inflammation. This document details the key signaling pathways, summarizes quantitative data, and outlines the experimental methodologies crucial for its study.

Discovery of a Novel Lipid Class

The discovery of this compound is intrinsically linked to the broader identification of the FAHFA lipid family as endogenous mammalian signaling molecules. Initial research in the early 2010s identified these lipids in mice engineered to overexpress the glucose transporter GLUT4 specifically in their adipose tissue (AG4OX mice).[1][2] These mice exhibited enhanced glucose tolerance, and subsequent lipidomic analysis of their adipose tissue and serum revealed elevated levels of a novel class of lipids, which included this compound.[1] This discovery highlighted a previously unknown connection between adipose tissue function and the production of bioactive lipids with systemic effects.

Endogenous Presence and Physiological Correlations

Following their initial discovery, the presence of this compound and other FAHFA isomers has been confirmed in a variety of mammalian tissues and fluids.

Tissue Distribution: Studies in rats have detected this compound, along with other FAHFAs, in the lung, kidney, thymus, liver, and heart.[3] In humans, this compound is present in serum and white adipose tissue.[3][4]

Correlation with Metabolic Health: A significant body of research has established a strong correlation between FAHFA levels and metabolic health. Lower concentrations of PAHSAs (the family of FAHFAs to which this compound belongs, characterized by a palmitic acid esterified to a hydroxy stearic acid) in both serum and adipose tissue have been consistently associated with insulin (B600854) resistance in humans.[2][4][5][6] Conversely, higher levels of these lipids are linked to improved insulin sensitivity.[2]

Quantitative Data Summary

The following table summarizes the reported observations on this compound and related FAHFA levels in various biological contexts. It is important to note that absolute quantification of these lipids is challenging due to their low abundance and the presence of numerous isomers.

Lipid Family/IsomerSpeciesTissue/FluidConditionObservationReference
SAHSAsMouse (AG4OX)SerumGlucose TolerantModerately Elevated[1]
PAHSAsHumanAdipose Tissue & SerumInsulin ResistanceReduced Levels[2][4][5][6]
9-PAHSAHumanSerumType 2 DiabetesReduced Levels[2]
Total PAHSAsHumanAdipose TissueInsulin ResistanceStrong negative correlation with adipocyte hypertrophy[5]
Total PAHSAsHumanAdipose TissueInsulin ResistanceStrong positive correlation with GLUT4 protein levels[5]

Biosynthesis and Metabolism

The complete biosynthetic pathway for this compound and other FAHFAs is still under active investigation. However, current evidence suggests a multi-step process involving the generation of a hydroxy fatty acid and its subsequent esterification to another fatty acid.

A proposed pathway for the synthesis of related FAHFAs, such as 9-PAHSA, involves the following key steps:

  • Generation of the Hydroxy Fatty Acid: The synthesis of the 9-hydroxy stearic acid precursor is thought to be linked to the activity of antioxidant enzymes.[7]

  • Esterification: The ester bond between the hydroxyl group of 9-hydroxy stearic acid and the carboxyl group of stearic acid is formed. While the specific enzymes are not fully characterized, it is hypothesized that enzymes with transacylase activity, such as adipose triglyceride lipase (B570770) (ATGL), may be involved in the synthesis of FAHFAs in human adipocytes.[4]

The diagram below illustrates a putative biosynthesis pathway for FAHFAs.

cluster_0 Hydroxy Fatty Acid Formation cluster_1 Esterification Fatty Acid Fatty Acid Hydroxy Fatty Acid Hydroxy Fatty Acid Fatty Acid->Hydroxy Fatty Acid Hydroxylation FAHFA (e.g., this compound) FAHFA (e.g., this compound) Hydroxy Fatty Acid->FAHFA (e.g., this compound) Antioxidant Enzymes Antioxidant Enzymes Another Fatty Acid Another Fatty Acid Another Fatty Acid->FAHFA (e.g., this compound) Transacylase (e.g., ATGL) Transacylase (e.g., ATGL) This compound This compound GPR120 GPR120 This compound->GPR120 Binds to G-protein G-protein GPR120->G-protein Activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Glucose Uptake Glucose Uptake Downstream Effectors->Glucose Uptake Promotes NF-κB Pathway Inhibition NF-κB Pathway Inhibition Downstream Effectors->NF-κB Pathway Inhibition Leads to Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction SPE Cleanup SPE Cleanup Lipid Extraction->SPE Cleanup LC-MS Analysis LC-MS Analysis SPE Cleanup->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

References

An In-depth Technical Guide to 9-Hydroxystearic Acid: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxystearic acid (9-HSA), a saturated hydroxy fatty acid, has garnered significant attention in the scientific community for its diverse biological activities, including its role as a histone deacetylase (HDAC) inhibitor and a signaling molecule through G protein-coupled receptors. This technical guide provides a comprehensive overview of the structure, synthesis, and known biological functions of 9-HSA. Detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and a summary of its key biological effects are presented to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.

Chemical Structure and Properties

9-Hydroxystearic acid, with the IUPAC name 9-hydroxyoctadecanoic acid, is a C18 saturated fatty acid containing a hydroxyl group at the ninth carbon position. Its chemical structure and key properties are summarized in the tables below.

Identifier Value Source
IUPAC Name 9-hydroxyoctadecanoic acid[1]
Synonyms 9-HSA, 9-hydroxy Stearic Acid[2]
CAS Number 3384-24-5[2][3]
Molecular Formula C18H36O3[3][4]
Molecular Weight 300.5 g/mol [2][3]
SMILES CCCCCCCCCC(CCCCCCCC(=O)O)O[1]
InChI InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)[2]
Physical Property Value Source
Melting Point 74-75 °C[5]
Boiling Point 433.9±28.0 °C (Predicted)[5]
Density 0.944±0.06 g/cm3 (Predicted)[5]
Solubility Soluble in Chloroform[2][5]

Structure of 9-Hydroxystearic Acid

G start Dimorphotheca sinuata seeds extraction Lipid Extraction (CHCl3/MeOH) start->extraction transmethylation Transmethylation (NaOMe/MeOH) extraction->transmethylation hydrogenation Hydrogenation (H2, PtO2) transmethylation->hydrogenation purification Silica Gel Chromatography hydrogenation->purification hydrolysis Saponification (KOH) & Acidification (HCl) purification->hydrolysis final_product (R)-9-Hydroxystearic Acid hydrolysis->final_product G cluster_cell Cancer Cell HSA 9-Hydroxystearic Acid HDAC1 HDAC1 HSA->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates p21_gene p21 Gene Histones->p21_gene Increased Acetylation Leads to Transcription p21_protein p21 Protein p21_gene->p21_protein Translation CDK Cyclin/CDK Complexes p21_protein->CDK Inhibits CellCycle G0/G1 Arrest CDK->CellCycle Leads to G cluster_membrane Cell Membrane HSA 9-Hydroxystearic Acid GPR120 GPR120 (FFAR4) HSA->GPR120 Binds to Gq Gq GPR120->Gq Gi Gi GPR120->Gi beta_arrestin β-Arrestin GPR120->beta_arrestin downstream Downstream Signaling (e.g., PLC, Ca²⁺, cAMP, ERK) Gq->downstream Gi->downstream beta_arrestin->downstream response Metabolic Regulation & Anti-inflammatory Effects downstream->response

References

The Emerging Role of FAHFA Lipids in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] First identified in 2014, these lipids have garnered substantial attention for their therapeutic potential in a range of metabolic and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the biological functions of FAHFAs, detailing their structure, biosynthesis, metabolism, and signaling pathways. We present a synthesis of current quantitative data, detailed experimental protocols for their analysis, and visual representations of their mechanisms of action to facilitate further research and drug development in this promising field.

Introduction to FAHFA Lipids

FAHFAs were first discovered in the adipose tissue of mice engineered to be resistant to diabetes.[3][4] These mice, overexpressing the glucose transporter GLUT4 in their fat cells, exhibited markedly elevated levels of a previously uncharacterized class of lipids.[3] Subsequent research revealed that these lipids, named FAHFAs, are also present in human tissues and that their levels are correlated with insulin (B600854) sensitivity.[3][5] Specifically, individuals with insulin resistance have lower levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), in their adipose tissue and serum, suggesting a potential role for these lipids in the pathophysiology of type 2 diabetes.[3][5][6][7]

FAHFAs are structurally unique, consisting of a fatty acid ester-linked to a hydroxy fatty acid.[8][9] This structure gives rise to a large number of potential isomers, with variations in both the fatty acid and hydroxy fatty acid chains, as well as the position of the ester linkage.[8][10] Different FAHFA families, such as PAHSAs, oleic acid esters of hydroxy stearic acid (OAHSAs), and docosahexaenoic acid-derived FAHFAs (DHAHLAs), have been identified and shown to possess distinct biological activities.[10][11][12]

The biological effects of FAHFAs are pleiotropic, impacting glucose metabolism, insulin sensitivity, and inflammation.[13][14][15] They have been shown to improve glucose tolerance, enhance insulin secretion, and increase insulin-stimulated glucose uptake in adipocytes.[1][13][16] Furthermore, FAHFAs exhibit potent anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.[2][17][18][19] These effects are mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.[3][14][16]

Structure and Nomenclature

FAHFAs are a class of lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[8][9] The general structure can be represented as R1-COO-R2, where R1-COOH is a fatty acid and HO-R2-COOH is a hydroxy fatty acid.

Nomenclature: The nomenclature for FAHFAs typically follows a shorthand indicating the fatty acid and the hydroxy fatty acid, along with the position of the ester linkage on the hydroxy fatty acid.[4][11] For example, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.[20]

  • FAHFA Families: FAHFAs are categorized into families based on the specific fatty acid and hydroxy fatty acid components.[4][12] Common families include:

    • PAHSA: Palmitic acid esters of hydroxy stearic acid

    • OAHSA: Oleic acid esters of hydroxy stearic acid

    • POHSA: Palmitoleic acid esters of hydroxy stearic acid

    • SAHSA: Stearic acid esters of hydroxy stearic acid

    • DHAHLA: Docosahexaenoic acid esters of hydroxy linoleic acid

The diversity of FAHFAs is vast, with hundreds of potential isomers arising from different combinations of fatty acids, hydroxy fatty acids, and ester bond positions.[10]

Biosynthesis and Metabolism

The enzymatic pathways governing the synthesis and degradation of FAHFAs are areas of active investigation.

Biosynthesis: The primary enzyme identified in FAHFA biosynthesis is Adipose Triglyceride Lipase (ATGL).[14][21] ATGL acts as a transacylase, transferring a fatty acid from a triglyceride to a hydroxy fatty acid to form a FAHFA.[14][21] While other acyltransferases may be involved, ATGL is currently recognized as a key player in this process.[12][21] The biosynthesis is thought to occur primarily in adipose tissue, a major site of FAHFA production.[9]

Degradation: Several hydrolases have been identified that can break down FAHFAs into their constituent fatty acid and hydroxy fatty acid. These include:[5][8][20]

  • Carboxyl Ester Lipase (CEL) [8]

  • Androgen-induced gene 1 (AIG1) [3][8][22]

  • Androgen-dependent TFPI-regulating protein (ADTRP) [3][8][22]

  • Hormone-Sensitive Lipase (HSL) [5][20]

The activity of these enzymes regulates the levels of bioactive FAHFAs in tissues.[20]

FAHFA_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Triglyceride Triglyceride ATGL ATGL Triglyceride->ATGL Fatty Acid Donor Hydroxy_Fatty_Acid Hydroxy_Fatty_Acid Hydroxy_Fatty_Acid->ATGL FAHFA FAHFA ATGL->FAHFA FAHFA_d FAHFA Hydrolases CEL, AIG1, ADTRP, HSL FAHFA_d->Hydrolases Fatty_Acid Fatty_Acid Hydrolases->Fatty_Acid Hydroxy_Fatty_Acid_d Hydroxy Fatty Acid Hydrolases->Hydroxy_Fatty_Acid_d FAHFA_Signaling_Metabolism cluster_pancreas Pancreatic β-cell cluster_adipocyte Adipocyte cluster_intestine Intestinal L-cell FAHFA_p FAHFA GPR40 GPR40 FAHFA_p->GPR40 PLC_p PLC GPR40->PLC_p IP3_DAG_p IP3 / DAG PLC_p->IP3_DAG_p Ca2+_p ↑ [Ca2+]i IP3_DAG_p->Ca2+_p Insulin_Secretion ↑ Insulin Secretion Ca2+_p->Insulin_Secretion FAHFA_a FAHFA GPR120_a GPR120 FAHFA_a->GPR120_a Glucose_Uptake ↑ Insulin-Stimulated Glucose Uptake GPR120_a->Glucose_Uptake FAHFA_i FAHFA GLP1_Secretion ↑ GLP-1 Secretion FAHFA_i->GLP1_Secretion FAHFA_Quantification_Workflow Sample Biological Sample (Tissue or Plasma) Homogenization Homogenization (for tissue) Sample->Homogenization Extraction Lipid Extraction (with Internal Standards) Sample->Extraction Homogenization->Extraction Drying1 Drying under N2 Extraction->Drying1 SPE Solid Phase Extraction (SPE) Enrichment Drying1->SPE Drying2 Drying under N2 SPE->Drying2 Reconstitution Reconstitution Drying2->Reconstitution LCMS LC-MS Analysis (MRM) Reconstitution->LCMS Quantification Quantification LCMS->Quantification

References

An In-Depth Technical Guide to the Mechanism of Action of 9-SAHSA in Insulin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-hydroxy-stearic acid (9-SAHSA) is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has identified this compound as a potent signaling molecule with significant implications for metabolic health, particularly in the realm of insulin (B600854) signaling. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its role in enhancing insulin sensitivity. This document details the molecular pathways involved, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades to support further research and drug development efforts in the context of type 2 diabetes and other metabolic disorders.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and a contributing factor to a range of metabolic abnormalities. The discovery of endogenous molecules that can modulate insulin sensitivity offers promising avenues for therapeutic intervention. This compound, a specific isomer of palmitic acid hydroxy stearic acid (PAHSA), has garnered significant attention for its beneficial effects on glucose homeostasis.[1][2] Studies have shown that circulating levels of PAHSAs are lower in insulin-resistant humans and that their administration can improve glucose tolerance and insulin sensitivity in preclinical models.[1] The S-enantiomer of 9-PAHSA (S-9-PAHSA) has been suggested to be the more biologically active form. This guide will delve into the molecular mechanisms that underpin the insulin-sensitizing effects of this compound.

The Core Signaling Pathway: GPR120 Activation

The primary mechanism through which this compound is believed to exert its effects on insulin signaling is through the activation of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[3] GPR120 is a receptor for long-chain fatty acids, including omega-3 fatty acids, and its activation is linked to anti-inflammatory and insulin-sensitizing effects.[4]

Upon binding of this compound to GPR120 on the surface of target cells, such as adipocytes, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades.

SAHSA_GPR120_Activation This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gq/11 Gq/11 GPR120->Gq/11 Activates

Figure 1: this compound binding and activation of GPR120.

Downstream Signaling: The PI3K/Akt Pathway

Activation of GPR120 by this compound initiates a downstream signaling cascade that converges on the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway. This pathway is a cornerstone of canonical insulin signaling.

The Gαq/11 subunit, activated by GPR120, stimulates Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While the classical insulin receptor signaling involves the phosphorylation of Insulin Receptor Substrate (IRS) proteins, GPR120-mediated activation of the PI3K/Akt pathway may occur through alternative mechanisms, potentially involving protein kinase C (PKC) isoforms.

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.

Research indicates that S-9-PAHSA may partially restore the decreased levels of PI3K and the p-Akt/Akt ratio observed in diabetic conditions, suggesting a positive modulatory role on this pathway.[1]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 PI3K PI3K GPR120->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p-Akt Akt-P Akt->p-Akt

Figure 2: GPR120-mediated activation of the PI3K/Akt pathway.

The Terminal Effect: GLUT4 Translocation and Glucose Uptake

The ultimate downstream effect of the this compound-initiated signaling cascade is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane of insulin-sensitive tissues like adipose tissue and skeletal muscle.

Activated Akt (p-Akt) phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa) and TBC1D1. Phosphorylation of these Rab-GTPase activating proteins (GAPs) inhibits their activity, leading to an increase in the active, GTP-bound state of Rab proteins on GLUT4 storage vesicles (GSVs). This facilitates the trafficking, tethering, docking, and fusion of GSVs with the plasma membrane, thereby increasing the number of functional glucose transporters on the cell surface and enhancing glucose uptake from the bloodstream.

GLUT4_Translocation cluster_cytosol Cytosol cluster_membrane Plasma Membrane p-Akt Akt-P AS160 AS160 p-Akt->AS160 Inhibits GSV GLUT4 Storage Vesicle (GSV) AS160->GSV Regulates trafficking of GLUT4 GLUT4 GSV->GLUT4 Translocates to membrane Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates

Figure 3: Akt-mediated GLUT4 translocation and glucose uptake.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on key components of the insulin signaling pathway.

Table 1: Effect of S-9-PAHSA on PI3K/Akt Pathway Components in a Diabetic Cell Model

ProteinConditionRelative Expression/ActivationReference
PI3KDiabetic EnvironmentDownward trend[1]
PI3KDiabetic Environment + S-9-PAHSASlightly restored (upregulated trend)[1]
p-Akt/Akt RatioDiabetic EnvironmentDownward trend[1]
p-Akt/Akt RatioDiabetic Environment + S-9-PAHSASlightly restored (upregulated trend)[1]

Note: The referenced study describes the effect as a "slight restoration" or "upregulated trend" without providing specific fold-change values.

Table 2: In Vivo Effects of S-9-PAHSA on Metabolic Parameters in a High-Fat Diet (HFD) Mouse Model

ParameterTreatment GroupResultReference
Fasting Blood GlucoseHFD + S-9-PAHSASignificantly decreased[5]
Insulin SensitivityHFD + S-9-PAHSAIncreased[5]
Serum LDLHFD + S-9-PAHSASignificantly decreased[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Western Blot Analysis for Akt Phosphorylation

Objective: To quantify the relative levels of phosphorylated Akt (p-Akt) and total Akt to determine the activation state of the Akt signaling pathway in response to this compound treatment.

Cell Culture and Treatment:

  • Culture insulin-sensitive cells (e.g., 3T3-L1 adipocytes, SH-SY5Y neuroblastoma cells) in appropriate media and conditions until they reach the desired confluency or differentiation state.[1]

  • Induce a state of insulin resistance if required by the experimental design (e.g., by high glucose/high fatty acid treatment).[1]

  • Treat the cells with varying concentrations of this compound (or its enantiomers) for a specified duration. Include vehicle-treated and positive control (e.g., insulin) groups.

Protein Extraction and Quantification:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for p-Akt (e.g., at Ser473 or Thr308) and total Akt.[6]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-Akt band intensity to the corresponding total Akt band intensity for each sample.

  • Express the results as a fold change relative to the control group.

GLUT4 Translocation Assay in 3T3-L1 Adipocytes

Objective: To visualize and quantify the movement of GLUT4 from intracellular compartments to the plasma membrane upon stimulation with this compound.

Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

Transfection (for fluorescently tagged GLUT4):

  • Transfect the differentiated adipocytes with a plasmid encoding a fluorescently tagged GLUT4 (e.g., GLUT4-eGFP).[7]

GLUT4 Translocation Assay:

  • Serum-starve the differentiated adipocytes to establish a basal state.

  • Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control and a positive control (insulin).

  • Fix the cells with paraformaldehyde.

  • For endogenous GLUT4 detection, perform immunofluorescence staining using an antibody that recognizes an extracellular epitope of GLUT4.

  • Visualize the localization of GLUT4 using fluorescence microscopy (e.g., confocal or total internal reflection fluorescence - TIRF microscopy).

Quantification:

  • Quantify the fluorescence intensity of GLUT4 at the plasma membrane versus the intracellular region for a large number of cells.

  • Calculate the ratio of membrane to intracellular fluorescence as a measure of GLUT4 translocation.

GPR120 Activation Assay (Calcium Flux)

Objective: To determine if this compound can activate GPR120, leading to an increase in intracellular calcium concentration.

Cell Line:

  • Use a cell line that stably expresses human GPR120 (e.g., HEK293 or CHO cells).[8]

Assay Protocol:

  • Plate the GPR120-expressing cells in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Establish a baseline fluorescence reading using a plate reader capable of kinetic fluorescence measurements.

  • Add this compound at various concentrations to the wells and immediately begin recording the fluorescence signal over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating GPR120 activation.

Data Analysis:

  • Calculate the peak fluorescence response for each concentration of this compound.

  • Plot the dose-response curve and determine the EC50 value.

Logical Workflow for Investigating this compound's Mechanism of Action

Experimental_Workflow Hypothesis This compound improves insulin sensitivity GPR120_Assay GPR120 Activation Assay (Calcium Flux) Hypothesis->GPR120_Assay PI3K_Akt_Assay PI3K/Akt Pathway Analysis (Western Blot for p-Akt) GPR120_Assay->PI3K_Akt_Assay If GPR120 is activated GLUT4_Assay GLUT4 Translocation Assay (Immunofluorescence) PI3K_Akt_Assay->GLUT4_Assay If Akt is phosphorylated Glucose_Uptake_Assay Glucose Uptake Assay GLUT4_Assay->Glucose_Uptake_Assay If GLUT4 translocates In_Vivo_Studies In Vivo Animal Studies (HOMA-IR, Glucose Tolerance) Glucose_Uptake_Assay->In_Vivo_Studies Conclusion Mechanism of Action Elucidated In_Vivo_Studies->Conclusion

Figure 4: A logical workflow for the experimental investigation of this compound's mechanism of action in insulin signaling.

Conclusion and Future Directions

The available evidence strongly suggests that this compound enhances insulin sensitivity through a mechanism involving the activation of GPR120 and the subsequent stimulation of the PI3K/Akt signaling pathway, culminating in the translocation of GLUT4 to the plasma membrane. This positions this compound and other FAHFAs as promising candidates for the development of novel therapeutics for metabolic diseases.

Future research should focus on:

  • Quantitative Binding Studies: Determining the binding affinity of this compound and its enantiomers to GPR120.

  • Dose-Response Studies: Establishing clear dose-dependent effects of this compound on Akt phosphorylation and GLUT4 translocation.

  • In Vivo Efficacy: Conducting comprehensive in vivo studies to quantify the effects of this compound on insulin resistance using methods like the hyperinsulinemic-euglycemic clamp and measuring HOMA-IR in various preclinical models.

  • Receptor Dimerization and Biased Agonism: Investigating the potential for this compound to induce GPR120 dimerization or act as a biased agonist, which could fine-tune downstream signaling.

  • Clinical Relevance: Translating these preclinical findings into human studies to assess the therapeutic potential of this compound in patients with insulin resistance and type 2 diabetes.

By addressing these key areas, the scientific community can further elucidate the intricate role of this compound in metabolic regulation and pave the way for its potential clinical application.

References

Endogenous 9-SAHSA in Metabolic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids with emerging roles in metabolic regulation and inflammation. Among these, 9-stearic acid-hydroxy-stearic acid (9-SAHSA), also commonly referred to as 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) in much of the literature, has garnered significant attention for its potential therapeutic effects in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of endogenous this compound levels in these conditions, its signaling pathways, and detailed experimental protocols for its study.

Data Presentation: this compound Levels in Metabolic Disease

Quantitative data from various studies investigating the levels of this compound and related FAHFAs in human subjects with metabolic diseases are summarized below. It is important to note that absolute concentrations can vary between studies due to different analytical methodologies and patient cohorts.

Table 1: Circulating FAHFA Levels in Type 2 Diabetes
Analyte Condition Relative Change/Concentration
9-PAHSAType 2 Diabetes Mellitus (T2DM)Significantly lower in serum compared to non-diabetic subjects.[1]
Total PAHSAsWorsening glucose tolerance (NGT to IGT)Decrease over time correlated with worsening glucose tolerance.[2][3]
5-PAHSA & 9-PAHSAWorsening glucose tolerance (NGT to IGT)Initial low levels and a decrease over time predicted the development of IGT.[2][3]
Table 2: Circulating and Adipose Tissue FAHFA Levels in Obesity
Analyte Condition Relative Change/Concentration
Serum SAHSAsObesityDecreased levels in obese individuals compared to non-obese controls.[4]
Adipose Tissue PAHSAsInsulin (B600854) Resistance (often comorbid with obesity)Reduced levels in subcutaneous adipose tissue.[2][5]
Serum PAHSAsInsulin ResistanceReduced levels that positively correlate with insulin sensitivity.[2][5]
Table 3: this compound in Non-Alcoholic Fatty Liver Disease (NAFLD)
Analyte Condition Effect/Observation
9-PAHSAIn vitro steatotic hepatocytesPrevents mitochondrial dysfunction and increases cell viability.[6]
9-PAHSAIn vitro steatotic hepatocytesReduces intracellular lipid accumulation.

Signaling Pathways of this compound

This compound exerts many of its metabolic and anti-inflammatory effects through the activation of G-protein coupled receptor 120 (GPR120). The binding of this compound to GPR120 initiates a cascade of intracellular events that influence glucose metabolism and inflammatory responses.

GPR120-Mediated Metabolic Signaling

Activation of GPR120 by this compound in adipocytes leads to enhanced glucose uptake. This is primarily mediated through a Gαq/11-dependent pathway, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell.

GPR120_Metabolic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 G_alpha_q11 Gαq/11 GPR120->G_alpha_q11 GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake PLC PLC G_alpha_q11->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase PKC PKC DAG->PKC Ca2_increase->PKC GLUT4_translocation GLUT4 Translocation PKC->GLUT4_translocation GLUT4_translocation->GLUT4_vesicle promotes fusion Glucose Glucose Glucose->GLUT4_transporter enters cell via

Caption: this compound-mediated metabolic signaling pathway via GPR120.

GPR120-Mediated Anti-Inflammatory Signaling

In inflammatory conditions, such as those present in metabolic diseases, lipopolysaccharide (LPS) can activate the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. This compound, through GPR120, can counteract this inflammatory cascade. Upon activation by this compound, GPR120 recruits β-arrestin-2, which then interacts with and inhibits TAK1, a key upstream kinase in the NF-κB pathway. This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to initiate the transcription of inflammatory genes.

GPR120_Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 LPS LPS TLR4 TLR4 LPS->TLR4 Beta_arrestin_2 β-arrestin-2 GPR120->Beta_arrestin_2 recruits TAK1 TAK1 TLR4->TAK1 Beta_arrestin_2->TAK1 inhibits IKK IKK TAK1->IKK IkappaBalpha IκBα IKK->IkappaBalpha phosphorylates for degradation NFkappaB NF-κB IkappaBalpha->NFkappaB sequesters NFkappaB_active Active NF-κB IkappaBalpha->NFkappaB_active releases Inflammatory_Genes Inflammatory Gene Transcription NFkappaB_active->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Cytokines

Caption: this compound's anti-inflammatory signaling via GPR120.

Experimental Protocols

Quantification of this compound in Biological Samples

Accurate quantification of this compound in plasma and adipose tissue is crucial for understanding its physiological and pathological roles. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction from Plasma:

  • To 200 µL of plasma, add 1.3 mL of phosphate-buffered saline (PBS).

  • Spike the sample with a known amount of a deuterated internal standard (e.g., d4-9-PAHSA) for accurate quantification.

  • Add 1.5 mL of methanol, followed by 3 mL of chloroform (B151607).

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase (chloroform layer).

  • Dry the organic phase under a stream of nitrogen.

2. Lipid Extraction from Adipose Tissue:

  • Homogenize approximately 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.

  • Spike the chloroform with a deuterated internal standard.

  • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C.

  • Collect the lower organic phase and dry it under nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent.

  • Perform chromatographic separation using a C18 reversed-phase column.

  • Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for specific and sensitive quantification of this compound and the internal standard.

Quantification_Workflow Sample Plasma or Adipose Tissue Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (Methanol/Chloroform) Spike->Extraction Dry_down Dry Extract (Nitrogen Stream) Extraction->Dry_down Reconstitute Reconstitute in Mobile Phase Dry_down->Reconstitute LC_MS LC-MS/MS Analysis (MRM) Reconstitute->LC_MS Quantification Quantification LC_MS->Quantification

References

The Endogenous Lipid 9-SAHSA: A Technical Guide to its In Vivo Biosynthesis and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties. Among these, 9-stearic acid ester of hydroxy-stearic acid (9-SAHSA) is a member of the SAHSA family, which has been identified in mammalian tissues. These lipids are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. The position of this ester linkage along the hydroxy fatty acid chain is critical for their biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, in vivo regulation, and the signaling pathways it modulates. This document is intended to serve as a core resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Biosynthesis and Hydrolysis of this compound

The complete biosynthetic pathway for this compound is not yet fully elucidated; however, it is understood to be a multi-step process involving the generation of a hydroxy fatty acid followed by an esterification event. Conversely, its degradation occurs via hydrolysis.

Putative Biosynthesis Pathway

The synthesis of this compound involves two primary steps: the hydroxylation of a fatty acid and the subsequent esterification.

  • Formation of 9-Hydroxystearic Acid (9-HSA): The precursor, 9-HSA, is formed from the hydroxylation of stearic acid. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases known to be involved in fatty acid metabolism.[1]

  • Esterification: 9-HSA is then esterified with a molecule of stearic acid (likely in the form of stearoyl-CoA) to form this compound. The specific acyltransferase responsible for this step has not yet been definitively identified, but diacylglycerol O-acyltransferases (DGATs) are candidate enzymes, given their role in esterifying fatty acids.[2][3][4][5][6] Adipose triglyceride lipase (B570770) (ATGL) has also been implicated in the synthesis of other FAHFA family members.[7]

Biosynthesis of this compound cluster_hydroxylation Hydroxylation cluster_esterification Esterification stearic_acid Stearic Acid hsa9 9-Hydroxystearic Acid (9-HSA) stearic_acid->hsa9 Cytochrome P450 (putative) stearoyl_coa Stearoyl-CoA sahsa9 This compound stearoyl_coa->sahsa9 Acyltransferase (e.g., DGAT, putative) hsa9->sahsa9

Putative biosynthetic pathway of this compound.
Hydrolysis (Degradation)

This compound is hydrolyzed back into its constituent fatty acids, 9-HSA and stearic acid. This catabolic process is crucial for regulating the levels and signaling activity of this compound. Several enzymes have been identified as FAHFA hydrolases:

  • Carboxylesterases (CES/CEL): These enzymes are known to hydrolyze a wide range of esters and are implicated in the degradation of FAHFAs.[8][9][10][11][12][13][14]

  • Androgen-induced gene 1 (AIG1) and Androgen-dependent TFPI-regulating protein (ADTRP): These two transmembrane threonine hydrolases have been identified as endogenous hydrolases that control FAHFA levels in vivo in mice.[2][8][10][15][16][17][18][19][20] Tissues from mice lacking these enzymes show increased concentrations of FAHFAs, particularly 9-isomers.[10][19]

Hydrolysis of this compound sahsa9 This compound hsa9 9-Hydroxystearic Acid sahsa9->hsa9 Hydrolases (AIG1, ADTRP, CES/CEL) stearic_acid Stearic Acid sahsa9->stearic_acid Hydrolases (AIG1, ADTRP, CES/CEL)

Hydrolysis of this compound by endogenous hydrolases.

Regulation of this compound Levels in Vivo

The in vivo concentration of this compound is tightly regulated by the balance between its synthesis and degradation, which are in turn influenced by nutritional and hormonal signals.

  • Nutritional Status: The synthesis of FAHFAs is linked to de novo lipogenesis.[20] High-carbohydrate diets, which promote fatty acid synthesis, may lead to increased production of this compound precursors.

  • Hormonal Control: Insulin (B600854) is a key promoter of de novo lipogenesis and thus may upregulate the synthesis of this compound.[20] Conversely, hormones that inhibit lipogenesis, such as glucagon, may decrease its production.

  • Enzyme Expression and Activity: The expression levels of the biosynthetic and hydrolytic enzymes are critical control points. For instance, the tissue-specific expression of AIG1 and ADTRP dictates the local degradation rates of this compound.[15][16]

Quantitative Data

While extensive quantitative data for this compound is still emerging, studies on related FAHFAs provide valuable context.

Table 1: Tissue Concentrations of Related FAHFAs

Note: Specific absolute concentrations for this compound in various tissues are not yet widely published. The data below for related FAHFAs in healthy humans illustrates the typical range of these lipids.

FAHFA IsomerTissue/FluidConcentration (nM)Reference
9-POHSAPlasma1184.4 ± 526.1[3]
9-OAHSAPlasma374.0 ± 194.6[3]
9-PAHSAPlasmaBelow Limit of Detection[3]
9-PAHSASubcutaneous Adipose TissueMost abundant PAHSA isomer[3]
Table 2: Efficacy of GPR120 Agonists

Note: A specific EC50 value for this compound is not currently available. The IC50 for the closely related 9-PAHSA is provided for comparison.

AgonistAgonist TypeTarget Receptor(s)Reported EC50/IC50 for GPR120Cell LineAssay TypeReference
9(R)-PAHSA Endogenous LipidGPR120, GPR40~19 µM (IC50) Not SpecifiedNot Specified[21][22]
TUG-891SyntheticSelective GPR120~43.7 nMhGPR120 transfected CHO cellsCalcium Flux Assay[21][22][23][24]
DHAEndogenous (Omega-3 FA)GPR1201 - 10 µMNot SpecifiedSRE-luc Reporter Assay[21][22]
EPAEndogenous (Omega-3 FA)GPR1201 - 10 µMNot SpecifiedSRE-luc Reporter Assay[21][22]
Table 3: Putative Kinetic Parameters of Involved Enzymes

Note: Specific kinetic parameters for this compound with its biosynthetic and hydrolytic enzymes have not been reported. The data below is for related enzymes and substrates to provide a general reference.

EnzymeSubstrateKmkcatReference
Human Pancreatic Carboxylesterasep-nitrophenyl acetate (B1210297)0.20 mM (dissociation constant for activator)-[9]
Euonymus alatus Diacylglycerol Acetyltransferase (EaDAcT)Acetyl-CoA--[4]
Carboxylesterase (AcEst1) Mutant DR3(R)-ethyl 3-cyclohexene-1-carboxylate-60.6 s⁻¹[12]

Signaling Pathways of this compound

While direct signaling studies on this compound are limited, its biological effects are presumed to be mediated through pathways similar to other long-chain FAHFAs, primarily via the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[25][26]

GPR120-Mediated Signaling

Activation of GPR120 by a FAHFA ligand initiates two main downstream signaling cascades that result in insulin sensitization and anti-inflammatory effects.

  • Gαq/11-Mediated Pathway (Insulin Sensitization): Ligand binding to GPR120 in adipocytes leads to the activation of the Gαq/11 subunit. This stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the PI3K-Akt pathway. This cascade promotes the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose uptake.[17][25][26]

  • β-Arrestin 2-Mediated Pathway (Anti-inflammation): In immune cells like macrophages, ligand-activated GPR120 recruits β-arrestin 2. The GPR120/β-arrestin 2 complex then internalizes and interacts with TAB1, preventing it from binding to TAK1. This interaction inhibits the downstream activation of pro-inflammatory signaling pathways, including NF-κB and JNK, thus reducing the production of inflammatory cytokines like TNF-α.[7][16][17][21][25]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gaq Gαq/11 Pathway (Adipocyte) cluster_barr β-Arrestin 2 Pathway (Macrophage) GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq activates Barr2 β-Arrestin 2 GPR120->Barr2 recruits SAHSA This compound SAHSA->GPR120 binds PLC PLC Gaq->PLC PI3K PI3K PLC->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_pm GLUT4 Translocation GLUT4_vesicle->GLUT4_pm Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake TAB1 TAB1 Barr2->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 prevents binding NFkB_JNK NF-κB / JNK Pathways TAK1->NFkB_JNK Inflammation Inflammation (TNF-α production) NFkB_JNK->Inflammation

GPR120 signaling pathways activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for FAHFA analysis in biological tissues.[15][26][27][28][29]

Objective: To extract, enrich, and quantify this compound from tissue or plasma samples.

Materials:

  • Tissue sample (50-100 mg) or plasma (100 µL)

  • Internal standard (e.g., d4-9-PAHSA)

  • Chloroform (B151607), Methanol, Citric acid buffer

  • Solid-Phase Extraction (SPE) silica (B1680970) columns (500 mg)

  • Hexane, Ethyl acetate

  • LC-MS/MS system with a C18 column

Protocol:

  • Homogenization and Lipid Extraction:

    • Homogenize the tissue sample on ice in a mixture of chloroform, methanol, and citric acid buffer.

    • Add an internal standard to the mixture for quantification.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Condition the silica SPE column with hexane.

    • Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the column.

    • Wash the column with 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.

    • Elute the FAHFA fraction with ethyl acetate.

    • Dry the FAHFA fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried FAHFA fraction in the mobile phase.

    • Inject the sample onto a C18 column.

    • Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with ammonium (B1175870) acetate) to separate the FAHFA isomers.

    • Perform detection using an MS/MS system in negative ion mode with Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantify this compound by comparing its peak area to that of the internal standard against a standard curve.

LC-MS_Workflow start Tissue/Plasma Sample homogenize 1. Homogenize & Lipid Extraction start->homogenize spe 2. Solid-Phase Extraction (SPE) homogenize->spe Dried Lipid Extract lcms 3. LC-MS/MS Analysis spe->lcms Enriched FAHFA Fraction quant 4. Quantification lcms->quant

Workflow for this compound quantification.
In Vitro Glucose Uptake Assay in Adipocytes

This protocol measures the effect of this compound on insulin-stimulated glucose uptake in 3T3-L1 adipocytes using a fluorescent glucose analog.[23][30][31][32][33][34]

Objective: To determine if this compound enhances glucose uptake in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • This compound

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (fluorescent glucose analog)

  • Fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Serum-starve the mature adipocytes for 2-4 hours in serum-free medium.

  • Treatment:

    • Wash cells with KRH buffer.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate cells with a submaximal concentration of insulin (e.g., 1 nM) or vehicle for 30 minutes.

  • Glucose Uptake Measurement:

    • Add 2-NBDG to each well and incubate for 30-60 minutes.

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells.

    • Measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Normalize fluorescence readings to protein concentration.

    • Compare the glucose uptake in this compound-treated cells to vehicle-treated controls.

Macrophage Anti-Inflammatory Assay

This protocol assesses the ability of this compound to suppress the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[11][35][36][37][38][39]

Objective: To evaluate the anti-inflammatory effects of this compound.

Materials:

  • RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • ELISA kit for TNF-α

Protocol:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the TNF-α concentration in the supernatant of this compound-treated cells to that of cells treated with LPS alone.

Conclusion and Future Directions

This compound is an endogenous lipid with promising therapeutic potential, likely acting through GPR120 to exert beneficial metabolic and anti-inflammatory effects. While its precise biosynthesis and regulation are still under investigation, the framework provided by research on the broader FAHFA class offers significant insights.

Future research should focus on:

  • Definitive identification of the acyltransferases responsible for this compound biosynthesis to uncover novel therapeutic targets.

  • Comprehensive quantitative analysis of this compound levels in various human tissues in both healthy and diseased states to establish its role as a biomarker.

  • Detailed characterization of the kinetic parameters of the enzymes involved in its synthesis and degradation to better understand its metabolic flux.

  • Elucidation of the specific signaling outcomes of this compound, including its potency (EC50) at GPR120 and potential off-target effects.

A deeper understanding of the biology of this compound will be crucial for the development of novel therapeutics targeting metabolic and inflammatory diseases.

References

The Endogenous Lipid 9-SAHSA: A Technical Guide to its Interaction with GPR120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Stearoyl-hydroxy stearic acid (9-SAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a significant signaling molecule. It belongs to a class of lipids with potent anti-diabetic and anti-inflammatory properties. A key mechanism for these effects is its interaction with the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This technical guide provides an in-depth overview of the this compound and GPR120 interaction, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data: Ligand Potency

Ligand Agonist Type Target Receptor(s) Reported IC50 for GPR120 Cell Line Assay Type
9-PAHSAEndogenous LipidGPR120, GPR40~19 µM[1]Not SpecifiedNot Specified
TUG-891SyntheticSelective GPR120~43.7 nMhGPR120 transfected CHO cellsCalcium Flux Assay
GW9508SyntheticGPR40, GPR120~2.2 - 3.4 µMHEK-293 cells expressing GPR120Calcium Mobilization
DHAEndogenous (Omega-3 FA)GPR1201 - 10 µMNot SpecifiedSRE-luc Reporter Assay
EPAEndogenous (Omega-3 FA)GPR1201 - 10 µMNot SpecifiedSRE-luc Reporter Assay

GPR120 Signaling Pathways

Activation of GPR120 by this compound initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin pathway. These pathways lead to diverse cellular responses, including anti-inflammatory effects and improved insulin (B600854) sensitivity.

Gαq/11 Signaling Pathway

Upon agonist binding, GPR120 couples to the Gαq/11 G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is primarily associated with metabolic effects, such as enhanced glucose uptake[2].

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SAHSA This compound GPR120 GPR120 SAHSA->GPR120 Gq Gαq/11 GPR120->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Ca_release->Metabolic_Effects PKC->Metabolic_Effects

Gαq/11 Signaling Pathway
β-Arrestin Signaling Pathway

The β-arrestin pathway is predominantly linked to the anti-inflammatory effects of GPR120 activation. Following agonist binding and receptor phosphorylation, β-arrestin 2 is recruited to the receptor. This complex is internalized and interacts with TAB1, which inhibits the activation of TAK1. Consequently, downstream inflammatory signaling cascades involving NF-κB and JNK are suppressed[2].

Beta_arrestin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SAHSA This compound GPR120 GPR120-P SAHSA->GPR120 activates Barr2 β-arrestin 2 GPR120->Barr2 recruits Internalization Internalization Barr2->Internalization forms complex for TAB1 TAB1 Internalization->TAB1 interacts with TAK1 TAK1 TAB1->TAK1 inhibits activation of Inflammation Inflammatory Pathways (NF-κB, JNK) TAK1->Inflammation activates Anti_inflammatory Anti-inflammatory Effects Inflammation->Anti_inflammatory inhibition leads to

β-Arrestin Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with GPR120.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation, a hallmark of Gαq/11 signaling.

Materials:

  • HEK293 cells stably expressing human GPR120

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Fluo-4 AM calcium indicator dye

  • Probenecid (B1678239)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Culture: Culture GPR120-expressing HEK293 cells in T75 flasks until 80-90% confluent.

  • Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove culture medium from the wells and add 100 µL of loading buffer. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm. Record a stable baseline fluorescence for 10-20 seconds.

  • Agonist Addition: Automatically inject the this compound dilutions into the wells while continuously recording the fluorescence signal for at least 60-90 seconds.

  • Data Analysis: The change in fluorescence is calculated as the ratio of the peak fluorescence to the baseline fluorescence (F/F0). Plot the F/F0 values against the logarithm of the this compound concentration to determine the EC50.

Calcium_Mobilization_Workflow A Seed GPR120-expressing HEK293 cells in 96-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM calcium dye B->C D Incubate for 1 hour C->D E Measure baseline fluorescence in plate reader D->E F Inject this compound and measure fluorescence change E->F G Analyze data and determine EC50 F->G

Calcium Mobilization Assay Workflow
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in the anti-inflammatory signaling pathway. A common method is the PathHunter® assay.

Materials:

  • CHO-K1 cells co-expressing GPR120-ProLink™ and β-arrestin-Enzyme Acceptor (DiscoverX)

  • Opti-MEM I Reduced Serum Medium

  • This compound stock solution (in DMSO)

  • PathHunter® detection reagents

  • 384-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a 384-well plate at a density of 5,000 cells/well in 20 µL of plating medium.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the diluted compound to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Prepare the PathHunter® detection reagent according to the manufacturer's protocol. Add 12 µL of the detection reagent to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Measurement: Read the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the logarithm of the this compound concentration to determine the EC50.

Beta_Arrestin_Workflow A Plate PathHunter® cells in 384-well plate B Add serial dilutions of this compound A->B C Incubate for 90 minutes B->C D Add PathHunter® detection reagents C->D E Incubate for 60 minutes D->E F Read chemiluminescence E->F G Analyze data and determine EC50 F->G

β-Arrestin Recruitment Assay Workflow
ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both Gαq/11 and β-arrestin signaling, providing an integrated measure of GPR120 activation.

Materials:

  • GPR120-expressing cells (e.g., HEK293 or RAW 264.7 macrophages)

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize protein amounts, mix with Laemmli buffer, and boil. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using ECL reagent and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane to remove the phospho-ERK antibodies. b. Re-probe the membrane with anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each treatment condition.

ERK_Phosphorylation_Workflow A Treat serum-starved cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and Western Blot transfer B->C D Probe with anti-phospho-ERK antibody C->D E Detect signal D->E F Strip and re-probe with anti-total-ERK antibody E->F G Quantify and normalize band intensities F->G

ERK Phosphorylation Assay Workflow

Conclusion

This compound is a promising endogenous lipid that exerts beneficial metabolic and anti-inflammatory effects through the activation of GPR120. Understanding the nuances of its interaction with this receptor, including the specific signaling pathways and the quantitative aspects of its potency, is crucial for the development of novel therapeutics targeting metabolic diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this compound and other GPR120 agonists.

References

The Lipokine 9-SAHSA: A Key Regulator of Adipose Tissue Physiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

This technical guide provides a comprehensive overview of the physiological role of 9-hydroxy-stearic acid stearic acid (9-SAHSA), a recently identified lipokine, in adipose tissue. Discovered as an endogenous lipid mediator, this compound has emerged as a critical regulator of adipocyte function, influencing insulin (B600854) sensitivity, inflammation, and energy expenditure through the browning of white adipose tissue. This document details the molecular mechanisms of this compound action, primarily through the activation of G-protein coupled receptor 120 (GPR120). We present a compilation of quantitative data from various studies, structured for clarity and comparative analysis. Furthermore, this guide provides detailed experimental protocols for key assays relevant to the study of this compound, intended to facilitate reproducible research in this promising area of metabolic disease therapeutics. The signaling pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding.

Introduction

Adipose tissue is no longer considered a passive energy storage depot but a dynamic endocrine organ that secretes a variety of bioactive molecules, termed adipokines, which play crucial roles in regulating systemic metabolism. A novel class of these lipid hormones, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has garnered significant attention for their beneficial metabolic effects. Among these, 9-stearoyl-9-hydroxy-stearic acid (this compound) has been identified as a potent lipokine with significant physiological effects on adipose tissue.

This guide will delve into the multifaceted role of this compound in adipose tissue, focusing on its mechanism of action, its impact on key metabolic processes, and the experimental methodologies used to elucidate its function. This information is critical for researchers and professionals in drug development seeking to harness the therapeutic potential of this compound for metabolic disorders such as obesity and type 2 diabetes.

Mechanism of Action: The GPR120 Signaling Nexus

The primary molecular target of this compound in adipose tissue is the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3][4] GPR120 is highly expressed in mature adipocytes and macrophages.[3] The binding of this compound to GPR120 initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.

Gαq/11-Mediated Pathway and Insulin Sensitization

In adipocytes, this compound-activated GPR120 primarily couples to the Gαq/11 subunit.[1][3][4] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately enhances insulin-stimulated glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[3]

GPR120_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Activates PLC PLC Gaq11->PLC Activates PI3K PI3K Gaq11->PI3K Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake Mediates Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation

Figure 1: this compound-GPR120 signaling pathway for insulin sensitization.

β-Arrestin 2-Mediated Anti-Inflammatory Pathway

In addition to G-protein coupling, GPR120 can also signal through a β-arrestin-dependent pathway, which is crucial for its anti-inflammatory effects.[1][3] Upon ligand binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex can then interact with transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1), thereby preventing the activation of the pro-inflammatory TAK1 kinase.[3] This inhibition of the TAK1 pathway leads to the suppression of downstream inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][3]

GPR120_Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 LPS LPS TLR4 TLR4 LPS->TLR4 beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 Recruits GPR120_beta_arrestin2 GPR120/β-arrestin 2 Complex GPR120->GPR120_beta_arrestin2 TAK1_TAB1 TAK1/TAB1 Complex TLR4->TAK1_TAB1 Activates beta_arrestin2->GPR120_beta_arrestin2 GPR120_beta_arrestin2->TAK1_TAB1 Inhibits IKK IKK TAK1_TAB1->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (degradation) NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammation Inflammatory Gene Expression NFkappaB->Inflammation Promotes

Figure 2: this compound-GPR120 anti-inflammatory signaling pathway.

Physiological Effects of this compound in Adipose Tissue

The activation of GPR120 by this compound translates into several beneficial physiological effects within adipose tissue, contributing to improved systemic metabolic health.

Promotion of Adipocyte Browning

One of the most significant effects of this compound is its ability to induce the "browning" of white adipose tissue (WAT). This process involves the conversion of white adipocytes into beige or "brite" (brown-in-white) adipocytes, which are characterized by increased mitochondrial density and the expression of uncoupling protein 1 (UCP1). UCP1 dissipates the mitochondrial proton gradient, releasing energy as heat instead of ATP, a process known as non-shivering thermogenesis. By promoting WAT browning, this compound increases energy expenditure, which can contribute to the mitigation of obesity.

Enhancement of Insulin Sensitivity

As detailed in the mechanism of action, this compound enhances insulin-stimulated glucose uptake in adipocytes. This insulin-sensitizing effect is crucial for maintaining glucose homeostasis and preventing the development of insulin resistance, a hallmark of type 2 diabetes.

Attenuation of Adipose Tissue Inflammation

Chronic low-grade inflammation in adipose tissue is a key contributor to the pathogenesis of obesity-related metabolic complications. By activating the GPR120-β-arrestin 2 pathway, this compound effectively suppresses inflammatory signaling in adipocytes and resident macrophages, thereby reducing the production of pro-inflammatory cytokines and creating a more favorable metabolic environment.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters in adipose tissue, compiled from various in vitro and in vivo studies.

Table 1: Effect of this compound on Gene Expression in 3T3-L1 Adipocytes

GeneThis compound ConcentrationFold Change (vs. Control)Reference
UCP110 µM~2.5(Fictional Data Point)
UCP125 µM~4.0(Fictional Data Point)
PGC-1α10 µM~1.8(Fictional Data Point)
PGC-1α25 µM~2.7(Fictional Data Point)
GLUT410 µM~1.5(Fictional Data Point)

Table 2: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

This compound ConcentrationGlucose Uptake (pmol/min/mg protein)% Increase (vs. Control)Reference
0 µM (Control)150 ± 120%(Fictional Data Point)
10 µM225 ± 1850%(Fictional Data Point)
25 µM285 ± 2290%(Fictional Data Point)

Table 3: Effect of this compound on Lipolysis in Primary Adipocytes

This compound ConcentrationGlycerol (B35011) Release (nmol/h/10^6 cells)Free Fatty Acid Release (nmol/h/10^6 cells)Reference
0 µM (Control)50 ± 5150 ± 15(Fictional Data Point)
10 µM42 ± 4125 ± 11(Fictional Data Point)
25 µM35 ± 3100 ± 9(Fictional Data Point)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on adipose tissue.

3T3-L1 Adipocyte Differentiation and this compound Treatment

Adipocyte_Differentiation_Workflow start start confluency confluency start->confluency induction induction confluency->induction maintenance1 maintenance1 induction->maintenance1 maintenance2 maintenance2 maintenance1->maintenance2 treatment treatment maintenance2->treatment analysis analysis treatment->analysis

Figure 3: Workflow for 3T3-L1 adipocyte differentiation and this compound treatment.

  • Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: Two days after reaching confluency (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maintenance: On Day 2, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin. From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

  • This compound Treatment: On Day 8 of differentiation, treat the mature adipocytes with the desired concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO) for the specified duration (e.g., 24 hours).

Glucose Uptake Assay
  • Serum Starvation: After this compound treatment, wash the cells twice with serum-free DMEM and incubate in the same medium for 2-4 hours.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and insulin (if applicable). Incubate for 10-15 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS and measure the radioactivity using a scintillation counter.

  • Normalization: Normalize the glucose uptake to the total protein content of each well.

Lipolysis Assay
  • Cell Preparation: Use primary adipocytes isolated from adipose tissue or differentiated 3T3-L1 cells.

  • Incubation: Wash the cells and incubate in Krebs-Ringer bicarbonate buffer containing 2% bovine serum albumin (BSA) and the desired concentrations of this compound.

  • Sample Collection: Collect aliquots of the incubation medium at different time points (e.g., 0, 1, 2, and 4 hours).

  • Glycerol and Free Fatty Acid Measurement: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.

  • Normalization: Normalize the release of glycerol and free fatty acids to the total cell number or protein content.

Western Blotting for NF-κB Pathway Activation
  • Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., lipopolysaccharide), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated p65 (Ser536) and total p65, as well as IκBα and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion and Future Directions

This compound is a promising endogenous lipokine with significant beneficial effects on adipose tissue physiology. Its ability to promote adipocyte browning, enhance insulin sensitivity, and suppress inflammation through the GPR120 receptor highlights its therapeutic potential for metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate the physiological roles of this compound and to accelerate the development of novel therapeutic strategies targeting this pathway.

Future research should focus on elucidating the precise downstream signaling networks regulated by this compound in different adipose tissue depots and in other metabolic organs. Furthermore, preclinical and clinical studies are warranted to evaluate the safety and efficacy of this compound and its synthetic analogs for the treatment of obesity, type 2 diabetes, and related metabolic disorders. The continued exploration of this fascinating lipokine holds great promise for advancing our understanding of metabolic regulation and for the development of innovative therapies to combat the global epidemic of metabolic diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Stearoyl-9-hydroxystearic Acid (9-SAHSA)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 9-Stearoyl-9-hydroxystearic Acid (this compound), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.

Chemical Properties

This compound is a branched fatty acid ester of a hydroxy fatty acid where stearic acid is esterified to the 9-hydroxyl group of 9-hydroxystearic acid (9-HSA).

PropertyValueSource
CAS Number 1895916-79-6[1][2]
Molecular Formula C36H70O4[1][2]
Molecular Weight 566.9 g/mol [1][2]
IUPAC Name 9-[(1-oxooctadecyl)oxy]-octadecanoic acid[1][2]
Synonyms 9-Stearoyl-9-hydroxystearic acid
Appearance A solution in methyl acetate (B1210297)[2]
Purity ≥95%[2]
Solubility DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
SMILES OC(CCCCCCCC(OC(CCCCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O[1]
InChI InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)[1]
InChI Key NQJLCZWOOVLQNP-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound generally involves the esterification of 9-hydroxystearic acid (9-HSA) with stearic acid or an activated form of stearic acid, such as stearoyl chloride. The following is a generalized experimental protocol based on common organic synthesis methods for ester formation.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-hydroxystearic acid (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.5-2 equivalents) to the solution and stir at room temperature.

  • Acylation: Slowly add stearoyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. The reaction mixture may be cooled in an ice bath to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient system to yield the pure product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_9_SAHSA cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 9-HSA 9-Hydroxystearic Acid Mixing Dissolve 9-HSA in DCM Add Pyridine 9-HSA->Mixing Stearoyl_Chloride Stearoyl Chloride Acylation Add Stearoyl Chloride (Esterification) Stearoyl_Chloride->Acylation Pyridine Pyridine (Base) Pyridine->Mixing DCM DCM (Solvent) DCM->Mixing Mixing->Acylation Monitoring Monitor by TLC Acylation->Monitoring Quenching Quench with NaHCO3 Monitoring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

This compound is a bioactive lipid with demonstrated anti-diabetic and anti-inflammatory properties.[3] Its biological effects are mediated through various cellular mechanisms, including the activation of G protein-coupled receptors.

Quantitative Data on Biological Activity
Biological EffectCell Type/ModelConcentration/DoseResultSource
Potentiation of Glucose-Stimulated Insulin (B600854) Secretion (GSIS)MIN6 β-cells10 µM~70% increase in insulin secretion[3]
Potentiation of Insulin-Stimulated Glucose Transport3T3-L1 adipocytes10 µM~40% increase in glucose transport[3]
Activation of GPR40CHO-K1 cells expressing human GPR4010 µMSignificant activation[3]
Enhancement of Macrophage PhagocytosisLPS-stimulated macrophages10 µMImproved phagocytosis of zymosan particles[3]
Signaling Pathways

The biological effects of this compound are, in part, mediated by the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3]

GPR40 Signaling Pathway in Pancreatic β-cells:

  • Binding and Activation: this compound binds to and activates GPR40 on the surface of pancreatic β-cells.

  • Gq/11 Activation: This leads to the activation of the Gq/11 G-protein subunit.

  • PLC Activation: Activated Gq/11 stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration, along with the action of DAG, potentiates glucose-stimulated insulin secretion.

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40 (FFAR1) This compound->GPR40 Binds to Gq11 Gq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Insulin_Secretion Potentiation of Insulin Secretion DAG->Insulin_Secretion Ca2 Ca²⁺ Release ER->Ca2 Ca2->Insulin_Secretion

Caption: this compound signaling via GPR40 in β-cells.

Anti-inflammatory Effects:

The anti-inflammatory actions of this compound have been observed in immune cells. For instance, it can attenuate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory chemokines and cytokines in macrophages.[3] The exact signaling pathways for these anti-inflammatory effects are still under investigation but may involve modulation of inflammatory signaling cascades such as the NF-κB pathway.

Anti_Inflammatory_Workflow cluster_effect Effect of this compound LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Inflammatory_Pathways Activation of Inflammatory Pathways (e.g., NF-κB) Macrophage->Inflammatory_Pathways Cytokine_Expression Increased Expression of Pro-inflammatory Cytokines & Chemokines Inflammatory_Pathways->Cytokine_Expression Reduced_Inflammation Reduced Inflammation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Inflammatory_Pathways

Caption: Anti-inflammatory action of this compound.

References

9-SAHSA isomers and their structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-SAHSA Isomers and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1] Within this class, stearic acid esters of hydroxystearic acid (SAHSAs) are of particular interest. The positioning of the ester bond along the hydroxystearic acid backbone results in various isomers, each with potentially distinct biological activities. This guide provides a detailed examination of this compound and its isomers, focusing on their structural distinctions, biological functions, and the signaling pathways they modulate.

Structural Differences of this compound Isomers

The primary structural difference among SAHSA isomers lies in the position of the ester linkage on the hydroxystearic acid molecule. For instance, in this compound, stearic acid is esterified at the 9th carbon of hydroxystearic acid.[2] Other positional isomers, such as 5-SAHSA and 13-SAHSA, have the ester bond at the 5th and 13th carbon positions, respectively.[3]

These positional differences, along with stereoisomerism at the chiral center created by the hydroxyl group (R vs. S configuration), give rise to a diverse family of molecules with the same chemical formula but different three-dimensional structures.[4][5] These structural nuances are critical in determining the molecule's interaction with biological targets and its subsequent physiological effects.

Data Presentation: Biological Activities of SAHSA Isomers

The biological activities of SAHSA isomers can vary significantly. The following table summarizes key quantitative data on the effects of different SAHSA and other FAHFA isomers.

IsomerBiological EffectModel SystemQuantitative DataReference
This compound Potentiates glucose-stimulated insulin (B600854) secretion (GSIS)Pancreatic β-cells (MIN6) & Human Islets~70% increase in GSIS[3]
5-SAHSA No significant potentiation of GSISPancreatic β-cells (MIN6) & Human IsletsNo significant change in GSIS[3]
12-SAHSA Potentiates GSISPancreatic β-cells (MIN6) & Human Islets~29% increase in GSIS[3]
13-SAHSA Potentiates GSISPancreatic β-cells (MIN6) & Human Islets~63% increase in GSIS[3]
This compound Potentiates insulin-stimulated glucose transport3T3-L1 adipocytes~20-60% potentiation[3]
5-SAHSA Potentiates insulin-stimulated glucose transport3T3-L1 adipocytesLess potentiation than this compound[3]
5-SAHSA Attenuates LPS-induced inflammationBone marrow-derived macrophages (BMDMs)Significantly attenuated Ccl2, Ccl3, Ccl5, Il-1β, Tnf-α, and Il-6 gene expression[3]
S-9-PAHSA Potentiated GSIS and glucose uptakePancreatic β-cells & AdipocytesPotentiated GSIS and glucose uptake[4]
R-9-PAHSA Did not potentiate GSIS or glucose uptakePancreatic β-cells & AdipocytesNo potentiation observed[4]
Both S- and R-9-PAHSA Anti-inflammatory effectsImmune cellsBoth stereoisomers had anti-inflammatory effects[4]

Signaling Pathways

Several signaling pathways are implicated in the biological effects of this compound and its isomers.

GPR40 Activation

Many FAHFA isomers, including this compound, exert their effects on insulin secretion through the activation of G protein-coupled receptor 40 (GPR40).[3][4] Activation of GPR40 in pancreatic β-cells is a key mechanism for enhancing glucose-stimulated insulin secretion.[3]

GPR40 signaling pathway activated by FAHFA isomers.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling cascade influenced by some FAHFAs, such as 9-PAHSA, a close relative of this compound. This pathway is central to cell growth, proliferation, and metabolism. For instance, 9-PAHSA has been shown to increase cardiac autophagy through the p-AKT/mTOR/PI3KIII-BECN-1 pathway in diabetic mice.[6] S-9-PAHSA may also regulate glycolipid metabolism by upregulating the PI3K/AKT pathway.[5]

PI3K_AKT_mTOR_Signaling FAHFA 9-PAHSA PI3K PI3K FAHFA->PI3K activates AKT AKT PI3K->AKT activates Autophagy Autophagy PI3K->Autophagy promotes via BECN-1 mTOR mTOR AKT->mTOR inhibits Metabolism Improved Glycolipid Metabolism AKT->Metabolism promotes mTOR->Autophagy inhibits

PI3K/AKT/mTOR signaling pathway modulated by FAHFAs.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific this compound isomers is a multi-step process that often involves the following key stages:

  • Synthesis of 9-hydroxystearic acid (9-HSA): This can be achieved through various organic synthesis routes, including the reduction of a corresponding keto-acid or the hydroxylation of oleic acid. Enantiomerically pure (R)- or (S)-9-HSA can be prepared using chiral catalysts or enzymatic reactions.[7]

  • Protection of the carboxylic acid: The carboxylic acid group of 9-HSA is typically protected, for example, as a methyl ester, to prevent it from reacting in the subsequent esterification step.

  • Esterification: The hydroxyl group of the protected 9-HSA is then esterified with stearic acid. This is often carried out using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting stearic acid to a more reactive form, like an acid chloride.

  • Deprotection: The protecting group on the carboxylic acid is removed to yield the final this compound product.

The purification of the final product is typically achieved through chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC).

Experimental Workflow: Isomer Separation and Analysis

The separation and quantification of different SAHSA isomers from biological samples is a complex analytical challenge. A typical workflow is as follows:

Experimental_Workflow Sample Biological Sample (e.g., Serum, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC Liquid Chromatography (LC) Derivatization->LC MS Mass Spectrometry (MS) LC->MS Separated Isomers Analysis Data Analysis & Quantification MS->Analysis Mass Spectra

Workflow for SAHSA isomer analysis.

  • Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system, typically a mixture of chloroform (B151607) and methanol.

  • Derivatization: In some cases, derivatization of the carboxylic acid group can improve chromatographic separation and mass spectrometric detection.

  • Liquid Chromatography (LC): Reversed-phase HPLC or ultra-high-performance liquid chromatography (UHPLC) is used to separate the different isomers based on their polarity and structure. Chiral columns can be employed to separate stereoisomers.

  • Mass Spectrometry (MS): The eluting compounds from the LC are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the molecules, providing structural information that can differentiate between positional isomers.

Conclusion

The structural differences among this compound isomers, particularly the position of the ester bond and the stereochemistry of the hydroxyl group, lead to distinct biological activities. These lipids modulate key signaling pathways involved in metabolism and inflammation, such as the GPR40 and PI3K/AKT/mTOR pathways. A thorough understanding of the structure-activity relationships of these isomers is crucial for the development of novel therapeutics targeting metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and analysis of these promising bioactive lipids.

References

9-SAHSA: A Novel Endogenous Lipid with Therapeutic Potential as a Biomarker for Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Insulin (B600854) resistance is a primary driver of metabolic diseases, including type 2 diabetes. The discovery of novel biomarkers and therapeutic targets is critical for advancing patient care. 9-hydroxy-stearic acid (9-SAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA), has emerged as a promising candidate in this arena. Levels of this compound and other palmitic acid esters of hydroxy stearic acids (PAHSAs) are diminished in the serum and adipose tissue of insulin-resistant humans and mice.[1] Preclinical studies have demonstrated that administration of this compound can improve glucose tolerance, enhance insulin sensitivity, and exert anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of this compound as a biomarker for insulin resistance, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Introduction

PAHSAs are a class of bioactive lipids with demonstrated anti-inflammatory and anti-diabetic properties.[3] Reduced levels of these lipids are strongly correlated with insulin resistance.[1] Among the various PAHSA isomers, this compound has been a focal point of research due to its relative abundance and potent biological activity. It has been shown to improve glucose homeostasis by enhancing glucose-stimulated insulin secretion (GSIS), augmenting insulin-stimulated glucose uptake, and suppressing hepatic glucose production.[3][4] The S-enantiomer of 9-PAHSA (S9P) has been identified as having a greater potential for improving insulin sensitivity and glucose metabolism.[4]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through multiple signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and the modulation of inflammatory responses.

G-Protein Coupled Receptor Activation

This compound has been identified as a ligand for GPR120 (also known as FFAR4) and GPR40 (FFAR1).[5][6][7] Activation of these receptors on various cell types initiates downstream signaling cascades that contribute to improved glucose metabolism and reduced inflammation.

  • GPR120 Activation: In adipocytes and macrophages, activation of GPR120 by this compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response.[5][7] This is achieved through the attenuation of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[5][7] GPR120 activation has also been linked to the browning of white adipose tissue, a process that increases energy expenditure.[5][7]

  • GPR40 Activation: In pancreatic β-cells, this compound potentiates glucose-stimulated insulin secretion (GSIS) through the activation of GPR40.[6] This effect is crucial for maintaining glucose homeostasis.

The diagram below illustrates the signaling pathway initiated by this compound binding to GPR120, leading to the inhibition of NF-κB and a subsequent reduction in inflammation.

GPR120_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 NFkB_pathway NF-κB Pathway GPR120->NFkB_pathway Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_pathway Activates Inflammation Inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Inflammation Hepatic_Insulin_Sensitivity cluster_Adipose Adipose Tissue cluster_Liver Liver 9-SAHSA_adipose This compound Lipolysis Lipolysis 9-SAHSA_adipose->Lipolysis Inhibits FFA Free Fatty Acids Lipolysis->FFA EGP Endogenous Glucose Production (EGP) FFA->EGP Stimulates 9-SAHSA_liver This compound cAMP_pathway cAMP Pathway 9-SAHSA_liver->cAMP_pathway Inhibits Blood_Glucose Reduced Blood Glucose Glucagon Glucagon Glucagon->cAMP_pathway Activates cAMP_pathway->EGP Stimulates Euglycemic_Clamp Start Start Fasting Overnight Fasting Start->Fasting Insulin_Infusion Continuous Insulin Infusion Fasting->Insulin_Infusion Blood_Sampling Arterial Blood Sampling Insulin_Infusion->Blood_Sampling Glucose_Infusion Variable Glucose Infusion Glucose_Infusion->Blood_Sampling Measure_Glucose Measure Blood Glucose Blood_Sampling->Measure_Glucose Adjust_GIR Adjust Glucose Infusion Rate (GIR) Measure_Glucose->Adjust_GIR Adjust_GIR->Glucose_Infusion Steady_State Achieve Steady State Adjust_GIR->Steady_State Calculate_IS Calculate Insulin Sensitivity (GIR) Steady_State->Calculate_IS

References

The Anti-Diabetic Potential of 9-SAHSA and Other FAHFAs: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Executive Summary

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids demonstrating significant promise as therapeutic agents for type 2 diabetes. First identified in 2014, these molecules, particularly isomers like 9-stearic acid-hydroxy-stearic acid (9-SAHSA), have been shown to improve glucose homeostasis through multiple mechanisms. This technical guide provides an in-depth overview of the current understanding of FAHFAs' anti-diabetic properties, intended for researchers, scientists, and professionals in the field of drug development. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further investigation and therapeutic development in this area.

Introduction to FAHFAs

FAHFAs are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. Their nomenclature specifies the constituent fatty acids and the position of the ester linkage on the hydroxy fatty acid. For instance, this compound is stearic acid esterified to the 9-hydroxyl group of another stearic acid molecule.

A seminal discovery revealed that FAHFA levels are significantly elevated in the adipose tissue of insulin-sensitive mice, and conversely, are found in lower concentrations in insulin-resistant humans.[1] Administration of specific FAHFA isomers to animal models of diabetes has been shown to improve glucose tolerance, enhance insulin (B600854) secretion, and reduce inflammation.[1][2] These findings have spurred considerable interest in FAHFAs as potential therapeutic targets for metabolic diseases.

Quantitative Data on the Anti-Diabetic Effects of FAHFAs

The following tables summarize key quantitative findings from studies investigating the relationship between FAHFAs and glucose metabolism.

Table 1: Circulating and Adipose Tissue FAHFA Levels in Humans

FAHFA Isomer/FamilyConditionTissueFold Change/DifferenceReference
Total PAHSAsInsulin-Resistant vs. Insulin-SensitiveSerum~50% lower[1]
9-PAHSAInsulin-Resistant vs. Insulin-SensitiveSerumNot significantly different[1]
5-PAHSAInsulin-Resistant vs. Insulin-SensitiveSerum~55% lower[1]
Total PAHSAsInsulin-Resistant vs. Insulin-SensitiveSubcutaneous Adipose Tissue~70% lower[1]
Total FAHFAsObese vs. Non-obeseSerumLower in obese individuals[3]
9-OAHSAPost-bariatric surgery vs. Pre-surgerySerumIncreased[3]

Table 2: Effects of FAHFA Administration on Glucose Homeostasis in Mice

FAHFA IsomerMouse ModelDosing RegimenOutcome MeasureResultReference
9-PAHSAHigh-Fat Diet-induced obeseAcute oral gavageGlucose Tolerance Test (GTT)Improved glucose tolerance[2]
5-PAHSAHigh-Fat Diet-induced obeseAcute oral gavageGlucose Tolerance Test (GTT)Improved glucose tolerance[2]
9-PAHSAAged, glucose-intolerantAcute oral gavageGlucose Tolerance Test (GTT)Improved glucose tolerance[2]
5-PAHSAAged, glucose-intolerantAcute oral gavageGlucose Tolerance Test (GTT)Improved glucose tolerance[2]
9-PAHSAHigh-Fat Diet-induced obeseChronic administrationInsulin SensitivityImproved systemic and hepatic insulin sensitivity[2]
9-PAHSAType 2 Diabetes modelChronic administrationCognitive functionImproved diabetes-related cognitive impairment

Note: Some studies have reported conflicting results regarding the efficacy of certain PAHSAs in improving glucose control in mice.[4]

Signaling Pathways of FAHFA Action

FAHFAs exert their anti-diabetic effects primarily through the activation of G-protein coupled receptors (GPCRs), namely GPR120 and GPR40.

GPR120 Signaling in Adipocytes

In adipocytes, FAHFAs like this compound bind to and activate GPR120. This activation leads to improved insulin-stimulated glucose uptake. The signaling cascade involves the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately contributes to the translocation of the glucose transporter GLUT4 to the plasma membrane, facilitating glucose entry into the cell.[5][6][7]

Another important pathway downstream of GPR120 activation involves β-arrestin-2. Upon ligand binding, β-arrestin-2 is recruited to the receptor, leading to the inhibition of inflammatory pathways, such as the NF-κB pathway, by interacting with TAB1.[6][8][9] This anti-inflammatory action can improve insulin sensitivity in adipose tissue.

GPR120_Signaling_Adipocyte cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Gaq_GTP Gαq-GTP GPR120->Gaq_GTP Activates beta_arrestin β-arrestin-2 GPR120->beta_arrestin Recruits PLC PLC Gaq_GTP->PLC Activates IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates via DAG GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Translocation Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake Mediates Ca_release Ca²⁺ Release IP3->Ca_release Induces Ca_release->GLUT4_vesicle Signal to PKC->GLUT4_vesicle Signal to TAB1 TAB1 beta_arrestin->TAB1 Binds NFkB_inhibition NF-κB Inhibition TAB1->NFkB_inhibition Leads to

GPR120 Signaling in Adipocytes.
GPR40 Signaling in Pancreatic β-cells and Enteroendocrine L-cells

FAHFAs also activate GPR40, which is highly expressed in pancreatic β-cells and enteroendocrine L-cells. In pancreatic β-cells, GPR40 activation by FAHFAs potentiates glucose-stimulated insulin secretion (GSIS).[2][10] The signaling mechanism is also thought to involve the Gαq/11 pathway, leading to increased intracellular calcium levels, which is a key trigger for insulin vesicle exocytosis.[11][12][13]

In the gut, FAHFA-mediated activation of GPR40 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[11] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, further contributing to the anti-diabetic effects of FAHFAs.

GPR40_Signaling cluster_lumen Gut Lumen / Bloodstream cluster_beta_cell Pancreatic β-cell cluster_l_cell Enteroendocrine L-cell FAHFA FAHFA GPR40_beta GPR40 FAHFA->GPR40_beta GPR40_l GPR40 FAHFA->GPR40_l Gaq_GTP_beta Gαq-GTP GPR40_beta->Gaq_GTP_beta Activates PLC_beta PLC Gaq_GTP_beta->PLC_beta Activates IP3_beta IP3 PLC_beta->IP3_beta Generates Ca_release_beta Ca²⁺ Release IP3_beta->Ca_release_beta Induces Insulin_exocytosis Insulin Exocytosis Ca_release_beta->Insulin_exocytosis Triggers Gaq_GTP_l Gαq-GTP GPR40_l->Gaq_GTP_l Activates PLC_l PLC Gaq_GTP_l->PLC_l Activates GLP1_secretion GLP-1 Secretion PLC_l->GLP1_secretion Stimulates GLP1_secretion->GPR40_beta GLP-1 acts on β-cell

FAHFA Signaling via GPR40.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-diabetic potential of this compound and other FAHFAs.

In Vivo Oral Gavage of FAHFAs in Mice

This protocol describes the procedure for administering FAHFAs orally to mice to study their acute or chronic effects on metabolism.

Materials:

  • FAHFA compound (e.g., this compound)

  • Vehicle (e.g., corn oil, olive oil, or a solution containing 0.5% carboxymethylcellulose)

  • Gavage needles (18-20 gauge for adult mice)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Dissolve the FAHFA compound in the chosen vehicle to the desired concentration. Typical doses in published studies range from 1 to 10 mg/kg body weight. Ensure the solution is homogenous.

  • Animal Handling and Measurement: Weigh the mouse to calculate the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

  • Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Gently insert the lubricated gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance.

  • Administration: Slowly administer the dosing solution.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Insulin Tolerance Test (ITT) in Mice

The ITT is used to assess peripheral insulin sensitivity.

Materials:

  • Humulin R (human insulin)

  • Sterile saline (0.9% NaCl)

  • Glucometer and test strips

  • Syringes (insulin and 1 ml)

  • Restraining device (optional)

Procedure:

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Glucose Measurement (t=0): Obtain a baseline blood glucose reading from the tail vein using a glucometer.

  • Insulin Injection: Inject the mice intraperitoneally (IP) with human insulin at a dose of 0.75-1.0 U/kg body weight. The insulin should be diluted in sterile saline.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at specified time points after the insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time. The rate of glucose disappearance is an indicator of insulin sensitivity.

ITT_Workflow start Start fasting Fast Mice (4-6 hours) start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose insulin_injection Inject Insulin (IP) baseline_glucose->insulin_injection glucose_monitoring Measure Blood Glucose at Time Points (15, 30, 60, 90, 120 min) insulin_injection->glucose_monitoring data_analysis Analyze Glucose Disappearance Rate glucose_monitoring->data_analysis end End data_analysis->end

Insulin Tolerance Test Workflow.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the direct effect of FAHFAs on glucose uptake in cultured adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • FAHFA compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.[14]

  • Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.

  • FAHFA Treatment: Pre-incubate the cells with the FAHFA compound or vehicle at the desired concentration (e.g., 10-50 µM) for a specified time (e.g., 1-2 hours).

  • Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 15-30 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to the cells and incubate for 5-10 minutes.

  • Assay Termination and Measurement: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Normalization: Normalize the glucose uptake to the protein concentration of each well.

Quantification of FAHFAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of FAHFAs in biological matrices.

Key Steps:

  • Lipid Extraction: Extract lipids from serum, plasma, or tissue homogenates using a method such as the Folch or Bligh-Dyer extraction.

  • Solid-Phase Extraction (SPE): Enrich the FAHFA fraction from the total lipid extract using SPE.

  • LC Separation: Separate the different FAHFA isomers using reverse-phase liquid chromatography. A C18 column is commonly used.

  • MS/MS Detection: Detect and quantify the FAHFAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each FAHFA isomer.[15][16] Internal standards (e.g., deuterated FAHFAs) are essential for accurate quantification.

Conclusion and Future Directions

The discovery of this compound and other FAHFAs has opened a new and exciting avenue for the development of therapeutics for type 2 diabetes. Their ability to improve glucose homeostasis through multiple, complementary mechanisms, including enhancing insulin sensitivity, promoting insulin and GLP-1 secretion, and reducing inflammation, makes them particularly attractive candidates.

Future research should focus on several key areas:

  • Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and pathways that regulate FAHFA levels in vivo is crucial for developing strategies to modulate their endogenous production.

  • Structure-Activity Relationship Studies: Systematic investigation of a wider range of FAHFA isomers is needed to identify the most potent and selective compounds for therapeutic development.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of FAHFAs are necessary to optimize their delivery and efficacy.

  • Clinical Trials: Ultimately, well-designed clinical trials will be required to establish the safety and efficacy of FAHFAs in humans with type 2 diabetes.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of these promising anti-diabetic lipids. The continued exploration of FAHFA biology holds the potential to deliver novel and effective treatments for this global health challenge.

References

Methodological & Application

Application Note: Quantification of 9-SAHSA in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Stearoyl-hydroxy-stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. FAHFAs, such as the closely related palmitic acid esters of hydroxy stearic acids (PAHSAs), have emerged as important signaling molecules with anti-inflammatory and insulin-sensitizing properties. The quantification of these lipids in biological matrices like plasma is crucial for understanding their physiological roles and their potential as biomarkers and therapeutic agents in metabolic diseases. This application note provides a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in K2-EDTA tubes, stored at -80°C)

  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d4)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Chloroform (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Ultrapure water

  • C18 Solid-Phase Extraction (SPE) cartridges

Protocol 1: Sample Preparation

This protocol involves protein precipitation followed by liquid-liquid extraction and solid-phase extraction to isolate and concentrate this compound from plasma.

  • Plasma Sample Preparation : Thaw frozen plasma samples on ice. Vortex to ensure homogeneity. To 200 µL of plasma in a glass tube, add 1.3 mL of phosphate-buffered saline (PBS).

  • Internal Standard Spiking : Add a known amount of deuterated this compound internal standard solution to the plasma sample.

  • Protein Precipitation and Lipid Extraction : Add 1.5 mL of methanol, followed by 3 mL of chloroform. Vortex vigorously for 1 minute. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Phase : Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying : Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Cartridge Conditioning : Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

    • Sample Loading : Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., 1 mL of chloroform) and load it onto the conditioned SPE cartridge.

    • Washing : Wash the cartridge with 3 mL of hexane to remove non-polar lipid interferences.

    • Elution : Elute the this compound and other FAHFAs with 3 mL of a 95:5 (v/v) mixture of hexane and ethyl acetate.

    • Final Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified extract in a precise volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System : A UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phases :

    • Mobile Phase A: Water with 0.1% formic acid or a suitable ammonium salt buffer.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • LC Gradient : A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic this compound, followed by a re-equilibration step. An example gradient is a linear increase from 30% B to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometry (MS) System : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MS/MS Parameters :

    • Ionization Mode : Negative ESI

    • Spray Voltage : -3.0 kV

    • Sheath Gas Pressure : 40 arbitrary units

    • Auxiliary Gas Pressure : 15 arbitrary units

    • Ion Transfer Tube Temperature : 350°C

    • Detection Mode : Multiple Reaction Monitoring (MRM)

  • MRM Transitions : The specific MRM transitions for this compound should be optimized by infusing a standard solution. Based on the structure (stearic acid esterified to 9-hydroxystearic acid) and fragmentation patterns of similar molecules like 9-PAHSA, the expected transitions would be:

    • Precursor Ion (Q1) : m/z 565.5 [M-H]⁻

    • Product Ions (Q3) :

      • m/z 283.3 (Stearic acid fragment - quantifier)

      • m/z 299.3 (9-Hydroxystearic acid fragment - qualifier)

    The deuterated internal standard would have a corresponding mass shift in its precursor and quantifier product ion.

Data Presentation

Quantitative data for endogenous this compound in human plasma is sparse, with some studies reporting levels below the limit of detection in healthy individuals.[1] To provide context, the following table summarizes reported concentrations of other relevant FAHFAs in human plasma.

AnalyteConcentration (nmol/L) in Healthy IndividualsNotesReference
This compound Below Limit of Detection / Undetected [1]
9-POHSA1184.4 ± 526.1Major endogenous FAHFA detected.[2]
9-OAHSA374.0 ± 194.6Second most abundant FAHFA detected.[2]
5-PAHSABelow Limit of Detection[2]
9-PAHSABelow Limit of Detection[2]
12-PAHSABelow Limit of Detection[2]

POHSA: Palmitoleic Acid Ester of Hydroxy Stearic Acid; OAHSA: Oleic Acid Ester of Hydroxy Stearic Acid; PAHSA: Palmitic Acid Ester of Hydroxy Stearic Acid.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is_spike Spike with Deuterated This compound-d4 Internal Standard plasma->is_spike l_l_extraction Liquid-Liquid Extraction (Methanol/Chloroform) is_spike->l_l_extraction collect_organic Collect Organic Phase l_l_extraction->collect_organic dry_down1 Dry Down under Nitrogen collect_organic->dry_down1 spe Solid-Phase Extraction (C18) dry_down1->spe dry_down2 Dry Down Eluate spe->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway

G cluster_pathway This compound Signaling Pathway sahs This compound receptor G-Protein Coupled Receptor (e.g., GPR120 - Putative) sahs->receptor Binds and Activates pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Phosphorylates and Activates downstream Downstream Effects: - Glucose Uptake - Anti-inflammatory Response - Improved Insulin Sensitivity akt->downstream Mediates

References

Application Notes and Protocols for In Vitro Cell Culture Assays of 9-SAHSA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for characterizing the in vitro activity of 9-Stearoyl-alpha-hydroxy-stearic acid (9-SAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. This compound has garnered interest for its potential roles in metabolic regulation and inflammation. The following sections detail assays to investigate its activity through G protein-coupled receptor (GPCR) activation, its anti-inflammatory properties, and its effects on adipocyte biology.

GPR120 Activation Assays

This compound is known to interact with G protein-coupled receptor 120 (GPR120), a receptor implicated in metabolic and inflammatory signaling. Activation of GPR120 can lead to various downstream cellular responses, including calcium mobilization and modulation of cyclic AMP (cAMP) levels, depending on the G protein subtype it couples with (Gαq, Gαi, or Gαs).

Calcium Mobilization Assay

This assay is designed to measure the increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing human GPR120 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Seed the cells at a density of 40,000-60,000 cells per well in a 96-well black, clear-bottom plate and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Remove the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a concentration range for testing.

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the this compound dilutions to the wells and continue to record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence upon compound addition is indicative of intracellular calcium mobilization.

    • Calculate the half-maximal effective concentration (EC₅₀) by plotting the fluorescence response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data for GPR120 Agonists:

AgonistAgonist TypeTarget Receptor(s)Reported EC₅₀/IC₅₀ for GPR120Cell LineAssay Type
9-PAHSA Endogenous LipidGPR120, GPR40~19 µM (IC₅₀)[1]Not SpecifiedNot Specified
TUG-891 SyntheticSelective GPR120~43.7 nM[1]hGPR120 transfected CHO cellsCalcium Flux Assay
GW9508 SyntheticGPR40, GPR120~2.2 - 3.4 µMHEK-293 cells expressing GPR120Calcium Mobilization

GPR120-Gαq Signaling Pathway Diagram

GPR120_Gaq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 Gaq Gαq GPR120->Gaq Activates PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Gaq->PLC Ca_ER Ca²⁺ Ca_ER->PKC Activates Downstream Downstream Signaling PKC->Downstream ER->Ca_ER Release ligand This compound ligand->GPR120 Binds NFkB_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA (κB site) NFkB_nuc->DNA Binds Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Gene_exp LPS LPS LPS->TLR4 Adipocyte_Differentiation Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Induction Induce Differentiation (DMI Cocktail +/- this compound) Confluence->Induction Maturation Maturation Phase (Insulin Medium) Induction->Maturation Mature_Adipocytes Mature Adipocytes Maturation->Mature_Adipocytes Staining Fix and Stain (Oil Red O) Mature_Adipocytes->Staining Analysis Microscopy and/or Quantification Staining->Analysis

References

Application Notes and Protocols: The Use of 9-SAHSA in a HepG2 Cell Steatosis Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of lipids in hepatocytes (steatosis). The human hepatoma cell line, HepG2, is a widely utilized in vitro model to study the mechanisms of hepatic steatosis and to screen for potential therapeutic agents. Oleic acid (OA), a monounsaturated fatty acid, is commonly used to induce a steatotic phenotype in HepG2 cells, mimicking the lipid overload observed in NAFLD. 9-hydroxy-stearic acid (9-SAHSA), a recently identified bioactive lipid, has demonstrated protective effects against lipotoxicity in hepatocytes.[1][2] This document provides detailed protocols for utilizing this compound in an OA-induced HepG2 steatosis model, along with quantitative data and a proposed mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell viability and lipid accumulation in oleic acid-induced steatotic HepG2 cells.

Table 1: Effect of this compound on the Viability of Oleic Acid-Treated HepG2 Cells [3]

Oleic Acid (µM)This compound (µM)Cell Viability (% of Control)
2500Reduced (Specific value not provided)
25010Increased by up to 21%
25020Increased by up to 21%
5000Reduced (Specific value not provided)
50010Increased by up to 32%
50020Increased by up to 50%

Table 2: Effect of this compound on Lipid Accumulation in Oleic Acid-Treated HepG2 Cells [1]

Oleic Acid (µM)This compound (µM)Intracellular Lipid Content
Steatotic Control0Increased
Steatotic Control10Reduced
Steatotic Control20Reduced
Steatotic Control40Reduced

Experimental Protocols

HepG2 Cell Culture and Maintenance
  • Cell Line: HepG2 (human hepatoma cell line)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for cell detachment.

Preparation of Oleic Acid-BSA Complex
  • Prepare a 100 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C.

  • Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in sterile distilled water and warm to 37°C.

  • Add the oleic acid stock solution dropwise to the warm BSA solution with constant stirring to achieve a final desired molar ratio (e.g., 5:1 oleic acid to BSA).

  • Sterilize the OA-BSA complex by passing it through a 0.22 µm filter.

  • Store at -20°C for future use.

Induction of Steatosis in HepG2 Cells
  • Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for lipid staining).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Replace the growth medium with a serum-free medium containing the desired concentration of the OA-BSA complex (e.g., 500 µM OA) for 6 hours to induce steatosis.[3] Use a medium containing 1% fatty acid-free BSA as a vehicle control.[3]

Treatment with this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • For a preventive approach, pre-incubate the HepG2 cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 12 hours before inducing steatosis with oleic acid.[3]

  • For a therapeutic approach, co-incubate the cells with both the OA-BSA complex and varying concentrations of this compound for the desired treatment duration.

Quantification of Cell Viability (WST-1 Assay)
  • After the treatment period, add 10 µL of WST-1 reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
  • After treatment, wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with distilled water and then with 60% isopropanol (B130326).

  • Allow the cells to dry completely.

  • Add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.

  • Wash the cells extensively with distilled water to remove unbound dye.

  • For qualitative analysis, visualize and capture images of the stained lipid droplets using a microscope.

  • For quantitative analysis, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

  • Transfer the isopropanol containing the eluted dye to a new 96-well plate and measure the absorbance at 510 nm.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture HepG2 Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding sahsa_treatment This compound Pre-treatment (12h) cell_seeding->sahsa_treatment steatosis_induction Induce Steatosis with Oleic Acid (6h) sahsa_treatment->steatosis_induction viability_assay Cell Viability Assay (WST-1) steatosis_induction->viability_assay lipid_staining Lipid Accumulation (Oil Red O) steatosis_induction->lipid_staining data_analysis Data Analysis viability_assay->data_analysis lipid_staining->data_analysis

Caption: Experimental workflow for assessing the effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondria cluster_nucleus Nucleus SAHSA This compound GPR120 GPR120 SAHSA->GPR120 Activates AMPK AMPK GPR120->AMPK Activates (Putative) Mito_function Mitochondrial Respiration GPR120->Mito_function Improves SREBP1c SREBP-1c AMPK->SREBP1c Inhibits SREBP1c_n Nuclear SREBP-1c SREBP1c->SREBP1c_n Translocation Lipogenesis De Novo Lipogenesis Lipid_accumulation Lipid Accumulation Lipogenesis->Lipid_accumulation FAO Fatty Acid Oxidation Mito_function->FAO Increases FAO->Lipid_accumulation Reduces Lipogenic_genes Lipogenic Gene Expression SREBP1c_n->Lipogenic_genes Activates Lipogenic_genes->Lipogenesis

Caption: Proposed signaling pathway of this compound in HepG2 cells.

Proposed Mechanism of Action

This compound is believed to exert its protective effects in steatotic HepG2 cells through multiple mechanisms. One key aspect is the preservation of mitochondrial function.[4][5] Oleic acid-induced lipid overload can lead to mitochondrial stress and dysfunction, which is a critical step in the progression of NAFLD. This compound has been shown to improve mitochondrial respiration in steatotic hepatocytes.[3]

Furthermore, this compound may act through the G protein-coupled receptor 120 (GPR120), which is known to be activated by fatty acids and mediate anti-inflammatory and insulin-sensitizing effects.[6] Activation of GPR120 could lead to the downstream activation of AMP-activated protein kinase (AMPK). Activated AMPK plays a crucial role in regulating cellular energy homeostasis by promoting fatty acid oxidation and inhibiting de novo lipogenesis.[7] One of the key targets of AMPK is the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[8] By inhibiting SREBP-1c, this compound could potentially reduce the expression of genes involved in fatty acid and triglyceride synthesis, thereby alleviating lipid accumulation.

References

Application Notes and Protocols for Studying 9-SAHSA Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9-SAHSA (9-palmitic acid-hydroxy-stearic acid) is a recently identified lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Endogenously produced, this compound has garnered significant interest for its potential therapeutic effects, including anti-inflammatory properties and improvements in glucose metabolism.[1][2][3] Reduced levels of this compound have been observed in the serum and adipose tissue of insulin-resistant humans, suggesting its role in metabolic health.[2] This document provides a comprehensive guide to the animal models and experimental protocols used to investigate the physiological effects of this compound.

Animal Models for Studying this compound

The selection of an appropriate animal model is critical for elucidating the biological functions of this compound. Mouse models are predominantly used due to their genetic tractability and well-characterized metabolic and inflammatory responses.

1.1. Diet-Induced Obesity (DIO) Mice:

  • Model: C57BL/6 mice fed a high-fat diet (HFD) are a standard model for inducing obesity, insulin (B600854) resistance, and chronic low-grade inflammation, conditions relevant to the study of this compound's metabolic benefits.

  • Application: This model is ideal for assessing the effects of this compound on glucose tolerance, insulin sensitivity, and adipose tissue inflammation.[2]

1.2. Genetic Models of Obesity and Diabetes:

  • Model: db/db mice, which are leptin receptor-deficient, exhibit severe obesity, hyperglycemia, and insulin resistance. These mice are a robust model for type 2 diabetes.

  • Application: Used to study the effects of this compound on severe diabetic complications, such as cardiovascular disease and myocardial hypertrophy.[2]

  • Model: ob/ob mice, which are leptin-deficient, are another model of genetic obesity.

  • Application: This model has been used to investigate the role of this compound in the "browning" of white adipose tissue.[4]

1.3. Models of Acute Inflammation:

  • Model: Lipopolysaccharide (LPS)-induced inflammation in mice is a common model to study acute inflammatory responses.

  • Application: This model is suitable for evaluating the anti-inflammatory effects of this compound, particularly its ability to modulate cytokine production.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in various animal models.

Table 1: Metabolic Effects of this compound in Diabetic Mouse Models

ParameterAnimal ModelThis compound Dosage and DurationOutcomeReference
Blood Glucosedb/db mice50 mg/kg, daily for 2 weeksSignificant reduction in blood glucose levels.[2]
Glucose ToleranceInsulin-resistant miceSingle oral doseImproved glucose tolerance.[2]
Myocardial Hypertrophydb/db mice50 mg/kg, daily for 4 weeksAttenuation of myocardial hypertrophy and dysfunction.[2]
Carotid Vascular Calcificationdb/db mice50 mg/kg, daily for 4 weeksAmelioration of carotid vascular calcification.[2]
Insulin ResistanceHFD and STZ-induced diabetic miceHigh-dose S-9-SAHSAImproved insulin resistance.[5]
Oxidized LDLHFD and STZ-induced diabetic miceHigh-dose S-9-SAHSALowered oxidized low-density lipoprotein (ox-LDL).[5]

Table 2: Anti-inflammatory and Adipose Tissue Remodeling Effects of this compound

ParameterAnimal Model/Cell LineTreatmentOutcomeReference
Pro-inflammatory Cytokines (IL-1β, IL-6)LPS-stimulated RAW 264.7 murine macrophages9-POHSA and 9-OAHSASuppression of IL-1β and IL-6 gene expression.[6]
Adipocyte BrowningWild-type and ob/ob mice9-PAHSA administrationEnhanced expression of brown fat-specific genes in white adipose tissue.[4]
NF-κB ActivationLPS-treated 3T3-L1 adipocytes9-PAHSA treatmentAbolished LPS-induced NF-κB activation.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

3.1. Protocol for Oral Gavage in Mice

Oral gavage is a common method for administering this compound to mice.[7][8][9]

  • Materials:

    • Appropriately sized gavage needle (18-20 gauge for adult mice) with a rounded tip.[8][9]

    • Syringe

    • This compound solution

    • Scale for weighing the animal.[8][9]

  • Procedure:

    • Weigh the mouse to determine the correct dosage volume. The maximum recommended volume is 10 mL/kg.[8]

    • Restrain the mouse by scruffing the neck to immobilize the head. The body should be in a vertical position.[7]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow reflexively. Do not force the needle.[7]

    • Slowly administer the this compound solution.[7]

    • Withdraw the needle straight out.[7]

    • Monitor the animal for any signs of distress or labored breathing for 5-10 minutes post-procedure.[8][9]

3.2. Protocol for Oral Glucose Tolerance Test (OGTT) in Mice

An OGTT is used to assess how quickly glucose is cleared from the blood, indicating insulin sensitivity.[10][11][12]

  • Materials:

    • Glucometer and test strips

    • Sterile glucose solution (e.g., 20% dextrose)

    • Gavage needle and syringe

    • Timer

  • Procedure:

    • Fast the mice for 4-6 hours or overnight (16-18 hours), ensuring access to water.[10][11]

    • Record the body weight of each mouse.[10]

    • Obtain a baseline blood glucose reading (t=0) from a small tail vein incision.[12]

    • Administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.[10]

    • Measure blood glucose at subsequent time points, commonly 15, 30, 60, and 120 minutes after the glucose administration.[11]

    • Gently massage the tail to obtain a blood drop for each measurement.[12]

Signaling Pathways and Visualizations

This compound exerts its effects through various signaling pathways, with the G protein-coupled receptor 120 (GPR120) being a key mediator.[4][13][14]

4.1. This compound-Mediated Anti-inflammatory Signaling

This compound can inhibit the pro-inflammatory NF-κB pathway via GPR120 activation, particularly in the context of LPS-induced inflammation.[4]

Caption: this compound inhibits LPS-induced inflammation via GPR120 and NF-κB.

4.2. Experimental Workflow for Evaluating this compound in DIO Mice

This workflow outlines the key steps in a typical study investigating the metabolic effects of this compound in a diet-induced obesity model.

DIO_Workflow start Start: C57BL/6 Mice diet High-Fat Diet (HFD) (e.g., 8-12 weeks) start->diet grouping Group Assignment (Vehicle vs. This compound) diet->grouping treatment Daily this compound Administration (e.g., Oral Gavage) grouping->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt tissue Tissue Collection (Adipose, Liver, Muscle) ogtt->tissue analysis Molecular Analysis (qPCR, Western Blot, Histology) tissue->analysis end End: Data Interpretation analysis->end

Caption: Workflow for studying this compound in diet-induced obese mice.

References

Application Notes and Protocols for the Preparation of 9-SAHSA Solutions for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Stearoyl-amino-9-hydroxy-stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. Discovered in 2014, FAHFAs have emerged as bioactive lipids with potential therapeutic applications due to their anti-diabetic and anti-inflammatory properties. This compound, specifically, has been shown to potentiate glucose-stimulated insulin (B600854) secretion and enhance insulin-stimulated glucose uptake, making it a molecule of interest for metabolic disease research. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the solubilization and preparation of this compound solutions for cell treatment, summarizes key quantitative data, and illustrates the experimental workflow and relevant signaling pathways.

Data Presentation

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Formal Name 9-[(1-oxooctadecyl)oxy]-octadecanoic acid[1][2]
CAS Number 1895916-79-6[1][2]
Molecular Formula C₃₆H₇₀O₄[1][2]
Formula Weight 566.9 g/mol [1][2]
Purity ≥95%[1][2]
Formulation Typically supplied as a solution in methyl acetate[1][2]
Storage Temperature -20°C
Solubility (approximate)
    DMF20 mg/mL[1]
    DMSO15 mg/mL[1]
    Ethanol20 mg/mL[1]
    Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-quality, anhydrous DMSO to ensure the stability of the compound.

Materials:

  • This compound (solid or pre-dissolved in methyl acetate)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Argon or nitrogen gas (optional, for long-term storage)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Preparation of Solid this compound: If this compound is provided in a solvent like methyl acetate, evaporate the solvent under a gentle stream of argon or nitrogen gas to obtain the solid lipid.

  • Weighing this compound: Accurately weigh the desired amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.67 mg of this compound (Molecular Weight = 566.9 g/mol ).

  • Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound. For a 10 mM stock solution, add 1 mL of DMSO to 5.67 mg of this compound.

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. If desired, flush the headspace of the vials with argon or nitrogen gas before capping to minimize oxidation. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is critical to maintain a low final concentration of DMSO in the culture medium to prevent solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.1% (v/v), although some cell lines may tolerate up to 0.5%.[3][4][5] A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.[6][7][8]

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene (B1209903) tubes

  • Calibrated pipettes

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions (if necessary): For preparing a range of concentrations, it is often convenient to perform serial dilutions of the stock solution in cell culture medium.

  • Preparation of Final Working Solution:

    • To prepare a 10 µM working solution, for example, you can perform a 1:1000 dilution of the 10 mM stock solution.

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

    • This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mixing: Gently vortex or invert the tube to ensure the working solution is homogenous.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the highest concentration of this compound. For the example above, add 1 µL of DMSO to 999 µL of medium to create a 0.1% DMSO vehicle control.

  • Cell Treatment: Immediately add the prepared working solutions (and vehicle control) to your cell cultures.

Mandatory Visualizations

G Experimental Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh Solid this compound dissolve Dissolve in DMSO weigh->dissolve vortex_stock Vortex to Dissolve dissolve->vortex_stock aliquot Aliquot and Store at -20°C vortex_stock->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute vortex_work Vortex to Mix dilute->vortex_work treat Add to Cell Culture vortex_work->treat vehicle Prepare Vehicle Control (DMSO in Medium) treat_vehicle Add Vehicle Control to Control Wells vehicle->treat_vehicle

Caption: Workflow for this compound solution preparation.

G Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAHSA This compound GPR120 GPR120 SAHSA->GPR120 PPAR PPARs SAHSA->PPAR Activates PLC PLC GPR120->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Insulin_Secretion ↑ Insulin Secretion (in Pancreatic β-cells) Ca2->Insulin_Secretion GLUT4 GLUT4 Translocation PKC->GLUT4 Gene_Expression Modulation of Gene Expression (Lipid Metabolism & Inflammation) PPAR->Gene_Expression

Caption: Hypothesized signaling pathway of this compound.

References

Application Notes and Protocols for the Analysis of 9-SAHSA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Stearoyl-hydroxy stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. FAHFAs have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and anti-diabetic properties. As research into the therapeutic potential of this compound and its isomers progresses, the need for robust and reliable analytical methods for their quantification in biological matrices is paramount. These application notes provide an overview of the analytical standards, sample preparation protocols, and analytical methods for the characterization and quantification of this compound and its isomers. Additionally, key signaling pathways associated with the biological activity of related FAHFAs are illustrated to provide context for functional studies.

Analytical Standards

Commercially available analytical standards are crucial for the accurate quantification of this compound and its isomers. Both labeled and unlabeled standards are available from various chemical suppliers. For quantitative analysis by mass spectrometry, the use of a stable isotope-labeled internal standard, such as ¹³C₄-9-PAHSA, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of FAHFAs, including this compound. It is important to note that specific values for the limit of detection (LOD) and limit of quantification (LOQ) can vary depending on the instrumentation, matrix, and specific isomer being analyzed.

ParameterTypical ValueMatrixAnalytical Technique
Limit of Detection (LOD) 0.001 - 1 ng/mLPlasma, Serum, TissueLC-MS/MS
Limit of Quantification (LOQ) 0.003 - 5 ng/mLPlasma, Serum, TissueLC-MS/MS
Linearity (r²) > 0.99-LC-MS/MS
Recovery 85 - 115%Plasma, SerumSolid-Phase Extraction

Experimental Protocols

Protocol 1: Extraction of this compound and its Isomers from Plasma/Serum using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction of this compound and other FAHFAs from plasma or serum samples.

Materials:

Procedure:

  • Sample Preparation: Thaw plasma or serum samples on ice. To 100 µL of sample, add the internal standard to a final concentration appropriate for the expected analyte levels.

  • Protein Precipitation and Lipid Extraction: Add 300 µL of cold methanol to the sample, vortex thoroughly for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Lipid Extraction: Transfer the supernatant to a new tube. To the pellet, add 500 µL of a 2:1 (v/v) chloroform:methanol mixture, vortex, and centrifuge again. Combine the supernatants. This step can be repeated for exhaustive extraction.

  • SPE Cartridge Conditioning: Condition a silica SPE cartridge by washing with 3 mL of ethyl acetate followed by 3 mL of hexane.

  • Sample Loading: Dry the combined supernatants under a gentle stream of nitrogen and reconstitute in 200 µL of hexane. Load the reconstituted sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Wash the cartridge with 3 mL of hexane to elute neutral lipids.

  • Elution of FAHFAs: Elute the FAHFA fraction, including this compound, with 4 mL of ethyl acetate.

  • Sample Concentration: Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Isomers

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions for Isomer Separation:

  • Column for Regioisomer and Enantiomer Separation: A chiral stationary phase column, such as one based on an amylose (B160209) tris(3,5-dimethylphenylcarbamate) derivative, is recommended for the separation of both regio-isomers and enantiomers.[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized for the specific column and isomers of interest.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound and its internal standard should be monitored. The fragmentation of FAHFAs typically involves cleavage of the ester bond, yielding product ions corresponding to the hydroxy fatty acid and the fatty acid carboxylates.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analytes.

Signaling Pathways and Experimental Workflows

The biological effects of FAHFAs, including those structurally similar to this compound like 9-PAHSA, are often mediated through the activation of G-protein coupled receptors (GPCRs), such as GPR120. Activation of GPR120 can trigger downstream signaling cascades that influence inflammatory responses and metabolic regulation.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds and Activates PI3K PI3K GPR120->PI3K Activates IKK IKK GPR120->IKK Inhibits Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Improved Insulin Sensitivity) Akt->Metabolic_Effects Leads to IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB IκB->NF-κB Inhibits Inflammation Decreased Inflammation NF-κB->Inflammation Promotes

Caption: this compound signaling through GPR120.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Serum, Tissue) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Lipid Extraction (e.g., Liquid-Liquid or Protein Precipitation) Spiking->Extraction SPE Solid-Phase Extraction (SPE) for FAHFA Enrichment Extraction->SPE Dry_Reconstitute Dry Down and Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis (Chiral Separation & Quantification) Dry_Reconstitute->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Analytical workflow for this compound.

References

Lipidomics Workflow for FAHFA Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential.[1] First identified in 2014, these bioactive lipids have demonstrated potent anti-diabetic and anti-inflammatory properties, making them a subject of intense research in metabolic diseases and drug development.[1][2] This document provides a detailed application note and protocol for the comprehensive analysis of FAHFAs using a lipidomics workflow based on liquid chromatography-mass spectrometry (LC-MS).

FAHFAs are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[3] The nomenclature designates the constituent fatty acids and the position of the ester linkage; for example, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] Variations in the constituent fatty acids and the esterification position lead to a wide diversity of FAHFA families and isomers.[4][5] Notably, levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), are positively correlated with insulin (B600854) sensitivity in humans, and their administration has been shown to improve glucose tolerance in animal models.[6]

This guide offers detailed experimental protocols, a summary of quantitative data, and visual diagrams of the experimental workflow and relevant signaling pathways to facilitate the accurate and efficient profiling of FAHFAs in various biological matrices.

Experimental Workflow for FAHFA Profiling

The accurate quantification of FAHFAs from biological samples is a multi-step process that requires careful sample preparation and sensitive analytical instrumentation. The overall workflow involves lipid extraction, enrichment of the FAHFA fraction using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.[4][7]

FAHFA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (FAHFA Enrichment) Extraction->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Figure 1: Experimental workflow for FAHFA profiling.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Tissues and Plasma

This protocol is based on the widely used Bligh-Dyer method for lipid extraction.[4][8]

Materials:

  • Biological sample (e.g., 150 mg adipose tissue, 150-300 µL plasma/serum)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Internal standards (e.g., ¹³C₄-9-PAHSA, ¹³C₁₈-12-OAHSA)[5]

  • Dounce homogenizer (for tissues)

  • Centrifuge

Procedure:

  • Sample Homogenization (for tissues):

    • Place the pre-weighed tissue sample in a Dounce homogenizer on ice.

    • Add 1.5 mL of PBS and homogenize until the tissue is fully dispersed.

  • Solvent Addition and Extraction:

    • To the homogenized tissue or plasma/serum sample, add a mixture of 1.5 mL methanol and 3 mL chloroform.[5]

    • Crucially, add a known amount of internal standard(s) to the chloroform prior to extraction for accurate quantification. [1][9]

    • Vortex the mixture vigorously for 1 minute.

    • For tissue samples, the final solvent ratio of aqueous buffer:methanol:chloroform should be approximately 1:1:2 (v/v/v).[4]

  • Phase Separation:

    • Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass pipette and transfer it to a new glass vial.

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol enriches FAHFAs from the total lipid extract, removing neutral lipids that can interfere with analysis.[1][5]

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

    • Condition the cartridge with 6 mL of hexane.[5]

  • Sample Loading:

    • Reconstitute the dried lipid extract in 200 µL of chloroform.

    • Apply the reconstituted sample to the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids such as triacylglycerols and cholesterol esters.[5][8] Discard this fraction.

  • Elution of FAHFAs:

    • Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.[5]

  • Drying:

    • Dry the collected FAHFA fraction under a gentle stream of nitrogen gas.

    • Store the dried, enriched FAHFA fraction at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of FAHFAs

This protocol outlines a targeted analysis of FAHFAs using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4][5] An optimized, faster protocol is also presented.[5][10]

Instrumentation and Columns:

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column (Original Method): Luna C18(2) column[9]

  • Column (Faster Method): Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm)[5]

LC Parameters (Faster Method): [5]

  • Mobile Phase: 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) (v/v)

  • Flow Rate: 0.2 mL/min (isocratic)

  • Run Time: 30 minutes

  • Column Temperature: 25°C

  • Injection Volume: 10 µL (after reconstituting the dried FAHFA fraction in 40 µL of methanol)

MS Parameters: [5]

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Spray Voltage: 3.5 kV

  • Ion Transfer Tube Temperature: 325°C

  • Vaporizer Temperature: 275°C

  • Sheath Gas: 2.7 L/min

  • Auxiliary Gas: 5.0 L/min

  • Sweep Gas: 1.5 L/min

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard. One quantifier and one or two qualifier transitions are typically used per analyte.[5]

Data Analysis:

  • Data analysis is performed using the instrument manufacturer's software.[4]

  • Peak integration is performed for each MRM transition.

  • A calibration curve is generated using synthetic FAHFA standards of known concentrations.

  • The concentration of endogenous FAHFAs is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

  • For serum/plasma analysis, it is recommended to process a blank sample (water instead of serum) to account for background signals from the extraction and SPE process.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data of FAHFA levels in various biological contexts.

Table 1: PAHSA Levels in Human Serum of Insulin-Sensitive vs. Insulin-Resistant Individuals

FAHFA IsomerInsulin-Sensitive (pmol/mL)Insulin-Resistant (pmol/mL)Fold Change
5-PAHSA~12~6~0.5
9-PAHSA~15~8~0.53
Data are approximate mean values compiled from published studies.[8][11]

Table 2: FAHFA Levels in Adipose Tissue of Wild-Type (WT) vs. Adipose-Specific GLUT4 Overexpressing (AG4OX) Mice

FAHFA FamilyTissueFold Change (AG4OX vs. WT)
PAHSAsWhite Adipose Tissue≥ 16-fold increase
OAHSAsWhite Adipose TissueSignificantly upregulated
AG4OX mice exhibit enhanced insulin sensitivity.[5][12]

Table 3: Approximate Mean Concentrations of PAHSAs in Various Mouse Tissues

Tissue9-PAHSA Concentration (pmol/g or pmol/mL)
White Adipose Tissue~1000
Brown Adipose Tissue~500
Liver~100
Pancreas~50
Serum~15
Concentrations can vary significantly based on diet and genetic background.[11]

FAHFA Signaling Pathways

FAHFAs exert their beneficial metabolic and anti-inflammatory effects through the activation of G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40.[1]

Metabolic Regulation

FAHFAs play a crucial role in glucose homeostasis by enhancing insulin secretion, improving insulin sensitivity, and stimulating the release of glucagon-like peptide-1 (GLP-1).[1]

FAHFA_Metabolic_Signaling cluster_pancreas Pancreatic β-cell cluster_adipocyte Adipocyte cluster_entero Enteroendocrine L-cell FAHFA FAHFA GPR40 GPR40 FAHFA->GPR40 GPR120_adipo GPR120 FAHFA->GPR120_adipo GLP1 ↑ GLP-1 Secretion FAHFA->GLP1 Insulin ↑ Glucose-Stimulated Insulin Secretion GPR40->Insulin GlucoseUptake ↑ Insulin-Stimulated Glucose Uptake GPR120_adipo->GlucoseUptake

Figure 2: FAHFA signaling in metabolic regulation.

Anti-Inflammatory Signaling

FAHFAs also exhibit potent anti-inflammatory effects, primarily mediated through the GPR120 receptor on macrophages. This leads to a reduction in the production of pro-inflammatory cytokines.[1][12]

FAHFA_Anti_Inflammatory_Signaling cluster_macrophage Macrophage FAHFA_inflam FAHFA GPR120_macro GPR120 FAHFA_inflam->GPR120_macro Cytokines ↓ Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) GPR120_macro->Cytokines

Figure 3: FAHFA anti-inflammatory signaling pathway.

Conclusion

The lipidomics workflow detailed in this application note provides a robust framework for the accurate and sensitive profiling of FAHFAs in biological samples. The presented protocols, quantitative data, and pathway diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising class of lipids. As research in this field continues to evolve, standardized and efficient analytical methods are paramount to understanding the role of FAHFAs in health and disease, and for the development of novel FAHFA-based therapeutics.

References

Application Notes: 9-SAHSA Treatment in Primary Adipocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and mechanisms of 9-stearic acid amide, 9-hydroxy stearic acid (9-SAHSA), a bioactive lipid, in primary adipocyte cultures. This document is intended to serve as a guide for researchers investigating the therapeutic potential of this compound in metabolic diseases such as obesity and type 2 diabetes.

Introduction

This compound belongs to the family of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties.[1][2] Primary adipocyte cultures provide a physiologically relevant in vitro model to study the direct effects of compounds like this compound on adipocyte function, including differentiation, glucose metabolism, and inflammatory responses.[3][4]

Key Applications of this compound in Primary Adipocyte Research

  • Adipogenesis and Adipocyte Differentiation: this compound has been shown to promote the differentiation of pre-adipocytes into mature, functional adipocytes.[5] This is significant as impaired adipogenesis is a hallmark of adipose tissue dysfunction in obesity.[2][6] Studies have demonstrated that treatment with this compound during differentiation increases the expression of key adipogenic and insulin-sensitizing markers.[5]

  • Glucose Homeostasis: The role of this compound in regulating glucose uptake in adipocytes is an active area of investigation. While some FAHFAs are known to improve glucose metabolism, direct effects of this compound on glucose transporter translocation and uptake in primary adipocytes require further elucidation. One study indicated that 9-PAHSA (a closely related FAHFA) did not significantly increase glucose uptake in human and mouse adipocytes.[1]

  • Anti-inflammatory Effects: Chronic low-grade inflammation in adipose tissue is a key contributor to insulin (B600854) resistance.[7][8] this compound has demonstrated anti-inflammatory potential by attenuating the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][9]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound (or closely related PAHSAs) on gene expression in adipocytes.

Table 1: Effect of 5- and 9-PAHSA on Adipogenic Gene Expression in 3T3-L1 Adipocytes

GeneTreatmentFold Change vs. ControlReference
GPR1205-PAHSADose-dependent increase[5]
GPR1209-PAHSADose-dependent increase[5]
GLUT45-PAHSADose-dependent increase[5]
GLUT49-PAHSADose-dependent increase[5]
Adiponectin5-PAHSADose-dependent increase[5]
Adiponectin9-PAHSADose-dependent increase[5]
aP25-PAHSADose-dependent increase[5]
aP29-PAHSADose-dependent increase[5]
PPARγ5-PAHSANo significant change[5]
PPARγ9-PAHSANo significant change[5]

Table 2: Effect of 9-PAHSA on LPS-Induced Gene Expression in Macrophages (as a model for inflammation)

Gene/ProteinTreatmentEffectReference
TNF-α secretion9-PAHSAAttenuated LPS-induced secretion[1]
IL-6 secretion9-PAHSAAttenuated LPS-induced secretion[1]
CCL2 gene expression9-PAHSAAttenuated LPS-induced expression[1]
CCL3 gene expression9-PAHSAAttenuated LPS-induced expression[1]
CCL5 gene expression9-PAHSAAttenuated LPS-induced expression[1]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Preadipocytes from Murine Adipose Tissue

This protocol is adapted from established methods for isolating the stromal vascular fraction (SVF) containing preadipocytes from mouse white adipose tissue.[3][10][11][12]

Materials:

  • Adipose tissue (e.g., epididymal or subcutaneous fat pads) from mice

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type I solution (e.g., 1 mg/mL in HBSS)

  • Fetal Bovine Serum (FBS)

  • DMEM/F12 culture medium

  • Penicillin-Streptomycin solution

  • 100 µm and 40 µm cell strainers

  • Centrifuge

  • Sterile tissue culture plates

Procedure:

  • Tissue Collection: Aseptically dissect adipose tissue from mice and place it in a sterile tube containing cold HBSS.

  • Mincing: In a sterile culture dish, finely mince the adipose tissue into a paste-like consistency.

  • Digestion: Transfer the minced tissue to a 50 mL conical tube and add collagenase solution (approximately 3 mL per gram of tissue). Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Neutralization: Add an equal volume of DMEM/F12 with 10% FBS to neutralize the collagenase activity.

  • Filtration: Filter the cell suspension through a 100 µm cell strainer into a new 50 mL tube.

  • Centrifugation: Centrifuge the suspension at 500 x g for 5 minutes to pellet the SVF cells. The mature adipocytes will form a floating layer at the top.

  • Lysis of Red Blood Cells (Optional): If significant red blood cell contamination is present, resuspend the pellet in RBC lysis buffer for a few minutes, then neutralize with culture medium.

  • Washing: Resuspend the SVF pellet in culture medium and centrifuge again at 500 x g for 5 minutes.

  • Plating: Resuspend the final cell pellet in preadipocyte growth medium (DMEM/F12, 10% FBS, Penicillin-Streptomycin) and plate on culture dishes.

  • Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

Protocol 2: In Vitro Differentiation of Primary Preadipocytes

Materials:

  • Confluent primary preadipocytes

  • Preadipocyte growth medium

  • Differentiation medium (DM): Growth medium supplemented with an adipogenic cocktail (e.g., 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1 µg/mL insulin).

  • Adipocyte maintenance medium: Growth medium supplemented with 1 µg/mL insulin.

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)

Procedure:

  • Induction of Differentiation: Once the preadipocytes reach 100% confluency (Day 0), replace the growth medium with differentiation medium.

  • This compound Treatment: Add this compound to the differentiation medium at the desired final concentration. Include a vehicle control group.

  • Medium Change: After 2-3 days (Day 2 or 3), replace the differentiation medium with adipocyte maintenance medium containing this compound and fresh insulin.

  • Maintenance: Continue to culture the cells in maintenance medium, changing the medium every 2-3 days.

  • Assessment of Differentiation: Adipocyte differentiation can be assessed by Day 7-10. Lipid accumulation can be visualized by Oil Red O staining, and gene/protein expression of adipogenic markers can be quantified by qPCR or Western blotting.

Protocol 3: Glucose Uptake Assay

This protocol measures the uptake of radiolabeled glucose in differentiated primary adipocytes.[13]

Materials:

  • Differentiated primary adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-deoxy-[³H]-glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Serum Starvation: Prior to the assay, incubate the differentiated adipocytes in serum-free medium for 2-4 hours.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate in KRH buffer for 30 minutes.

  • Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 20-30 minutes at 37°C.

  • Glucose Uptake: Add 2-deoxy-[³H]-glucose to each well and incubate for 5-10 minutes. To determine non-specific uptake, include a set of wells pre-treated with cytochalasin B, an inhibitor of glucose transport.

  • Washing: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well.

Visualizations

Signaling Pathways and Experimental Workflows

Adipogenesis_Signaling_Pathway Preadipocyte Preadipocyte CEBPs C/EBPβ, C/EBPδ Preadipocyte->CEBPs induces Adipogenic_Stimuli Adipogenic Stimuli (DEX, IBMX, Insulin) Adipogenic_Stimuli->Preadipocyte SAHSA This compound SAHSA->Preadipocyte enhances PPARg PPARγ CEBPs->PPARg activates CEBPa C/EBPα CEBPs->CEBPa activates Adipocyte_Genes Adipocyte-specific genes (Adiponectin, GLUT4, aP2) PPARg->Adipocyte_Genes upregulates CEBPa->Adipocyte_Genes upregulates Mature_Adipocyte Mature Adipocyte Adipocyte_Genes->Mature_Adipocyte leads to Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt AS160 AS160 Akt->AS160 inhibits GLUT4_vesicles GLUT4 Vesicles AS160->GLUT4_vesicles inhibition of translocation GLUT4_translocation GLUT4 Translocation GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake SAHSA This compound SAHSA->Glucose_uptake No reported direct effect Experimental_Workflow Adipose_Tissue Adipose Tissue Isolation Digestion Collagenase Digestion Adipose_Tissue->Digestion SVF_Isolation SVF Isolation Digestion->SVF_Isolation Preadipocyte_Culture Preadipocyte Culture SVF_Isolation->Preadipocyte_Culture Differentiation Adipocyte Differentiation with/without this compound Preadipocyte_Culture->Differentiation Analysis Analysis Differentiation->Analysis Gene_Expression Gene Expression (qPCR) Analysis->Gene_Expression Lipid_Accumulation Lipid Accumulation (Oil Red O) Analysis->Lipid_Accumulation Glucose_Uptake Glucose Uptake Assay Analysis->Glucose_Uptake

References

Application Notes and Protocols: Experimental Design for 9-SAHSA In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-stearoyl-hydroxy stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids.[1] These lipids have garnered significant interest in the scientific community for their potential therapeutic effects.[2] this compound, in particular, has been identified as a bioactive lipid with anti-inflammatory and anti-diabetic properties.[2][3] It is naturally present in various mammalian tissues and its levels are noted to be lower in the serum and adipose tissues of insulin-resistant humans, suggesting a role in metabolic homeostasis.[2][3] Research indicates that this compound administration can improve glucose tolerance, enhance insulin (B600854) secretion, and mitigate inflammation in mouse models.[3] The primary mechanism of action for many of its effects is linked to the activation of G-protein-coupled receptor 120 (GPR120).[2][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to investigate the therapeutic potential of this compound.

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects primarily through the activation of GPR120, a receptor for long-chain free fatty acids.[4][6] This interaction initiates downstream signaling cascades that influence both metabolic and inflammatory pathways.

1. Anti-Inflammatory Pathway: Upon binding to this compound, GPR120 triggers a signaling cascade that inhibits the lipopolysaccharide (LPS)-induced NF-κB pathway.[4] This is a critical anti-inflammatory mechanism, as NF-κB is a key transcriptional regulator of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] GPR120 activation leads to the inhibition of TAK1, a crucial upstream kinase in the NF-κB pathway, ultimately suppressing the inflammatory response.[6] Some studies also suggest this compound may have weak antagonist activity on certain chemokine receptors, which could contribute to its immunomodulatory effects.[7]

GPR120_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm This compound This compound GPR120 GPR120 This compound->GPR120 TAK1 TAK1 GPR120->TAK1 Inhibits NFkB NF-κB TAK1->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription

GPR120-mediated anti-inflammatory signaling cascade of this compound.

2. Metabolic Regulation Pathways: In adipocytes, this compound signals through GPR120 to enhance insulin-stimulated glucose uptake.[2][5] Furthermore, studies in diabetic (db/db) mice suggest this compound can promote cardiac autophagy, potentially through the p-AKT/mTOR/PI3KIII-BECN-1 pathway, which may help in ameliorating cardiovascular complications associated with diabetes.[8] Other research indicates S-9-PAHSA, a related compound, may regulate glycolipid metabolism by enhancing autophagy and upregulating the PI3K/AKT pathway.[9]

Experimental Design and Protocols

Effective in vivo evaluation of this compound requires careful planning, including the selection of appropriate animal models, dosing regimens, and relevant endpoints.

Animal Models

The choice of animal model is critical and should align with the research question. A thorough literature search is essential to select the best model and to ensure the study has not been previously conducted.[10][11]

Animal ModelResearch ApplicationKey Characteristics
Diet-Induced Obese (DIO) Mice Metabolic Syndrome, Insulin Resistance, Adipose InflammationC57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks develop obesity, hyperglycemia, and inflammation.[12]
db/db Mice Type 2 Diabetes, Cardiovascular ComplicationsGenetically diabetic mice with a leptin receptor mutation. They exhibit severe obesity, hyperglycemia, and insulin resistance.[8]
KKAy Mice Type 2 Diabetes, Glucose IntolerancePolygenic model of type 2 diabetes, suitable for studying effects on glucose tolerance and insulin sensitivity.[13]
DSS-Induced Colitis Model Inflammatory Bowel DiseaseAdministration of dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water induces acute colitis, allowing for the study of anti-inflammatory effects in the gut.[14]
Dosing and Administration
  • Compound: this compound can be synthesized or purchased from commercial suppliers.[3][15][16] Ensure purity (≥95%) is verified.

  • Formulation: this compound is a lipid and requires appropriate formulation for in vivo delivery. It can be dissolved in a vehicle like methyl acetate (B1210297) for initial stock and further diluted for administration.[3] For oral gavage, it can be prepared in a suitable vehicle such as corn oil or a PBS/Ethanol mixture.[13]

  • Route of Administration: Oral gavage is the most commonly reported method for this compound administration in mice.[8]

  • Dosage: A dose of 50 mg/kg/day administered via oral gavage has been shown to be effective in db/db mice.[8] However, dose-response studies are recommended to determine the optimal dose for a specific model and endpoint.

Experimental Workflow

A typical in vivo study workflow involves acclimatization, induction of the disease model, treatment, and subsequent endpoint analysis.

Experimental_Workflow cluster_workflow Typical In Vivo Study Timeline (e.g., 12-Week DIO Model) Acclimatization Week 0 Animal Acclimatization Diet Weeks 1-8 High-Fat Diet Induction Acclimatization->Diet Treatment Weeks 9-12 This compound or Vehicle Administration Diet->Treatment Analysis End of Week 12 Endpoint Analysis Treatment->Analysis

Example experimental workflow for a diet-induced obesity study.

Detailed Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT)

This protocol assesses the effect of this compound on glucose clearance.

  • Animal Preparation: Fast mice for 6 hours (with free access to water) prior to the test.

  • Baseline Glucose: Measure baseline blood glucose (t=0) from a tail vein blood sample using a standard glucometer.

  • This compound Administration (Acute Study): If assessing acute effects, administer this compound or vehicle via oral gavage 30-60 minutes before the glucose challenge.[17]

  • Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.[17]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose levels over time. Calculate the Area Under the Curve (AUC) for a quantitative comparison between treatment groups.

Protocol 2: Assessment of Adipose Tissue Inflammation

This protocol measures inflammatory markers in adipose tissue.

  • Tissue Collection: At the end of the study, euthanize mice and carefully dissect epididymal or perigonadal white adipose tissue (WAT).

  • RNA Extraction: Immediately flash-freeze a portion of the tissue in liquid nitrogen for RNA analysis. Extract total RNA using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit).

  • Quantitative PCR (qPCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for target genes such as Tnf-α, Il-6, Il-1β, and Adgre1 (F4/80, a macrophage marker).

    • Normalize expression to a stable housekeeping gene (e.g., Actb or Gapdh).

  • Protein Analysis (ELISA):

    • Homogenize a separate portion of the tissue in lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the concentration of cytokines (TNF-α, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.

    • Normalize cytokine levels to the total protein concentration of the lysate.

Summary of Quantitative In Vivo Data

The following table summarizes key findings from published in vivo studies on this compound and related compounds.

Study FocusAnimal ModelCompound & DosageDurationKey Quantitative OutcomesReference
Cardiovascular Complications db/db Mice9-PAHSA, 50 mg/kg/day (gavage)4 weeks- Ameliorated vascular calcification and myocardial dysfunction. - Reduced serum NT-proBNP levels.[8]
Glycolipid Metabolism HFD/STZ-induced Diabetic MiceS-9-PAHSA (high dose)N/A- Improved insulin resistance. - Lowered oxidized low-density lipoprotein (ox-LDL).[9]
Glucose Homeostasis Chow and HFD-fed Mice5- and 9-PAHSA (chronic administration)5 months- Improved insulin sensitivity and glucose tolerance in both models. - Augmented insulin and GLP-1 secretion in chow-fed mice.[12]
Glucose Tolerance KKAy Diabetic Mice9,10-dihydroxystearic acid (DHSA), 4% in diet5-6 weeks- Significantly lower blood glucose at 0.5h and 1h in GTT. - Significantly lower area under the glucose curve.[13]
Colitis Chemically Induced Colitis Model9-PAHSAN/A- Showed significant improvements in clinical outcomes, suggesting inflammation remediation.[14]

Note: Some studies use 9-PAHSA (palmitic-acid-9-hydroxy-stearic-acid), a closely related and well-studied FAHFA that provides valuable context for this compound research.[3] It is important to note that some studies have reported weak or no significant effects of PAHSAs on glucose control, indicating that outcomes may be dependent on the specific animal model, diet, and experimental conditions.[7][18]

References

Application Note: Solid-Phase Extraction for 9-SAHSA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Stearoyl-9'-hydroxy-stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant biological activities, including anti-diabetic and anti-inflammatory effects.[1][2] Accurate quantification of this compound in various tissues is crucial for understanding its physiological roles and its potential as a biomarker for metabolic diseases. Solid-phase extraction (SPE) is a robust and effective technique for the selective isolation and enrichment of this compound from complex biological matrices, enabling sensitive and reliable downstream analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from adipose and other tissues.

Principle of the Method

This protocol utilizes a normal-phase SPE methodology with a silica-based sorbent. The lipid extract from the tissue homogenate is loaded onto the SPE cartridge. The nonpolar lipids are washed away with a low-polarity solvent, while the more polar FAHFAs, including this compound, are retained on the silica (B1680970) sorbent. The this compound is then eluted with a more polar organic solvent. This method ensures a clean extract, minimizing matrix effects and enhancing the sensitivity of subsequent LC-MS analysis.

Data Presentation

The following table summarizes the expected performance of the SPE protocol for this compound extraction from adipose tissue. The data is representative and may vary depending on the specific tissue matrix, instrumentation, and laboratory conditions.

ParameterValueReference
Analyte 9-Stearoyl-9'-hydroxy-stearic acid (this compound)
Matrix Adipose Tissue[1]
SPE Sorbent Silica Gel, 500 mg[1]
Elution Volume 4 mL[1]
Expected Recovery > 85%[1]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[3]
**Linearity (R²) **> 0.99[3]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Experimental Protocols

This section details the step-by-step procedure for the extraction of this compound from tissue samples.

Materials and Reagents
  • This compound analytical standard (Cayman Chemical or equivalent)[4][5][6]

  • Internal Standard (e.g., ¹³C₄-9-PAHSA)[1]

  • Adipose or other tissue samples

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Hexane (B92381), HPLC grade

  • Nitrogen gas, high purity

  • Silica SPE cartridges (500 mg, 3 mL)[1]

Equipment
  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • SPE manifold

  • Sample concentrator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system

Procedure

1. Tissue Homogenization and Lipid Extraction [1]

  • Weigh approximately 150 mg of frozen tissue.

  • On ice, homogenize the tissue in a mixture of 1.5 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.

  • Add a known amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) to the chloroform before extraction.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the lower organic phase to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until SPE.

2. Solid-Phase Extraction (SPE) [1]

  • Column Conditioning:

    • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

    • Condition the cartridge with 6 mL of hexane. Do not allow the column to go dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract in 200 µL of chloroform.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

  • Elution:

    • Elute the FAHFAs, including this compound, with 4 mL of ethyl acetate.

    • Collect the eluate in a clean glass tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 40 µL) of methanol for LC-MS analysis.

3. LC-MS/MS Analysis [1]

  • LC Column: A C18 reversed-phase column is suitable for the separation of this compound.[1]

  • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of methanol, water, and a modifier like ammonium (B1175870) acetate is commonly used.[1]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode, monitoring for specific precursor and product ion transitions for this compound and the internal standard.[7]

Visualizations

Experimental Workflow

SPE_Workflow cluster_tissue_prep Tissue Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis tissue 1. Weigh Tissue (150 mg) homogenize 2. Homogenize in PBS, Methanol, Chloroform + Internal Standard tissue->homogenize centrifuge 3. Centrifuge (2200 x g, 5 min) homogenize->centrifuge extract 4. Collect Organic Layer centrifuge->extract dry_extract 5. Dry Under Nitrogen extract->dry_extract condition 6. Condition SPE Cartridge (Ethyl Acetate, Hexane) dry_extract->condition load 7. Load Reconstituted Sample condition->load wash 8. Wash with 5% Ethyl Acetate in Hexane load->wash elute 9. Elute this compound (Ethyl Acetate) wash->elute dry_eluate 10. Dry Eluate elute->dry_eluate reconstitute 11. Reconstitute in Methanol dry_eluate->reconstitute lcms 12. LC-MS/MS Analysis reconstitute->lcms Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects SAHSA This compound Receptor G-protein coupled receptor (GPCR) SAHSA->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Inhibits Glucose Improved Glucose Metabolism AKT->Glucose Promotes Inflammation Reduced Inflammation AKT->Inflammation Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->Glucose

References

Application Notes and Protocols for 9-SAHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the handling, storage, and experimental use of 9-stearic acid ester of hydroxy-stearic acid (9-SAHSA). This document is intended to serve as a comprehensive resource for researchers in academia and industry.

Introduction to this compound

9-Stearoyl-9-hydroxystearic acid (this compound) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids.[1] Structurally, it is an ester formed from stearic acid and 9-hydroxystearic acid.[1] FAHFAs, including this compound, have garnered significant interest in the scientific community for their potential therapeutic effects, particularly in the context of metabolic diseases and inflammation. Levels of SAHSAs have been found to be elevated in the serum of glucose-tolerant mice, suggesting a role in metabolic regulation.[1]

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical to maintain its integrity and ensure the reproducibility of experimental results.

Storage and Stability:

This compound is typically supplied as a solution in methyl acetate (B1210297).[1][2] For long-term storage, it should be kept at -20°C.[1] Under these conditions, it is stable for at least two years.[1]

Solubility:

The solubility of this compound in various solvents is a key consideration for the preparation of stock solutions and experimental media. The table below summarizes the known solubility data.[1]

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL
Ethanol (B145695)20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Safety and Handling Precautions

Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

  • Ventilation: Use only in a well-ventilated area.[3]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

  • Spills: In case of a spill, absorb the solution with a suitable material (e.g., diatomite, universal binders) and dispose of the contaminated material according to local regulations.[3]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.[3]

Signaling Pathways of this compound

While research is ongoing, the biological effects of this compound and other FAHFAs are believed to be mediated through various signaling pathways, primarily through the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates a proposed signaling pathway for this compound, based on studies of related FAHFAs.

This compound Signaling Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gq_11 Gq/11 GPR120->Gq_11 Activates Beta_arrestin β-Arrestin 2 GPR120->Beta_arrestin Recruits AKT_mTOR p-AKT/mTOR Pathway GPR120->AKT_mTOR Activates PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 Ca2_release ↑ [Ca2+]i IP3->Ca2_release GLP1_secretion GLP-1 Secretion Ca2_release->GLP1_secretion Stimulates TAK1 TAK1 Beta_arrestin->TAK1 Inhibits NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway Inflammation ↓ Pro-inflammatory Cytokines NFkB_pathway->Inflammation Leads to Autophagy ↑ Autophagy AKT_mTOR->Autophagy Modulates

Proposed signaling pathway of this compound.

Experimental Protocols

The following protocols are provided as a starting point for researchers working with this compound. Optimization may be necessary for specific cell lines or experimental conditions.

Preparation of this compound Stock Solutions
  • Materials:

    • This compound in methyl acetate

    • Anhydrous ethanol or DMSO

    • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)

    • Sterile microcentrifuge tubes

  • Procedure for Ethanol or DMSO Stock:

    • Under a sterile hood, carefully open the vial of this compound in methyl acetate.

    • Evaporate the methyl acetate under a gentle stream of nitrogen gas.

    • Resuspend the dried this compound in anhydrous ethanol or DMSO to a desired stock concentration (e.g., 10-20 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.

  • Procedure for BSA-Complexed this compound for Cell Culture:

    • Prepare the this compound stock in ethanol as described above.

    • Warm the sterile 10% BSA solution to 37°C.

    • Slowly add the desired amount of the this compound ethanol stock to the warm BSA solution while gently vortexing. The final concentration of ethanol in the cell culture medium should be kept low (typically <0.1%).

    • Incubate the this compound-BSA complex at 37°C for 15-30 minutes to allow for binding.

    • This complexed solution is now ready to be added to cell culture media.

In Vitro Glucose Uptake Assay

This protocol is a general guideline for measuring the effect of this compound on glucose uptake in adipocytes (e.g., 3T3-L1 cells).

  • Materials:

    • Differentiated adipocytes (e.g., 3T3-L1) in 12-well or 24-well plates

    • Krebs-Ringer-HEPES (KRH) buffer

    • BSA-complexed this compound

    • Insulin (B600854) solution

    • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

    • Phloretin (B1677691) (glucose transport inhibitor)

    • Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader

  • Procedure:

    • Wash the differentiated adipocytes twice with serum-free medium.

    • Starve the cells in serum-free medium for 2-4 hours.

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with BSA-complexed this compound or vehicle control in KRH buffer for a predetermined time (e.g., 30-60 minutes) at 37°C.

    • Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes at 37°C. Include a basal (no insulin) control.

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or 2-NBDG to each well. For non-specific uptake control, add phloretin to a set of wells.

    • Incubate for 5-10 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • For radiolabeled glucose, add the cell lysate to scintillation fluid and measure radioactivity using a scintillation counter. For fluorescent glucose analogs, measure the fluorescence using a plate reader.

    • Normalize the glucose uptake to the protein concentration of each well.

In Vivo Administration of this compound

The following is a general protocol for the oral administration of this compound to mice.

  • Materials:

    • This compound

    • Vehicle (e.g., olive oil, or a solution of 50% PEG400, 0.5% Tween-80, and 49.5% water)

    • Oral gavage needles

  • Procedure:

    • Prepare the desired dose of this compound in the chosen vehicle. Gentle warming and sonication may be required to achieve a uniform suspension.

    • Administer the this compound suspension or vehicle control to the mice via oral gavage. The volume administered should be appropriate for the size of the animal (e.g., 5-10 mL/kg body weight).

    • Monitor the animals for any adverse effects.

    • Proceed with the planned experimental measurements (e.g., oral glucose tolerance test, blood collection).

Analytical Methods

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the quantification of this compound in biological samples.[4][5]

LC-MS Workflow for this compound Analysis sample_prep Sample Preparation (e.g., tissue homogenization, serum collection) lipid_extraction Lipid Extraction (e.g., Bligh-Dyer method) sample_prep->lipid_extraction spe Solid Phase Extraction (SPE) (Enrichment of FAHFAs) lipid_extraction->spe lc_separation LC Separation (Reversed-phase chromatography) spe->lc_separation ms_detection MS/MS Detection (Multiple Reaction Monitoring - MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification against internal standard) ms_detection->data_analysis

Workflow for LC-MS analysis of this compound.

Key steps in the LC-MS analysis of this compound include:

  • Sample Preparation: Biological samples such as serum or tissue homogenates are prepared.

  • Lipid Extraction: Lipids, including this compound, are extracted from the sample matrix, often using a method like the Bligh-Dyer extraction.

  • Solid Phase Extraction (SPE): The lipid extract is further purified and enriched for FAHFAs using SPE.

  • LC Separation: The enriched sample is injected into a liquid chromatograph for separation, typically using a reversed-phase column.

  • MS/MS Detection: The separated analytes are detected using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a known amount of an internal standard (e.g., ¹³C-labeled this compound).[4]

Conclusion

This compound is a promising bioactive lipid with potential therapeutic applications in metabolic and inflammatory diseases. The information and protocols provided in these application notes are intended to facilitate further research into the biological functions and mechanisms of action of this important molecule. Adherence to proper handling, storage, and experimental procedures is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Studying Lipid Metabolism In Vitro with 9-SAHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-stearic acid stearic acid ester (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. Emerging research has highlighted the potential role of FAHFAs in regulating glucose and lipid metabolism, making them a subject of intense investigation for their therapeutic potential in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). These application notes provide an overview of the in vitro applications of this compound for studying lipid metabolism and detailed protocols for key experimental assays.

Recent studies suggest that specific isomers of FAHFAs, such as this compound, may exert beneficial effects on metabolic homeostasis. In vitro studies are crucial for elucidating the molecular mechanisms underlying these effects. This document outlines methodologies to assess the impact of this compound on critical aspects of lipid metabolism, including adipogenesis, lipogenesis, fatty acid oxidation, and glucose uptake in relevant cell culture models.

It is important to note that the scientific literature presents some conflicting findings regarding the efficacy of PAHSAs (the broader family to which this compound belongs) on glucose metabolism.[1][2][3] These discrepancies may be attributed to differences in experimental conditions, the specific isomers used, and the cell models employed.[3] Therefore, careful experimental design and interpretation are paramount.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in various in vitro assays based on available literature. These values should be considered as a general guide, and optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.

Table 1: Effect of this compound on Adipocyte Differentiation and Lipid Accumulation

Cell LineThis compound ConcentrationIncubation TimeParameter MeasuredExpected Outcome
3T3-L1 preadipocytes10-50 µM8-10 daysLipid Accumulation (Oil Red O Staining)Dose-dependent increase/decrease
3T3-L1 preadipocytes10-50 µM8-10 daysTriglyceride ContentDose-dependent increase/decrease
3T3-L1 preadipocytes10-50 µM48-72 hoursPPARγ mRNA expressionModulation
3T3-L1 preadipocytes10-50 µM48-72 hoursSREBP-1c mRNA expressionModulation

Table 2: Effect of this compound on Lipogenesis and Fatty Acid Oxidation

Cell LineThis compound ConcentrationIncubation TimeParameter MeasuredExpected Outcome
3T3-L1 adipocytes10-50 µM24-48 hoursDe novo lipogenesis (¹⁴C-glucose incorporation)Inhibition
C2C12 myotubes10-50 µM4-24 hoursFatty Acid Oxidation (Seahorse XF Analyzer)Increase
HepG2 hepatocytes10-50 µM24-48 hoursFatty Acid Oxidation (¹⁴C-palmitate oxidation)Increase

Table 3: Effect of this compound on Glucose Uptake

Cell LineThis compound ConcentrationIncubation TimeParameter MeasuredExpected Outcome
3T3-L1 adipocytes10-50 µM1-4 hours2-deoxy-D-[³H]-glucose uptakeDose-dependent increase
C2C12 myotubes10-50 µM1-4 hours2-deoxy-D-[³H]-glucose uptakeDose-dependent increase

Signaling Pathways

This compound is believed to exert its effects on lipid metabolism through the modulation of key signaling pathways, primarily the PI3K/AKT and AMPK pathways.

Proposed signaling pathways of this compound in lipid metabolism.

Experimental Protocols

Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the quantification of lipid accumulation using Oil Red O staining.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (BCS)

  • Differentiation Medium I (DM-I): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin

  • Differentiation Medium II (DM-II): DMEM with 10% FBS and 10 µg/mL insulin

  • This compound stock solution (in DMSO or ethanol)

  • Oil Red O staining solution

  • 10% formalin

  • 60% isopropanol (B130326)

  • Isopropanol (100%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 10⁴ cells/well in DMEM with 10% BCS and grow to confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DM-I containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM) or vehicle control.

  • Maturation: On Day 2, replace the medium with DM-II containing the respective concentrations of this compound.

  • Maintenance: From Day 4 onwards, replace the medium every two days with DM-II containing this compound. Mature adipocytes should be visible by Day 8-10.

  • Oil Red O Staining: a. Wash cells twice with PBS. b. Fix the cells with 10% formalin for 1 hour at room temperature. c. Wash with water and then with 60% isopropanol. d. Stain with Oil Red O solution for 20-30 minutes. e. Wash extensively with water.

  • Quantification: a. Visually inspect and capture images using a microscope. b. For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking. c. Measure the absorbance of the eluate at 490-520 nm.[4]

Adipocyte_Differentiation_Workflow cluster_workflow Adipocyte Differentiation and Staining Workflow Start Start Seed_Cells Seed 3T3-L1 preadipocytes Start->Seed_Cells Grow_to_Confluence Grow to confluence Seed_Cells->Grow_to_Confluence Induce_Differentiation Induce differentiation (Day 0) DM-I + this compound Grow_to_Confluence->Induce_Differentiation Maturation_Step Maturation (Day 2) DM-II + this compound Induce_Differentiation->Maturation_Step Maintenance_Step Maintenance (Day 4+) DM-II + this compound Maturation_Step->Maintenance_Step Stain_Cells Oil Red O Staining Maintenance_Step->Stain_Cells Quantify_Lipids Quantify Lipid Accumulation Stain_Cells->Quantify_Lipids End End Quantify_Lipids->End

Workflow for adipocyte differentiation and lipid staining.
De Novo Lipogenesis Assay

This protocol measures the rate of new lipid synthesis from a radiolabeled precursor.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer bicarbonate (KRB) buffer supplemented with 1% BSA

  • D-[¹⁴C]-glucose

  • This compound stock solution

  • Heptane:Isopropanol (3:2)

  • Silica gel

  • Scintillation fluid and counter

Procedure:

  • Pre-incubation: Wash differentiated 3T3-L1 adipocytes with KRB buffer. Pre-incubate the cells with KRB buffer containing different concentrations of this compound for 1-2 hours.

  • Labeling: Add D-[¹⁴C]-glucose (final concentration ~1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.

  • Lipid Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells and extract total lipids using a heptane:isopropanol (3:2) mixture. c. Separate the lipid phase by centrifugation.

  • Quantification: a. Evaporate the solvent from the lipid extract. b. Re-dissolve the lipid residue in a suitable solvent. c. Add scintillation fluid and measure the radioactivity using a scintillation counter. d. Normalize the counts to the total protein content of each well.

Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation by quantifying the production of ¹⁴CO₂ from radiolabeled palmitate. A common alternative is to use a Seahorse XF Analyzer to measure oxygen consumption rates (OCR).

Materials:

  • C2C12 myotubes or HepG2 cells

  • DMEM with 2% horse serum (for C2C12 differentiation)

  • [1-¹⁴C]-Palmitic acid complexed to BSA

  • This compound stock solution

  • L-carnitine

  • Whatman filter paper

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Differentiation: Differentiate C2C12 myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Pre-incubation: Pre-incubate the cells with serum-free DMEM containing different concentrations of this compound and L-carnitine (0.5-1 mM) for 2-4 hours.

  • Oxidation Reaction: a. Add [1-¹⁴C]-palmitate-BSA complex (final concentration ~0.5 µCi/mL) to each well. b. Seal the wells with a trapping device containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenylethylamine). c. Incubate for 2-4 hours at 37°C.

  • CO₂ Trapping and Quantification: a. Stop the reaction by adding perchloric acid. b. Allow the ¹⁴CO₂ to be trapped on the filter paper for at least 1 hour. c. Transfer the filter paper to a scintillation vial. d. Add scintillation fluid and measure radioactivity. e. Normalize the counts to the total protein content.

FAO_Workflow cluster_workflow Fatty Acid Oxidation Assay Workflow Start Start Prepare_Cells Prepare C2C12 myotubes Start->Prepare_Cells Pre_incubation Pre-incubate with this compound Prepare_Cells->Pre_incubation Add_Radiolabel Add [1-¹⁴C]-palmitate Pre_incubation->Add_Radiolabel Incubate_and_Trap Incubate and Trap ¹⁴CO₂ Add_Radiolabel->Incubate_and_Trap Quantify_Radioactivity Quantify Radioactivity Incubate_and_Trap->Quantify_Radioactivity End End Quantify_Radioactivity->End

Workflow for the fatty acid oxidation assay.
Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells using a radiolabeled glucose analog.

Materials:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]-glucose

  • This compound stock solution

  • Insulin (positive control)

  • Cytochalasin B (negative control)

  • 0.1 M NaOH

  • Scintillation fluid and counter

Procedure:

  • Serum Starvation: Serum starve the cells for 3-4 hours in serum-free DMEM.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer containing different concentrations of this compound for 30-60 minutes.

  • Glucose Uptake: a. Add 2-deoxy-D-[³H]-glucose (final concentration ~0.5 µCi/mL) to each well. b. Incubate for 5-10 minutes at 37°C.

  • Termination and Lysis: a. Stop the uptake by washing the cells rapidly three times with ice-cold PBS. b. Lyse the cells with 0.1 M NaOH.

  • Quantification: a. Transfer the cell lysate to a scintillation vial. b. Add scintillation fluid and measure radioactivity. c. Normalize the counts to the total protein content.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins like AKT and AMPK.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-AMPKα (Thr172), anti-total-AMPKα)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour. b. Incubate with the primary antibody overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the in vitro effects of this compound on lipid metabolism. By employing these assays, researchers can gain valuable insights into the molecular mechanisms by which this compound modulates adipogenesis, lipogenesis, fatty acid oxidation, and glucose uptake. Given the emerging nature of FAHFA research, it is essential to carefully optimize experimental conditions and consider the potential for isomer-specific and cell-type-specific effects.

References

Application Notes and Protocols for 9-SAHSA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-10-stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, a class of endogenous lipids with significant potential in metabolic research.[1] Discovered as lipids associated with insulin (B600854) sensitivity, FAHFAs, including this compound and the closely related and more extensively studied 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), have demonstrated anti-inflammatory and anti-diabetic properties.[2][3] Their mechanism of action involves interaction with G-protein coupled receptors, modulation of inflammatory pathways, and influence on glucose and lipid metabolism.[2][4] These application notes provide a comprehensive overview of the use of this compound in metabolic research, including detailed experimental protocols and a summary of its biological effects.

Data Presentation: Quantitative Effects of this compound and 9-PAHSA in Metabolic Models

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and 9-PAHSA, providing a comparative overview of their metabolic effects.

Table 1: In Vitro Effects of this compound and 9-PAHSA

Compound Cell Line Concentration Effect Reference
9-PAHSA3T3-L1 adipocytes20 µMPre-incubation for 48h; stimulated with insulin.[3]
9-PAHSA3T3-L1 adipocytesNot specifiedInduces browning of white fat via GPR120 activation.[2][4]
9-PAHSARAW 264.7 macrophages10 µM and 100 µM2- and 3.7-fold reduction of LPS-induced CXCL10 secretion, respectively.[3]
9-PAHSANot specifiedIC50 of 19 µMWeak agonism at GPR120.[3]

Table 2: In Vivo Effects of 9-PAHSA in Mouse Models

Animal Model Compound/Dose Administration Route Duration Key Findings Reference
db/db mice9-PAHSA / 50 mg/kgOral gavage4 weeksLowered glycemia and improved glucose tolerance.
Wild-type and ob/ob mice9-PAHSANot specifiedNot specifiedInduced browning of white adipocytes.[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity of this compound in Macrophages

This protocol details the methodology to assess the anti-inflammatory effects of this compound on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound (Cayman Chemical or equivalent)

  • RAW 264.7 macrophage cell line (ATCC)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10)

  • Cell lysis buffer

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution of 10 mM.

    • Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1%.

  • Treatment:

    • Replace the culture medium with serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) using specific ELISA kits according to the manufacturer's instructions.

    • Western Blot for NF-κB Pathway:

      • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

      • Determine the protein concentration using a BCA assay.

      • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).

      • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Assessment of Glucose Tolerance in a Diabetic Mouse Model

This protocol describes the oral administration of this compound to db/db mice to evaluate its effect on glucose tolerance.

Materials:

  • This compound

  • Male db/db mice (8-10 weeks old)

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)

  • Oral gavage needles (20-22 gauge)

  • Glucometer and test strips

  • Glucose solution (2 g/kg body weight)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the db/db mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Randomly divide the mice into two groups: Vehicle control and this compound treatment.

  • Preparation of this compound Formulation:

    • Prepare a suspension of this compound in the vehicle (e.g., 0.5% CMC). The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the gavage volume (typically 10 mL/kg). For example, for a 50 mg/kg dose in a 25g mouse, the mouse will receive 1.25 mg of this compound in 0.25 mL of vehicle.

  • Oral Gavage Administration:

    • Administer this compound or the vehicle to the respective groups daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, fast the mice overnight (12-16 hours) with free access to water.

    • Record the baseline blood glucose level (t=0) from a tail snip.

    • Administer a final dose of this compound or vehicle by oral gavage.

    • After 30 minutes, administer a glucose solution (2 g/kg) intraperitoneally (i.p.) or by oral gavage.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis:

    • Plot the blood glucose levels over time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Adipocytes and Macrophages

This compound and 9-PAHSA exert their effects through the activation of GPR120, which in turn modulates downstream signaling cascades, including the inhibition of the pro-inflammatory NF-κB pathway and potential activation of the PI3K/AKT pathway, which is involved in insulin signaling.[2][4]

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds and Activates IKK IKK GPR120->IKK Inhibits PI3K PI3K GPR120->PI3K Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

This compound signaling via GPR120.
Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram illustrates the workflow for assessing the anti-inflammatory properties of this compound in a cell-based assay.

experimental_workflow start Start: Seed RAW 264.7 cells prep Prepare this compound solutions start->prep pretreat Pre-treat cells with this compound prep->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant and cell lysate stimulate->collect analyze Analyze inflammatory markers (ELISA, Western Blot) collect->analyze end End: Data Analysis analyze->end

Workflow for in vitro anti-inflammatory assay.
Logical Relationship of this compound's Metabolic Effects

This diagram outlines the logical connections between this compound's molecular actions and its observed physiological effects in the context of metabolic health.

logical_relationship SAHSA This compound GPR120 GPR120 Activation SAHSA->GPR120 NFkB_Inhibition NF-κB Inhibition GPR120->NFkB_Inhibition PI3K_Activation PI3K/AKT Activation GPR120->PI3K_Activation Anti_Inflammation Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammation Insulin_Sensitivity Improved Insulin Sensitivity PI3K_Activation->Insulin_Sensitivity Anti_Inflammation->Insulin_Sensitivity Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Sensitivity->Glucose_Homeostasis

Logical flow of this compound's metabolic benefits.

References

Troubleshooting & Optimization

9-SAHSA solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-SAHSA

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound (9-stearoyl-hydroxy-stearic acid) in aqueous buffers. Due to its nature as a long-chain fatty acid ester of a hydroxy fatty acid (FAHFA), this compound is highly hydrophobic and presents challenges for dissolution in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound, or 9-[(1-oxooctadecyl)oxy]-octadecanoic acid, is a member of the FAHFA lipid family.[1] Its structure consists of two long hydrocarbon chains, making it very nonpolar and poorly soluble in water-based solutions like PBS or cell culture media. Similar to other long-chain fatty acids, this compound has a strong tendency to aggregate in aqueous environments, even at very low concentrations, which can lead to precipitation or the formation of micelles, making it difficult to obtain a true solution.[2]

Q2: What is the recommended solvent for making a concentrated stock solution of this compound?

To create a stock solution, this compound should be dissolved in an organic solvent.[1] Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol (B145695).[1] It is often supplied as a solution in methyl acetate (B1210297).[1][3]

Q3: My this compound precipitated after I diluted my stock solution into an aqueous buffer. What happened?

This is a common issue caused by the low solubility of this compound in aqueous environments. Precipitation typically occurs when the final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of the organic solvent carried over from the stock solution can also significantly impact solubility. For instance, a 1:1 mixture of Ethanol and PBS (pH 7.2) can dissolve approximately 0.5 mg/mL of this compound.[1] Exceeding this concentration or having a lower ratio of organic solvent can lead to precipitation.

Q4: How does the pH of the aqueous buffer affect this compound solubility?

The pH of the buffer can significantly influence the solubility of this compound.[4] this compound contains a carboxylic acid functional group. In acidic or neutral solutions (low pH), this group is protonated (-COOH), making the molecule less polar and less soluble in water.[5] In more alkaline solutions (higher pH), the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is more polar and therefore more soluble in water.[6][7] Adjusting the buffer to a slightly alkaline pH may improve solubility, but this must be compatible with your experimental design.

Q5: Can I store this compound that has been diluted in an aqueous buffer?

It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them immediately. Storing the aqueous solution, even for a day, can lead to aggregation and precipitation, altering the effective concentration of the compound.[8]

Data Presentation

Solubility of this compound in Various Solvents

The following table summarizes the approximate solubility of this compound in common laboratory solvents.

SolventConcentrationCitation
DMF20 mg/mL[1]
DMSO15 mg/mL[1]
Ethanol20 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution from this compound supplied as a crystalline solid or in methyl acetate.

  • If supplied in methyl acetate: Evaporate the methyl acetate under a gentle stream of nitrogen gas to obtain the purified lipid.

  • Weighing: Accurately weigh the desired amount of this compound solid.

  • Dissolution: Add the appropriate volume of an organic solvent (e.g., DMSO or Ethanol) to achieve the desired stock concentration (e.g., 10-20 mg/mL).

  • Mixing: Vortex or sonicate the mixture gently until the this compound is completely dissolved. The solution should be clear.

  • Storage: Store the organic stock solution at -20°C in a tightly sealed vial.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the recommended method for diluting the organic stock solution into an aqueous buffer. This method aims to minimize precipitation.

  • Prepare Buffer: Bring your aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired experimental temperature.

  • Vortexing: While vigorously vortexing the aqueous buffer, add the required volume of the this compound organic stock solution drop-by-drop. The rapid mixing helps to disperse the hydrophobic molecules before they can aggregate and precipitate.

  • Final Concentration Check: Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer/solvent mixture. For example, if using a 1:1 mixture of ethanol and PBS, do not exceed 0.5 mg/mL.[1]

  • Immediate Use: Use the freshly prepared aqueous solution immediately for your experiments to prevent degradation or precipitation over time.[8]

Visualizations

G start Start: this compound (Solid or in Methyl Acetate) step1 Evaporate Methyl Acetate (if necessary) start->step1 step2 Dissolve in Organic Solvent (e.g., DMSO, Ethanol) step1->step2 stock High-Concentration Organic Stock Solution step2->stock step3 Add stock dropwise to vigorously vortexing aqueous buffer stock->step3 end_node Final Aqueous Solution (Ready for immediate use) step3->end_node G start Precipitate observed in aqueous this compound solution q1 Is the final concentration >0.5 mg/mL? start->q1 a1_yes Reduce final concentration and reprepare solution. q1->a1_yes Yes q2 Was stock added dropwise to a vortexing buffer? q1->q2 No a1_yes->q2 a2_no Improve mixing technique: Add stock slowly to vigorously stirred buffer. q2->a2_no No q3 Is the buffer pH neutral or acidic? q2->q3 Yes a2_no->q3 a3_yes Consider increasing buffer pH to a slightly alkaline value (if compatible with experiment). q3->a3_yes Yes end_node If issues persist, consider advanced methods (e.g., carrier proteins) or contact support. q3->end_node No a3_yes->end_node G cluster_low_ph Low pH (Acidic/Neutral) cluster_high_ph High pH (Alkaline) low_ph_struct R-COOH (Protonated Carboxylic Acid) low_ph_sol Less Polar Poorly Soluble low_ph_struct->low_ph_sol high_ph_struct R-COO⁻ (Deprotonated Carboxylate Ion) low_ph_struct->high_ph_struct + OH⁻ - H₂O high_ph_struct->low_ph_struct + H⁺ high_ph_sol More Polar More Soluble high_ph_struct->high_ph_sol

References

Technical Support Center: Preventing 9-SAHSA Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of 9-stearic acid ester of 9-hydroxy-stearic acid (9-SAHSA) is critical for understanding its role in metabolic and inflammatory diseases. However, the inherent instability of this lipid molecule presents significant challenges during sample preparation, potentially leading to inaccurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your this compound samples.

Troubleshooting Guides

This section addresses specific problems that may arise during the extraction and analysis of this compound, offering potential causes and solutions to maintain sample stability.

Issue 1: Low or No Detectable this compound Signal

  • Possible Cause 1: Enzymatic Degradation. Tissues and biological fluids contain lipases, such as carboxyl ester lipase (B570770) (CEL), that can rapidly hydrolyze the ester bond of this compound.

    • Solution: Immediate Enzyme Inactivation. At the moment of sample collection, it is crucial to quench all enzymatic activity. This can be achieved by:

  • Possible Cause 2: Chemical Degradation due to pH. this compound is susceptible to hydrolysis under both acidic and basic conditions.

    • Solution: Maintain Neutral pH. Ensure all buffers and solvents used during extraction are at or near a neutral pH (pH 6-7). Avoid prolonged exposure to strong acids or bases.

  • Possible Cause 3: Inefficient Extraction. The lipophilic nature of this compound requires an optimized extraction protocol for efficient recovery from the sample matrix.

    • Solution: Use Validated Extraction Methods. A two-step process involving a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is recommended. The modified Bligh & Dyer method (chloroform:methanol:water) is a common choice for the initial LLE.

Issue 2: High Variability in this compound Quantification Between Replicates

  • Possible Cause 1: Inconsistent Sample Handling. Differences in the time between sample collection and enzyme inactivation can lead to variable degradation.

    • Solution: Standardize Pre-analytical Procedures. Develop and strictly adhere to a standard operating procedure (SOP) for sample collection, handling, and storage to ensure uniformity across all samples.

  • Possible Cause 2: Temperature Fluctuations. Exposure of samples to room temperature for extended periods can accelerate both enzymatic and chemical degradation.

    • Solution: Maintain Cold Chain. Keep samples on ice or at 4°C throughout the entire sample preparation process. For long-term storage, samples should be kept at -80°C.

  • Possible Cause 3: Photodegradation. While less documented for this compound specifically, many lipids are sensitive to light.

    • Solution: Protect Samples from Light. Use amber vials or wrap tubes in aluminum foil to minimize light exposure during sample handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is enzymatic hydrolysis by endogenous lipases present in biological samples. Carboxyl ester lipase (CEL) has been identified as an enzyme capable of hydrolyzing FAHFAs. Therefore, rapid and effective inactivation of these enzymes immediately upon sample collection is the most critical step to prevent analyte loss.

Q2: What is the optimal temperature for storing samples intended for this compound analysis?

A2: For long-term stability, biological samples and lipid extracts should be stored at -80°C. Studies on other fatty acids have shown that storage at this temperature can preserve sample integrity for years. Short-term storage at -20°C may be acceptable, but -80°C is highly recommended to minimize any potential degradation. Avoid repeated freeze-thaw cycles.

Q3: How does pH affect this compound stability?

A3: Fatty acid esters are generally most stable in a neutral pH range of approximately 5 to 7.[1][2][3][4] Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[1][2][3][4] It is therefore recommended to use neutral buffers and solvents throughout the extraction process.

Q4: Are there any specific enzyme inhibitors I can use to protect this compound?

A4: While specific inhibitors for preventing this compound degradation during sample preparation are not widely documented, the use of broad-spectrum serine hydrolase inhibitors may be beneficial as many lipases belong to this class. Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a commonly used serine protease and lipase inhibitor. However, the most effective and common practice is to denature and precipitate enzymes using cold organic solvents at the start of the extraction.

Q5: Which solvents are best for extracting and storing this compound?

A5: A mixture of chloroform and methanol (e.g., 2:1 v/v) is a standard and effective solvent system for the initial extraction of lipids, including this compound. For storage of the final lipid extract, chloroform is a common choice. However, it is important to use high-purity, stabilized solvents, as unstabilized chloroform can degrade to form acidic byproducts that can promote hydrolysis. Storing lipid extracts under an inert gas, such as nitrogen or argon, at -80°C is the best practice to prevent both hydrolysis and oxidation.

Quantitative Data Summary

The stability of fatty acid esters is highly dependent on the specific compound and the conditions to which it is exposed. While quantitative data specifically for this compound degradation under various conditions is not extensively available in the literature, the following table summarizes general stability data for fatty acid esters, which can serve as a guideline for handling this compound.

ConditionObservationRecommendation for this compound
Temperature Fatty acid esters show good stability at -80°C for extended periods (years). Degradation can occur at -20°C and is accelerated at 4°C and room temperature.Store all samples and extracts at -80°C for long-term storage. Keep samples on ice during processing.
pH Fatty acid esters are most stable in the pH range of 5-7. Hydrolysis is accelerated under both acidic (pH < 5) and basic (pH > 7) conditions.[1][2][3][4]Maintain a neutral pH throughout the sample preparation process.
Enzymatic Activity Lipases can rapidly hydrolyze fatty acid esters. Quenching with cold solvents or heat can inactivate enzymes.[5]Immediately quench enzymatic activity upon sample collection using flash-freezing or homogenization in cold organic solvents.
Light Exposure Unsaturated fatty acid esters are susceptible to photodegradation.[6][7] While this compound contains saturated fatty acids, it is good practice to minimize light exposure for all lipids.Protect samples from light by using amber vials or covering tubes with foil.

Experimental Protocols

Protocol 1: Quenching Enzymatic Activity in Adipose Tissue

  • Excise adipose tissue and immediately flash-freeze in liquid nitrogen.

  • Store the frozen tissue at -80°C until extraction.

  • For extraction, weigh the frozen tissue and immediately place it in a pre-chilled homogenizer tube containing a 2:1 (v/v) mixture of cold chloroform:methanol.

  • Homogenize the tissue thoroughly while keeping the tube on ice.

  • Proceed immediately with the lipid extraction protocol.

Protocol 2: Extraction and Enrichment of this compound from Plasma

  • To 100 µL of plasma in a glass tube, add 375 µL of a cold 1:2 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • For enrichment, reconstitute the dried extract in a small volume of chloroform and proceed with silica-based solid-phase extraction (SPE).

    • Condition the silica (B1680970) SPE cartridge with hexane (B92381).

    • Load the sample.

    • Wash with a non-polar solvent (e.g., hexane with a small percentage of ethyl acetate) to elute neutral lipids.

    • Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

  • Dry the enriched FAHFA fraction under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

Visualizations

Key pathways leading to the degradation of this compound.

Experimental_Workflow Sample_Collection 1. Sample Collection Enzyme_Inactivation 2. Immediate Enzyme Inactivation (Flash Freeze or Cold Solvent) Sample_Collection->Enzyme_Inactivation Critical Step Lipid_Extraction 3. Liquid-Liquid Extraction (e.g., Bligh & Dyer) Enzyme_Inactivation->Lipid_Extraction Enrichment 4. Solid-Phase Extraction (SPE) Lipid_Extraction->Enrichment Analysis 5. LC-MS Analysis Enrichment->Analysis

Recommended workflow for this compound sample preparation.

References

Technical Support Center: Enhancing Signal-to-Noise for 9-SAHSA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-stearoyl-hydroxy-stearic acid (9-SAHSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio and achieve robust quantification of this compound in lipidomics studies.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and other fatty acid esters of hydroxy fatty acids (FAHFAs).

Issue 1: Low or No Signal for this compound

Potential Cause Recommended Solution
Inefficient Extraction This compound is a low-abundance lipid, making efficient extraction and enrichment crucial. A two-step process involving liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is highly recommended. Ensure that the chosen solvents for LLE are of high purity and that the SPE protocol is optimized for FAHFA enrichment.
Ion Suppression Co-eluting lipids and other matrix components can suppress the ionization of this compound. Optimize the chromatographic separation to resolve this compound from interfering compounds. If ion suppression persists, consider sample dilution, though this may impact the limit of detection. The use of a stable isotope-labeled internal standard is essential to compensate for matrix effects.
Suboptimal MS Parameters Ensure that the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion selection for this compound in your specific instrument. The collision energy for fragmentation should also be optimized to maximize the signal of the desired product ions.
Analyte Degradation FAHFAs can be susceptible to degradation. It is important to handle samples quickly and at low temperatures. Snap-freeze tissue samples in liquid nitrogen upon collection and store them at -80°C. Thaw samples on ice immediately before extraction.
Incorrect Mobile Phase Composition The pH and composition of the mobile phase can significantly impact the ionization efficiency of fatty acids. For negative ion mode, a mobile phase containing a weak base, such as ammonium (B1175870) acetate, can improve deprotonation and enhance the signal.

Issue 2: High Background Noise

Potential Cause Recommended Solution
Contaminated Solvents and Reagents Use only LC-MS grade solvents and reagents. Contaminants in lower-grade solvents can introduce significant background noise.
Leaching from Plasticware Phthalates and other plasticizers can leach from plastic consumables and interfere with lipid analysis. Whenever possible, use glass or polypropylene (B1209903) labware.
Carryover from Previous Injections Implement a rigorous wash protocol for the autosampler and injection port between samples. Injecting blank samples between experimental samples can help identify and mitigate carryover.
SPE Column Background Some SPE columns can introduce background signals. It is recommended to run a blank sample (e.g., water) through the entire extraction and SPE procedure to assess the background contribution from the column and reagents.[1]

Issue 3: Poor Chromatographic Peak Shape

Potential Cause Recommended Solution
Column Overload Injecting too much sample can lead to broad or fronting peaks. Dilute the sample or reduce the injection volume.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.
Column Degradation Over time, analytical columns can lose performance. If peak shape does not improve with troubleshooting, consider replacing the column. Using a guard column can help extend the life of the analytical column.
Isomeric Co-elution This compound has several positional isomers (e.g., 5-SAHSA, 12-SAHSA) that can be difficult to separate. A long chromatographic gradient with a high-resolution column (e.g., C18) is often required for baseline separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall workflow for this compound analysis?

A1: The recommended workflow involves a two-step extraction process. First, a liquid-liquid extraction (LLE) is performed to isolate total lipids from the biological matrix. This is followed by solid-phase extraction (SPE) to enrich the FAHFA fraction. The enriched sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

Q2: Which liquid-liquid extraction method is best for this compound?

A2: The Bligh-Dyer and Folch methods, which use a chloroform/methanol/water solvent system, are commonly used for total lipid extraction and are suitable for FAHFAs.[4][5] An alternative is the Matyash method, which uses methyl-tert-butyl ether (MTBE) and is less toxic than chloroform.[6] The choice may depend on the specific sample matrix and downstream analysis.

Q3: Why is a solid-phase extraction (SPE) step necessary?

A3: Due to the low endogenous abundance of this compound, an enrichment step is crucial to increase its concentration relative to other more abundant lipids. SPE effectively removes neutral lipids and other interfering compounds, thereby improving the signal-to-noise ratio and reducing ion suppression during MS analysis.[1][4]

Q4: What type of SPE cartridge should I use for this compound enrichment?

A4: Silica-based SPE cartridges are the most commonly used for FAHFA enrichment.[1][2][3]

Q5: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A5: Besides optimizing sample preparation, you can enhance sensitivity by using a high-resolution mass spectrometer and optimizing MS parameters. Chemical derivatization to introduce a readily ionizable group to the this compound molecule is another strategy to significantly boost signal intensity.[4]

Experimental Protocols

Protocol 1: Extraction and Enrichment of this compound from Adipose Tissue

This protocol is adapted from established methods for FAHFA analysis.[1][2][3]

1. Materials:

  • Adipose tissue (~100 mg)
  • Internal standard (e.g., ¹³C-labeled 9-PAHSA, a close structural analog)
  • LC-MS grade chloroform, methanol, and water
  • Phosphate-buffered saline (PBS), ice-cold
  • Silica SPE cartridge (500 mg)
  • LC-MS grade hexane (B92381) and ethyl acetate

2. Procedure:

Protocol 2: LC-MS/MS Analysis of this compound

1. LC Parameters:

Parameter Recommendation
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 5 mM ammonium acetate
Mobile Phase B Methanol with 5 mM ammonium acetate
Gradient Isocratic with 93% Mobile Phase B
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 10 µL

2. MS/MS Parameters (Negative Ion Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound565.5299.3 (Stearic acid)20-30
This compound565.5283.2 (Hydroxy stearic acid)20-30
Internal StandardDependent on the specific standard usedDependent on the specific standard usedTo be optimized

Note: The optimal collision energy should be determined empirically on your instrument.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods

Method Solvents Advantages Disadvantages References
Folch Chloroform, Methanol, WaterHigh extraction efficiency, well-established.Use of toxic chlorinated solvent, laborious.[5][7]
Bligh-Dyer Chloroform, Methanol, WaterRapid and effective for many sample types.Underestimation of lipids in high-content samples, use of toxic solvent.[5][8]
Matyash (MTBE) Methyl-tert-butyl ether (MTBE), Methanol, WaterLess toxic than chloroform, good for a broad range of lipids.Can have lower recovery for some polar lipids compared to Bligh-Dyer.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment FAHFA Enrichment cluster_analysis Analysis sample Biological Sample (e.g., Adipose Tissue) homogenization Homogenization with Internal Standard sample->homogenization lle Liquid-Liquid Extraction (e.g., Bligh-Dyer) homogenization->lle phase_sep Phase Separation lle->phase_sep organic_phase Collect Organic Phase phase_sep->organic_phase drying1 Dry Down organic_phase->drying1 reconstitution1 Reconstitute in Chloroform drying1->reconstitution1 spe Solid-Phase Extraction (SPE) on Silica Cartridge reconstitution1->spe wash Wash (Elute Neutral Lipids) spe->wash elution Elute FAHFAs (with Ethyl Acetate) wash->elution drying2 Dry Down elution->drying2 reconstitution2 Reconstitute in Methanol drying2->reconstitution2 lcms LC-MS/MS Analysis reconstitution2->lcms data_processing Data Processing and Quantification lcms->data_processing signaling_pathway cluster_activation GPR120 Activation cluster_inhibition Inhibition of Inflammatory Pathway SAHSA This compound / 9-PAHSA GPR120 GPR120 SAHSA->GPR120 Binds and Activates TAK1_TAB1 TAK1/TAB1 Complex GPR120->TAK1_TAB1 Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->TAK1_TAB1 Activates IKK IKK Complex TAK1_TAB1->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammation Inflammatory Gene Expression nucleus->inflammation

References

troubleshooting 9-SAHSA instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-SAHSA

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound, or 9-stearoyl-amido-hydroxy-stearic acid, is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous mammalian lipids.[1] It is investigated for its potential anti-diabetic and anti-inflammatory effects.[1] In cell culture, it is used to study cellular metabolism, signaling pathways related to glucose homeostasis, and inflammatory responses.

Q2: I'm observing precipitate in my culture media after adding this compound. What could be the cause?

Precipitation is a common issue with lipophilic compounds like this compound, which have low aqueous solubility.[2][3][4][5] Several factors could be responsible:

  • Exceeding Solubility Limit: The final concentration of this compound in your media may be too high.[6]

  • Improper Dissolution: Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of cold media can cause the compound to crash out of solution.[6]

  • Binding to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[7]

Q3: How can I improve the solubility of this compound in my cell culture media?

To improve solubility and prevent precipitation, consider the following:

  • Optimize Dilution: Perform a serial dilution in pre-warmed (37°C) media instead of a single large dilution.[6]

  • Use a Carrier: For in vivo studies, and sometimes in vitro, carrier proteins like albumin can be used to increase solubility.

  • Test Different Solvents: While DMSO is common, testing other solvents for your stock solution might be beneficial, ensuring the final solvent concentration in the media is minimal (<0.1%) to avoid cytotoxicity.[6]

Q4: What factors can lead to the degradation of this compound in cell culture?

Several factors can affect the chemical stability of compounds in culture media:

  • pH: The standard pH of culture media (7.2-7.4) can promote hydrolysis of ester bonds.[6]

  • Temperature: Incubation at 37°C can accelerate chemical degradation.[6]

  • Enzymatic Degradation: If you are using serum-supplemented media, enzymes like esterases and proteases can metabolize this compound.[6] Cells themselves also possess metabolic enzymes.[6]

  • Media Components: Reactive components in the media, such as certain amino acids or metal ions, can interact with and degrade the compound.[6][8]

Q5: How long is this compound stable in culture media at 37°C?

The stability of this compound is time-dependent and influenced by the specific media composition and the presence or absence of cells. It is highly recommended to perform a stability study under your specific experimental conditions.[7] A general guideline for a similar hypothetical compound is provided in the data section below.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Precipitation in Media Poor aqueous solubility.Decrease the final working concentration. Optimize the dilution procedure using pre-warmed media and a stepwise dilution.[6]
High concentration of DMSO in the final solution.Ensure the final DMSO concentration is below 0.1%.
Inconsistent Experimental Results Degradation of this compound over the course of the experiment.Perform a time-course stability study to determine the half-life of this compound in your specific media and cell type. Consider replenishing the media with fresh compound at regular intervals.[7]
Incomplete solubilization of the stock solution.Visually inspect stock solutions for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[6]
High variability between replicates.Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes.[6]
Loss of Bioactivity Interaction with media components, especially serum proteins.Test the compound's stability and activity in a simpler, serum-free medium to identify potential interactions.[6]
Adsorption to plasticware.Consider using low-adhesion microplates or glassware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help.

Data Presentation

Table 1: Stability of a Hypothetical Lipophilic Compound ("Compound L") in DMEM at 37°C

Time (Hours)Concentration (µM) (±SD)% Remaining
010.00 (±0.15)100
29.85 (±0.21)98.5
49.62 (±0.18)96.2
89.25 (±0.25)92.5
248.10 (±0.30)81.0
486.58 (±0.35)65.8
Data is for illustrative purposes and based on typical degradation kinetics.[6]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7]

1. Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., DMSO)[6]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum.[6]

  • Sterile microcentrifuge tubes or multi-well plates.[6]

  • Incubator (37°C, 5% CO2).[6]

  • HPLC or LC-MS/MS system.[6]

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.[6]

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM).[6] Ensure the final solvent concentration is low (typically <0.1%).[6]

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.[6]

  • Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media.[6] This will serve as your baseline concentration.

  • Incubation: Place the remaining samples in a 37°C incubator.

  • Collect Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.

  • Sample Processing: For each time point, quench any potential enzymatic activity. A common method is to add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[9]

  • Centrifugation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[6]

  • Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.[6]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[6]

Visualizations

G A Start: Inconsistent Results B Is there precipitate in the media? A->B C YES B->C D NO B->D E Decrease final concentration. Optimize dilution method. C->E F Run stability assay (Protocol 1) D->F E->F G Is compound stable for experiment duration? F->G H YES G->H I NO G->I K Check for other issues: - Stock solution integrity - Assay variability - Plasticware binding H->K J Replenish media with fresh compound periodically. I->J L End: Problem Resolved J->L K->L

Caption: Troubleshooting workflow for this compound instability.

G SAHSA This compound GPR40 GPR40 SAHSA->GPR40 activates PLC Phospholipase C (PLC) GPR40->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Insulin Insulin Secretion Ca->Insulin GLP1 GLP-1 Secretion PKC->GLP1

Caption: Postulated signaling pathway of this compound via GPR40.

G Stability This compound Stability Temp Temperature Temp->Stability pH pH pH->Stability Serum Serum Enzymes Serum->Stability Media Media Components Media->Stability Solubility Solubility Solubility->Stability Light Light Exposure Light->Stability

Caption: Key factors influencing this compound stability in media.

References

Technical Support Center: Quantification of 9-SAHSA from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of 9-hydroxy-10-stearoylamide (9-SAHSA) from serum samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" in the context of this compound quantification from serum?

A1: Matrix effects refer to the alteration of ionization efficiency for the target analyte, this compound, due to co-eluting compounds from the serum matrix.[1] This interference can lead to a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement).[1][2] Ultimately, matrix effects can severely compromise the accuracy, precision, and sensitivity of the quantification.[3]

Q2: Why is the analysis of this compound from serum particularly prone to matrix effects?

A2: Serum is a highly complex biological matrix containing a vast array of endogenous components.[4] this compound is a lipid, and during sample preparation, it often co-extracts with other abundant lipids, particularly phospholipids (B1166683).[5] These phospholipids are a primary cause of matrix effects in LC-MS analysis, as they can co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to ion suppression.

Q3: What are the primary sources of matrix effects in serum samples?

A3: The main contributors to matrix effects in serum are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression and fouling the MS source.

  • Salts and Proteins: While most proteins are removed during initial precipitation steps, residual amounts and various salts can still interfere with the analysis.[2]

  • Other Endogenous Metabolites: Small molecules, lipids, and acids that are soluble in the extraction solvent can co-elute and cause interference.

  • Exogenous Components: Anticoagulants (if plasma is used), stabilizers, or co-administered drugs can also contribute to matrix effects.[2]

Q4: How can I determine if my this compound quantification is being impacted by matrix effects?

A4: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion (Qualitative): This method helps identify at what point during the chromatographic run ion suppression or enhancement occurs. It involves infusing a constant flow of a pure this compound solution directly into the mass spectrometer while injecting a blank, extracted serum sample onto the LC column. Any dip or rise in the constant signal indicates a region of matrix interference.[1][2]

  • Post-Extraction Spiking (Quantitative): This is the most common quantitative approach. The signal response of this compound spiked into a pre-extracted blank serum matrix is compared to the response of this compound in a clean, neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ME%).[1]

Q5: What is the most effective strategy to compensate for matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[6] A SIL-IS, such as d4-9-SAHSA, is chemically almost identical to the analyte but has a different mass. It is added to the sample at the very beginning of the workflow. Because it behaves identically during extraction, chromatography, and ionization, it experiences the same degree of ion suppression or enhancement as the analyte.[6][7] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate and precise quantification can be achieved even with variable matrix effects between samples.[7]

Q6: Can pre-analytical factors like hemolysis or lipemia in serum samples affect this compound quantification?

A6: Yes.

  • Hemolysis (the rupture of red blood cells) releases intracellular components, including proteases and high concentrations of certain analytes, which can degrade the target or interfere with the analysis.[8] The reddish color from hemoglobin can also interfere with certain analytical methods.[8]

  • Lipemia (high concentration of lipids, appearing milky or turbid) can be a significant issue. Severely lipemic samples are more prone to hemolysis and can cause issues with automated liquid handlers.[8][9] The high lipid content can exacerbate matrix effects and may require specialized cleanup procedures.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / Low Signal Intensity Ion Suppression: Co-eluting phospholipids are interfering with this compound ionization.1. Improve Sample Cleanup: Implement a phospholipid removal (PLR) step using specialized SPE plates (e.g., HybridSPE®, Ostro®) or a robust liquid-liquid extraction (LLE) protocol. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the phospholipid elution zone.[2] 3. Use a SIL-IS: A stable isotope-labeled internal standard will compensate for signal loss.[6][11]
High Variability in Results (%RSD > 15%) Inconsistent Matrix Effects: Different samples have varying levels of interfering compounds. Inconsistent Sample Preparation: Minor variations in extraction efficiency between samples.1. Incorporate a SIL-IS: This is the most effective way to correct for sample-to-sample variation in matrix effects and recovery.[7] 2. Automate Sample Preparation: Use automated liquid handlers to minimize human error and improve consistency. 3. Thoroughly Optimize and Validate the Sample Preparation Method: Ensure the chosen method is robust and reproducible.[12]
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix Overload: High concentrations of matrix components are interfering with the chromatography.[13] Column Contamination: Buildup of phospholipids or other matrix components on the analytical column.[5][13]1. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering components enough to improve peak shape.[4] 2. Enhance Sample Cleanup: Use a more rigorous extraction method (e.g., SPE, PLR) to remove more interferences.[14] 3. Use a Guard Column: Protect the analytical column from contamination.[13] 4. Implement Column Washing: Perform regular column flushing with a strong solvent to remove contaminants.[13]
Signal Drifts Downward Over an Analytical Run MS Source Contamination: Gradual buildup of non-volatile matrix components (especially phospholipids) in the ion source. Column Fouling: Progressive contamination of the LC column leading to retention time shifts and deteriorating peak shape.[5]1. Improve Sample Preparation: Cleaner samples are essential to prevent instrument contamination. Phospholipid removal is highly recommended.[5] 2. Divert Flow: Use a divert valve to send the highly contaminated early and late-eluting portions of the chromatogram to waste instead of the MS source. 3. Regular Instrument Maintenance: Clean the MS ion source regularly according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different sample preparation techniques in mitigating matrix effects for lipid analysis from serum.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Matrix Effect Reduction

Sample Preparation Method Typical Phospholipid Removal (%) Typical Matrix Effect (ME%) *Relative Standard Deviation (%RSD) Key Advantage Reference
Protein Precipitation (PPT) 0 - 20%40 - 70% (High Suppression)>15%Fast and simple
Liquid-Liquid Extraction (LLE) 60 - 85%80 - 95% (Low Suppression)5 - 15%Cleaner extract than PPT[15]
Solid-Phase Extraction (SPE) 85 - 95%90 - 105% (Minimal Effect)<10%High selectivity and cleanliness
Phospholipid Removal (PLR) Plates >99%95 - 105% (Minimal Effect)<5%Highly specific and effective[5]

*Matrix Effect (ME%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 2: Typical Performance Metrics for a Validated LC-MS/MS Assay Using SIL-IS

Parameter Acceptance Criteria Rationale
Recovery (%) Consistent and reproducible (e.g., 70-120%)Ensures the extraction process is efficient, though absolute value is less critical when using a SIL-IS.
Matrix Effect (ME%) 85 - 115%Demonstrates that the method is free from significant ion suppression or enhancement.
Process Efficiency (%) Consistent across concentration levelsCombines the effects of recovery and matrix effect to show overall method performance.
Precision (%RSD) < 15% (for QCs)Indicates the reproducibility of the entire analytical method.
Accuracy (%Bias) ± 15% (for QCs)Shows how close the measured values are to the true values.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

  • Prepare Blank Matrix: Pool serum from at least six different sources. Extract the pooled serum using the intended sample preparation method without adding any analyte or internal standard.

  • Create Solution A (Matrix Spike): Spike the extracted blank serum with this compound at a known concentration (e.g., mid-range of the calibration curve).

  • Create Solution B (Neat Standard): Prepare a solution of this compound in the final reconstitution solvent at the exact same concentration as Solution A.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.

  • Calculation:

    • Matrix Effect (ME%) = (Mean Peak Area of Solution A / Mean Peak Area of Solution B) x 100

    • Interpretation: A value close to 100% indicates a negligible matrix effect. Values below 85% suggest significant ion suppression, while values above 115% indicate ion enhancement.

Protocol 2: Sample Preparation using Phospholipid Removal (PLR) Plate

This is a generic protocol; always consult the specific manufacturer's instructions for plates like Waters Ostro™ or Supelco HybridSPE®.

  • Aliquot Sample: Add 100 µL of serum sample to a 2 mL 96-well collection plate.

  • Add Internal Standard: Spike each sample with 10 µL of a SIL-IS (e.g., d4-9-SAHSA) solution.

  • Precipitate Proteins: Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to each well. Vortex for 1 minute to mix thoroughly and precipitate proteins.

  • Perform PLR: Place the PLR plate on a vacuum manifold. Transfer the supernatant from the collection plate to the PLR plate. Apply vacuum to pull the sample through the sorbent. The phospholipids are retained by the sorbent, while the analyte and IS pass through into a clean collection plate.

  • Evaporate: Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Methanol:Water). Vortex to mix.

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

Visualizations: Workflows and Logic Diagrams

Caption: A logical workflow for troubleshooting matrix effects in this compound quantification.

Caption: A typical experimental workflow for this compound analysis from serum using a SIL-IS.

References

Technical Support Center: Optimizing Chromatographic Separation of 9-SAHSA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 9-Stearoyl-Acyl-Hydroxy-Stearic-Acid (9-SAHSA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these important bioactive lipids.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

The primary challenge in separating this compound isomers lies in their identical chemical formulas and molecular weights. This compound has positional isomers (e.g., 5-SAHSA) and, more critically, stereoisomers (enantiomers) due to the chiral center at the 9-position of the hydroxystearic acid backbone. These enantiomers, 9(R)-SAHSA and 9(S)-SAHSA, have nearly identical physicochemical properties, making their separation by conventional chromatographic techniques difficult.[1]

Q2: What is the recommended analytical technique for separating this compound enantiomers?

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for the enantioselective analysis of this compound isomers.[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Coupling this with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for accurate quantification in complex biological matrices.

Q3: What type of chiral column is suitable for this compound isomer separation?

Polysaccharide-based chiral stationary phases are highly effective for this separation. Specifically, a cellulose-based column, such as the Lux 3 µm Cellulose-3, has been shown to provide baseline separation of 9(R)-SAHSA and 9(S)-SAHSA.[2] It is often beneficial to screen a variety of polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) to find the optimal selectivity for your specific application.[2][3]

Q4: What are the key signaling pathways involving this compound isomers?

The S-enantiomer of this compound (specifically, S-9-PAHSA, a closely related compound) is a known agonist for the G-protein coupled receptor 40 (GPR40).[1] Activation of GPR40, which is highly expressed in pancreatic β-cells, triggers a signaling cascade through the Gq/11 protein.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium levels and potentiation of glucose-stimulated insulin (B600854) secretion.[4][5][6]

Experimental Protocols

Protocol 1: Enantioselective Analysis of this compound Isomers by Chiral HPLC-MS/MS

This protocol is adapted from validated methods for the separation of closely related 9-PAHSA enantiomers and is suitable for the analysis of this compound isomers.[2]

1. Sample Preparation:

  • Lipid Extraction: For biological samples such as serum or tissue, perform a lipid extraction using a standard method like the Bligh-Dyer or Folch extraction to isolate the total lipid fraction.

  • Solid-Phase Extraction (SPE): To enrich the this compound fraction and remove interfering lipids, use a solid-phase extraction protocol.

  • Reconstitution: Evaporate the solvent from the enriched fraction under a stream of nitrogen and reconstitute the residue in the initial mobile phase or a compatible solvent for injection.

2. HPLC-MS/MS System and Conditions:

ParameterRecommended Setting
HPLC System Standard or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Chiral Column Lux 3 µm Cellulose-3 (or equivalent polysaccharide-based chiral column)
Mobile Phase Methanol/Water/Formic Acid (96:4:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min (to be optimized for your system)
Column Temp. 25°C (or ambient, maintain consistency)
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions To be determined by direct infusion of this compound standards

3. Data Analysis:

  • Identify the peaks for 9(S)-SAHSA and 9(R)-SAHSA based on their retention times, established using enantiopure standards.

  • Quantify the isomers by integrating the peak areas from the extracted ion chromatograms of their specific MRM transitions.

Quantitative Data Summary

The following table presents expected retention times for 9-PAHSA enantiomers using the method described above, which can be used as a starting point for the optimization of this compound separation.

EnantiomerExpected Retention Time (minutes)
9(S)-PAHSA17.4
9(R)-PAHSA20.2
Data sourced from a study utilizing a Lux 3 µm Cellulose-3 column with a MeOH/H₂O/Formic Acid (96:4:0.1) mobile phase.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or No Resolution Incorrect Column Selection: The chosen chiral stationary phase may not be optimal.Screen different polysaccharide-based chiral columns (e.g., various cellulose and amylose derivatives).
Inappropriate Mobile Phase: The mobile phase composition is not providing sufficient selectivity.Systematically vary the mobile phase composition. For reversed-phase chiral separations, small changes in the organic modifier or additive can have a significant impact.
Suboptimal Temperature: Temperature can affect chiral recognition.Experiment with a range of column temperatures (e.g., 10°C to 40°C).
Peak Tailing Secondary Interactions: The carboxylic acid moiety of this compound can interact with active sites on the silica (B1680970) support.Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxyl group.
Column Contamination: Buildup of matrix components on the column.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-Column Volume: Excessive tubing length or diameter between the column and detector.Use shorter tubing with a smaller internal diameter.
Co-elution with Other Lipids Insufficient Sample Cleanup: The sample contains interfering lipids with similar retention characteristics.Optimize the solid-phase extraction (SPE) protocol to better isolate the this compound fraction.
Inadequate Chromatographic Selectivity: The method does not sufficiently separate this compound from other matrix components.Adjust the mobile phase composition or gradient profile to improve separation from interfering peaks.
Irreproducible Retention Times Temperature Fluctuations: Inconsistent column temperature.Use a column oven to maintain a stable temperature. Retention times can shift by 1-2% for every 1°C change.
Mobile Phase Instability: Changes in mobile phase composition over time.Prepare fresh mobile phase daily and keep the reservoirs capped.
Column Degradation: The chiral stationary phase has degraded over time.Replace the column.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Serum/Tissue) lipid_extraction Lipid Extraction (Bligh-Dyer/Folch) start->lipid_extraction spe Solid-Phase Extraction (SPE) lipid_extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc Chiral HPLC Separation (Lux 3 µm Cellulose-3) reconstitution->hplc msms Tandem Mass Spectrometry (MS/MS) hplc->msms data_analysis Data Analysis and Quantification msms->data_analysis

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

signaling_pathway SAHSA 9(S)-SAHSA GPR40 GPR40 SAHSA->GPR40 Binds to Gq11 Gq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Insulin Potentiates Insulin Secretion Ca_increase->Insulin

Caption: Simplified signaling pathway for 9(S)-SAHSA's metabolic effects.

References

addressing low recovery of 9-SAHSA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 9-stearoyl-9'-hydroxystearic acid (9-SAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is an endogenous lipid with anti-diabetic and anti-inflammatory properties.[1] It is a large, non-polar molecule, consisting of a stearic acid molecule esterified to the 9th carbon of a hydroxy stearic acid.[1] Its extraction can be challenging due to its lipophilic nature, potential for binding to proteins, and susceptibility to degradation. Efficient extraction requires careful optimization of protocols to ensure it is separated from a complex biological matrix without significant loss.

Q2: What are the key chemical properties of this compound I should be aware of?

Understanding the chemical properties of this compound is crucial for designing an effective extraction protocol. As a large lipid (Molecular Weight: 566.9 g/mol ), its solubility is a key factor.[1][2] It is highly soluble in organic solvents but has very limited solubility in aqueous solutions.

Table 1: Solubility of this compound and Structurally Similar FAHFAs
SolventSolubilityNotes
DMF20 mg/mLHigh solubility, suitable for reconstitution.[1][3]
DMSO15 mg/mLGood solubility, common for biological assays.[3]
Ethanol20 mg/mLHigh solubility, can be used in extraction mixtures.[3]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mLVery low solubility in aqueous buffers.[3]
Methyl Acetate (B1210297)10 mg/mLOften used as a shipping and storage solvent.[3]

Q3: Which are the primary methods for extracting this compound?

The two most common methods for extracting lipids like this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). Methods like the Bligh-Dyer or Folch extraction are common starting points.[4][5]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to bind the analyte, which is then washed to remove impurities and finally eluted with an appropriate solvent. Both normal-phase (e.g., silica) and reversed-phase (e.g., C18) SPE can be adapted for this compound.[5][6][7]

Troubleshooting Low Recovery of this compound

Low recovery is one of the most common problems encountered during lipid extraction.[6][8] The following sections provide a structured guide to troubleshoot and resolve this issue for both LLE and SPE methods.

Troubleshooting Workflow Diagram

The diagram below outlines a logical workflow to diagnose and solve common issues leading to low this compound recovery.

G start Start: Low this compound Recovery method_check Which extraction method was used? start->method_check lle Liquid-Liquid Extraction (LLE) method_check->lle LLE spe Solid-Phase Extraction (SPE) method_check->spe SPE lle_q1 Did an emulsion form? lle->lle_q1 spe_q1 Analyte found in flow-through or wash fractions? spe->spe_q1 lle_s1 Solution: - Centrifuge at higher g-force. - Add salt (salting out). - Gently swirl instead of shaking. - Perform extraction at a lower temp. lle_q1->lle_s1 Yes lle_q2 Is phase separation poor? lle_q1->lle_q2 No lle_s2 Solution: - Ensure adequate centrifugation time/speed. - Adjust solvent polarity (try MTBE or different ratios). - Ensure pH is optimal. lle_q2->lle_s2 Yes lle_q3 Is the solvent system appropriate? lle_q2->lle_q3 No lle_s3 Solution: - Use high-purity solvents. - Ensure solvent polarity matches this compound. - For total lipids, use Chloroform (B151607):Methanol (B129727). - For neutral lipids, consider Hexane (B92381):Ethyl Acetate. lle_q3->lle_s3 No lle_q4 Is the sample pH correct? lle_q3->lle_q4 Yes lle_s4 Solution: - Acidify sample to pH 3-4 to protonate the carboxylic acid group, increasing its hydrophobicity. lle_q4->lle_s4 No general_check Still low recovery? Consider sample handling. lle_q4->general_check Yes spe_s1 Problem: Poor Retention Solution: - Ensure proper column conditioning/equilibration. - Check sample pH (acidify for C18). - Reduce sample loading flow rate. - Decrease polarity of wash solvent. spe_q1->spe_s1 Yes spe_q2 Analyte retained on column after elution? spe_q1->spe_q2 No spe_s2 Problem: Incomplete Elution Solution: - Increase elution solvent strength (more polar for C18, less polar for Silica). - Increase elution volume. - Add a 'soak step' by letting elution solvent sit on the column for several minutes. spe_q2->spe_s2 Yes spe_q3 Is the correct sorbent being used? spe_q2->spe_q3 No spe_s3 Solution: - For FAHFAs, silica (B1680970) columns are effective. - For general lipids from aqueous samples, C18 (reversed-phase) is common. - Ensure sorbent mass is sufficient for sample load. spe_q3->spe_s3 Yes spe_q3->general_check No general_s1 Solution: - Use fresh, high-purity solvents. - Avoid repeated freeze-thaw cycles. - Check for analyte binding to proteins; consider a protein precipitation step. general_check->general_s1

Caption: Troubleshooting workflow for low this compound recovery.

Guide for Liquid-Liquid Extraction (LLE)

Q4: My LLE is resulting in a thick emulsion between the layers. Why is this happening and how can I fix it?

Emulsion formation is a frequent issue in LLE, especially with samples high in proteins and other lipids like phospholipids.[9] These molecules can act as surfactants, preventing a clean separation of the aqueous and organic layers and trapping your analyte.[9]

  • Cause: Vigorous shaking, high concentration of surfactant-like molecules (e.g., phospholipids, proteins).

  • Solutions:

    • Prevention: Gently swirl or invert the separation funnel instead of shaking it vigorously.[9]

    • Disruption:

      • Centrifugation: Spin the sample to physically force the layers apart.

      • Salting Out: Add salt (NaCl or brine) to the aqueous layer. This increases the ionic strength, forcing the separation of the two phases.[9]

      • Temperature: Performing the extraction at a lower, controlled temperature can sometimes improve phase separation.[10]

      • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the mixture and break the emulsion.[9]

Q5: I'm not getting a sharp separation and my recovery is inconsistent. What solvent system should I use for this compound?

The choice of solvent is critical and depends on the goal of the extraction.[4] Using solvents of inappropriate polarity or low purity can lead to poor recovery.[11][12]

  • Cause: Suboptimal solvent choice, low-purity solvents containing contaminants, or an incorrect solvent-to-sample ratio.

  • Solutions:

    • Use High-Purity Solvents: Always use fresh, HPLC- or MS-grade solvents to avoid introducing contaminants that can interfere with analysis or cause degradation.[4][11]

    • Optimize the Solvent System:

      • For total lipid extraction , a modified Bligh-Dyer method using a single-phase mixture of chloroform:methanol:water (or sample) that is then forced into two phases by adding more chloroform and water is highly effective.[4][5]

      • Alternative methods use solvents less dense than water, such as methyl-tert-butyl ether (MTBE), which can make collecting the upper organic layer easier and reduce contamination.[13]

    • Perform Multiple Extractions: It is more efficient to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume.[14]

Q6: Could the pH of my sample be affecting LLE recovery?

Absolutely. This compound has a carboxylic acid group. The protonation state of this group dramatically affects its solubility.

  • Cause: At neutral or basic pH, the carboxylic acid is deprotonated (negatively charged), making the molecule more water-soluble and less likely to partition into the organic phase.

  • Solution: Acidify the sample to a pH between 3 and 4 using an acid like formic or acetic acid before extraction.[7][15] This protonates the carboxylic acid group, neutralizing its charge and making the entire this compound molecule more hydrophobic, thus maximizing its recovery in the organic solvent.[7][14]

Guide for Solid-Phase Extraction (SPE)

Q7: I'm losing my this compound during the sample loading or washing steps. What's going wrong?

This issue, known as "analyte breakthrough," indicates that the this compound is not binding effectively to the SPE sorbent.[6][8]

  • Cause: Improper column conditioning, incorrect sample pH, wash solvent is too strong, or the flow rate is too high.

  • Solutions:

    • Check Conditioning and Equilibration: Never let the sorbent bed go dry after conditioning (wetting with an organic solvent like methanol) and before sample loading.[16] The equilibration step should use a solvent that matches the sample matrix to prepare the sorbent for binding.[17]

    • Optimize Sample pH (for Reversed-Phase SPE): If using a C18 cartridge, the sample must be acidified (pH 3-4) before loading.[7] This protonates the this compound, increasing its hydrophobicity and retention on the non-polar C18 sorbent.

    • Adjust Wash Solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.[6] For C18, you may need to decrease the percentage of organic solvent in your aqueous wash solution. For silica, you may need to use a less polar solvent like hexane to wash away very non-polar interferences.[5]

    • Slow Down the Flow Rate: Processing solvents too quickly, especially during sample loading, can prevent the analyte from having sufficient time to interact with the sorbent.[11][17]

Q8: My recovery is still low after trying all elution solvents. Is the this compound permanently stuck to the column?

This indicates incomplete elution, which can happen if the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.[8]

  • Cause: Elution solvent is too weak, or secondary interactions are occurring between the analyte and the sorbent.

  • Solutions:

    • Increase Elution Solvent Strength:

      • For C18 (Reversed-Phase): Use a more non-polar solvent or increase the proportion of organic solvent (e.g., switch from 80% to 100% methanol or acetonitrile). Adding a small amount of acid or base to the elution solvent can sometimes help disrupt secondary interactions.

      • For Silica (Normal-Phase): Use a more polar solvent. A common elution solvent for FAHFAs from silica is ethyl acetate or a mixture like chloroform:methanol (9:1 v/v).[5][16]

    • Increase Elution Volume: Use a larger volume of elution solvent to ensure the entire sorbent bed is thoroughly washed and the analyte is completely recovered.

    • Incorporate a "Soak Step": After adding the elution solvent, allow it to sit on the column for 5-10 minutes before applying vacuum or pressure.[17] This gives the solvent more time to desorb the analyte from the sorbent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Total Lipids (Bligh-Dyer based)

This protocol is a starting point for extracting total lipids, including this compound, from a plasma or tissue homogenate sample.

  • Sample Preparation: To 100 µL of plasma or tissue homogenate in a glass tube, add 300 µL of a 1:2 (v/v) mixture of Chloroform:Methanol.

  • Vortex: Vortex the tube vigorously for 2 minutes to create a single-phase mixture and allow for protein denaturation and lipid extraction.

  • Phase Separation:

    • Add 100 µL of Chloroform to the tube. Vortex for 30 seconds.

    • Add 100 µL of water (or acidified water, pH 4). Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve a clean separation of the two phases. You will see an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.

  • Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, avoiding the protein disk at the interface.[16] Transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small, precise volume of a solvent suitable for your downstream analysis (e.g., 100 µL of methanol for LC-MS).[7][16]

Protocol 2: Solid-Phase Extraction for FAHFAs (Silica-based)

This protocol is adapted from methods used for FAHFA isolation and is suitable for purifying this compound from a total lipid extract obtained via LLE.[5]

  • Materials: 100 mg Silica SPE cartridge.

  • Column Conditioning:

    • Pass 2 mL of n-hexane through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Take your dried lipid extract (from LLE) and reconstitute it in a minimal volume of a non-polar solvent like chloroform or hexane (e.g., 200 µL).

    • Load the reconstituted sample onto the conditioned silica cartridge.

  • Washing:

    • Wash the column with 5 mL of a 95:5 (v/v) mixture of n-hexane:ethyl acetate. This will elute neutral lipids like triglycerides. Collect this fraction separately to check for analyte loss if troubleshooting.[5]

  • Elution:

    • Elute the this compound and other FAHFAs with 4 mL of ethyl acetate.[5]

  • Drying and Reconstitution:

    • Dry the eluted fraction under a gentle stream of nitrogen.

    • Reconstitute the purified extract in your desired solvent for analysis.

References

quality control measures for 9-SAHSA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 9-stearoyl-9'-hydroxy-stearic acid (9-SAHSA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. It is formed by the esterification of stearic acid to the 9th carbon of hydroxy stearic acid. Preclinical studies have demonstrated that this compound and related FAHFAs possess anti-diabetic and anti-inflammatory properties.[1] Specifically, this compound has been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) and enhance insulin-stimulated glucose transport in adipocytes.[2]

Q2: What is the primary molecular target of this compound?

The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key receptor for this compound and other long-chain fatty acids.[3][4][5] Activation of GPR120 by this compound initiates downstream signaling cascades that contribute to its metabolic and anti-inflammatory effects.

Q3: How should this compound be stored to ensure its stability?

For long-term stability, this compound should be stored at -20°C.[1] It is typically supplied in a methyl acetate (B1210297) solution and has a stability of at least two years under these conditions.[1][6][7]

Q4: What are the recommended solvents for preparing this compound working solutions?

This compound is soluble in several organic solvents. Recommended solvents and their approximate concentrations for creating stock solutions include:

For cell-based assays, it is crucial to prepare an intermediate dilution in a solvent compatible with your cell culture medium, such as a 1:1 solution of ethanol and PBS (pH 7.2), to a concentration of approximately 0.5 mg/mL, before further dilution in the final assay medium.[1] Always perform a vehicle control in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity of this compound Improper storage leading to degradation.Ensure this compound is stored at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a suitable analytical method if possible. Prepare fresh stock solutions regularly.
Poor solubility in the final assay medium.Optimize the final solvent concentration. Ensure the final concentration of organic solvents (e.g., DMSO, ethanol) is low (typically <0.5%) and non-toxic to the cells. Use a pre-warmed medium for final dilutions.
High variability between experimental replicates Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Unexpected cell toxicity High concentration of the vehicle (solvent).Perform a vehicle toxicity curve to determine the maximum non-toxic concentration of the solvent for your specific cell type.
Contamination of cell culture.Regularly test for mycoplasma contamination. Practice sterile cell culture techniques.
Purity of the this compound compound.Use high-purity this compound (≥95%).[6][7] If in doubt, verify purity using analytical techniques like HPLC.
Inconsistent results in in vivo studies Poor bioavailability of this compound.Consider different administration routes (e.g., oral gavage, intraperitoneal injection) and formulation strategies to improve absorption.
Variability in animal models.Use age- and weight-matched animals. Ensure consistent housing and dietary conditions. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Parameter Value Experimental System Reference
Purity ≥95%N/A[6][7]
Storage Stability ≥ 2 years at -20°CN/A[1]
Molecular Weight 566.9 g/mol N/A[6][7]
Effective Concentration for Glucose Uptake 20 µM (for 9-PAHSA)3T3-L1 adipocytes[1]
Effective Concentration for Anti-inflammatory Assay 10 µM and 100 µM (for 9-PAHSA)LPS-stimulated peripheral blood mononuclear cells[1]

Experimental Protocols

Protocol 1: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is adapted from methodologies used for assessing the effect of fatty acids on glucose uptake in differentiated 3T3-L1 adipocytes.[8][9]

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
  • Induce differentiation 2 days post-confluence using a differentiation cocktail (e.g., dexamethasone, insulin, and isobutylmethylxanthine).[10]
  • Maintain the cells in an insulin-containing medium for an additional 2-4 days, followed by regular medium for another 2 days until mature adipocytes are formed.[8]

2. Glucose Uptake Assay:

  • Wash differentiated 3T3-L1 adipocytes twice with serum-free DMEM.
  • Serum-starve the cells for 2-3 hours in serum-free DMEM.[11]
  • Pre-treat the cells with various concentrations of this compound or vehicle control for 60 minutes.
  • Stimulate the cells with a submaximal concentration of insulin (e.g., 1-100 nM) for 30 minutes.[8][11]
  • Add a glucose uptake buffer containing 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog like 6-NBDG.[9]
  • Incubate for 10 minutes at 37°C.
  • Terminate the uptake by washing the cells three times with ice-cold PBS.
  • Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH or 1% Triton X-100).[8]
  • Quantify the amount of internalized glucose using a scintillation counter for radiolabeled glucose or a fluorescence plate reader for fluorescent analogs.

Protocol 2: Anti-Inflammatory Assay in Macrophages

This protocol is based on standard methods for assessing the anti-inflammatory effects of compounds on LPS-stimulated macrophages.[12][13][14]

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in DMEM with 10% fetal bovine serum.
  • Seed the cells in multi-well plates at a suitable density (e.g., 1 x 10⁵ cells/cm²) and allow them to adhere overnight.[12]

2. Anti-Inflammatory Assay:

  • Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce an inflammatory response.[12][13]
  • Incubate for 16-24 hours.
  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
  • Quantify cytokine levels using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
  • Alternatively, lyse the cells and perform qRT-PCR to measure the gene expression of inflammatory markers.[12]

Visualizations

Experimental Workflow for Glucose Uptake Assay

experimental_workflow cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay A Seed 3T3-L1 Preadipocytes B Induce Differentiation (MDI) A->B C Mature Adipocytes B->C D Serum Starvation C->D Start Assay E Pre-treat with this compound/Vehicle D->E F Stimulate with Insulin E->F G Add Labeled Glucose F->G H Lyse Cells G->H I Quantify Glucose Uptake H->I

Caption: Workflow for this compound-mediated glucose uptake assay in 3T3-L1 adipocytes.

This compound Signaling through GPR120

GPR120_signaling This compound This compound GPR120 GPR120/FFAR4 This compound->GPR120 activates Gq_alpha Gαq GPR120->Gq_alpha activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin recruits PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Metabolic & Anti-inflammatory Effects Ca_release->Downstream PKC->Downstream TAK1_inhibition Inhibition of TAK1 beta_arrestin->TAK1_inhibition NFkB_inhibition ↓ NF-κB Activation TAK1_inhibition->NFkB_inhibition NFkB_inhibition->Downstream

Caption: GPR120 signaling pathways activated by this compound.

Potential Involvement of PI3K/AKT and PPARγ Pathways

downstream_pathways cluster_pi3k PI3K/AKT Pathway cluster_ppar PPARγ Pathway This compound This compound Receptor Receptor (e.g., GPR120) This compound->Receptor PI3K PI3K Receptor->PI3K may activate PPARg PPARγ Receptor->PPARg may influence AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Cell_Survival Cell Survival & Growth AKT->Cell_Survival PPRE PPRE Binding PPARg->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., Adipogenesis, Lipid Metabolism) PPRE->Gene_Expression

Caption: Potential downstream signaling of this compound via PI3K/AKT and PPARγ pathways.

References

minimizing background noise in FAHFA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and overcoming common challenges in Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in FAHFA analysis?

A1: High background noise in FAHFA analysis, particularly for Palmitic Acid Esters of Hydroxystearic Acids (PAHSAs), can originate from several sources. The most common culprits include contamination from solid-phase extraction (SPE) cartridges, which can be a significant contributor.[1][2][3][4] Other sources include solvents, general lab materials, and complex sample matrices that can introduce interfering compounds.[3][5]

Q2: I'm observing a high baseline in my chromatogram. What are the likely causes and solutions?

A2: A high or rising baseline is often indicative of contamination. Key causes include bleed from the gas chromatography (GC) or liquid chromatography (LC) column and contaminated carrier gas or mobile phase.[5][6] To address this, ensure your column is properly conditioned and consider using a low-bleed column.[5][6] Installing or replacing gas purification traps for your carrier gas can also significantly reduce baseline noise.[6]

Q3: How can I differentiate between a true FAHFA signal and a contaminating peak?

A3: A common challenge in PAHSA analysis is the presence of a contaminating signal from C16:0 ceramide, which shares major multiple reaction monitoring (MRM) transitions.[1][2] These peaks can be distinguished by differences in their MRM transition ratios. For instance, the two most abundant product ions from the collision-induced dissociation of PAHSAs are palmitate (m/z 255.2) and dehydrated hydroxystearic acid (m/z 281.2).[1][3] Analyzing the ratio of these ions can help differentiate true FAHFA signals from contaminants.[3]

Q4: My sample analysis time is very long. Are there ways to shorten it without compromising data quality?

A4: Historically, FAHFA analysis has involved long run times, sometimes up to 90 minutes, to resolve various isomers.[1][2][3] However, faster protocols have been developed. By optimizing the LC method, including the column and mobile phase composition, the analysis time can be reduced to 30 minutes without losing the resolution of key isomers.[1][3][7] Additionally, modifying the SPE method to use positive pressure can significantly reduce the sample preparation time.[2][8][9]

Q5: Are there alternatives to measuring PAHSAs if background noise is persistently high?

A5: Yes. If you consistently encounter high background signals with PAHSAs, consider analyzing other FAHFA families. Oleic Acid Esters of Hydroxystearic Acids (OAHSAs), for example, have been shown to have a much lower background signal.[1][2][3][7] This makes them potentially better markers, especially in samples with low FAHFA concentrations like serum.[3]

Troubleshooting Guides

Issue 1: High Background Signal in Mass Spectrometry Data
  • Symptoms:

    • High baseline noise in chromatograms.

    • Detection of PAHSAs in blank samples.[3]

    • Background signal contributes significantly (up to 50%) to the total signal, particularly in low-abundance samples like serum.[1][3]

  • Possible Causes & Solutions:

CauseSolution
Contaminated SPE Cartridges [1][2][3][4]Pre-wash SPE Cartridges: Before sample loading, wash the silica (B1680970) SPE cartridge with ethyl acetate (B1210297) followed by hexane (B92381) to remove contaminants.[1][2][3]
Lot-to-lot Variability in SPE Cartridges [3]Run Blank Samples: Always process a blank sample (e.g., water instead of serum) through the entire extraction and analysis workflow to determine the background level for each new batch of SPE cartridges.[3][10]
Contaminated Solvents or Lab Materials [3]Use High-Purity Reagents: Employ LC-MS grade solvents and additives.[11]
System Contamination [5]Regular System Maintenance: Clean the injector port and replace the liner and septum regularly.[5][6]
Issue 2: Poor Recovery of FAHFAs
  • Symptoms:

    • Low signal intensity for target FAHFAs.

    • Inconsistent quantification results.

  • Possible Causes & Solutions:

CauseSolution
Improper Sample Storage [4]Store Samples at -80°C: Store lipid extracts at -80°C under an inert gas (e.g., nitrogen) to prevent degradation.[4][12][13][14] Avoid repeated freeze-thaw cycles.[12][13][14]
Inefficient Extraction Optimize Extraction Method: Choose an appropriate lipid extraction method based on your sample type. The modified Bligh-Dyer and MTBE methods are commonly used.[4][8]
SPE Issues [4]Ensure Proper SPE Technique: Adequately condition and equilibrate the SPE cartridge. Do not overload the cartridge, and use the correct elution solvent and volume.[4]

Experimental Protocols

Modified Bligh-Dyer Lipid Extraction from Adipose Tissue
  • Homogenization: Homogenize approximately 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform (B151607).[4]

  • Internal Standard Addition: Prior to homogenization, add an appropriate amount of a 13C-labeled FAHFA internal standard to the chloroform.[4]

  • Phase Separation: Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C.[4]

  • Lipid Collection: Carefully transfer the lower organic phase to a new glass vial.[4]

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.[4]

  • Storage: Store the dried lipid extract at -80°C until further processing.[4]

Solid-Phase Extraction (SPE) for FAHFA Enrichment
  • Cartridge Pre-wash: Pre-wash a silica SPE cartridge (e.g., 500 mg silica, 3 mL) with 6 mL of ethyl acetate.[1][2]

  • Conditioning: Condition the cartridge with 6 mL of hexane.[1][2]

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the cartridge.[1][2]

  • Elution of Neutral Lipids: Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[1][2]

  • Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate.[1][2]

  • Drying and Storage: Dry the FAHFA fraction under a gentle stream of nitrogen and store it at -80°C.[1][2]

Visualized Workflows

FAHFA_Analysis_Workflow General FAHFA Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Tissue, Serum) LLE Liquid-Liquid Extraction (e.g., Bligh-Dyer) Sample->LLE Add Internal Standard SPE Solid-Phase Extraction (FAHFA Enrichment) LLE->SPE Isolate Total Lipids LCMS LC-MS Analysis SPE->LCMS Inject Enriched Fraction Data Data Processing & Quantification LCMS->Data Acquire MS Data

Caption: A high-level overview of the FAHFA analysis workflow.

Troubleshooting_High_Background Troubleshooting High Background Noise cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start High Background Noise Detected CheckBlank Analyze Blank Sample Start->CheckBlank InspectSystem Inspect LC-MS System Start->InspectSystem ReviewProtocol Review Sample Prep Protocol Start->ReviewProtocol PrewashSPE Pre-wash SPE Cartridges CheckBlank->PrewashSPE If Blank is Contaminated CleanSystem Clean Injector & Replace Septum InspectSystem->CleanSystem If System is Dirty UseHighPurity Use High-Purity Solvents ReviewProtocol->UseHighPurity If Solvents are Suspect AlternativeFAHFA Consider Alternative FAHFAs (e.g., OAHSAs) PrewashSPE->AlternativeFAHFA If Background Persists

Caption: A logical workflow for troubleshooting high background noise.

References

stability testing of 9-SAHSA in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability studies of 9-hydroxy-10-stearic acid (9-SAHSA) in various solvents. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: The choice of solvent depends on the intended application. Based on available data and the physicochemical properties of similar lipids, the following solvents are commonly used:

  • Organic Solvents:

    • Methyl Acetate: this compound is available commercially as a solution in methyl acetate, with a reported stability of at least two years when stored appropriately.[1][2]

    • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are good solvents for achieving higher concentrations of this compound.[1][3]

    • Ethanol (B145695): Ethanol is another suitable organic solvent for dissolving this compound.[1][3]

  • Aqueous Solutions:

    • Ethanol:PBS (pH 7.2) mixtures: For biological assays requiring aqueous buffers, a 1:1 mixture of ethanol and phosphate-buffered saline (PBS) can be used, although solubility is lower in this mixture.[1][3]

It is crucial to note that the long-term stability of this compound has not been extensively studied in all of these solvents. Therefore, it is highly recommended to perform solvent-specific stability studies for your particular experimental conditions.

Q2: What are the typical storage conditions for this compound solutions?

A2: For optimal stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, it is advisable to overlay the solvent with an inert gas like argon or nitrogen to prevent oxidation.

Q3: How can I assess the stability of this compound in my chosen solvent?

A3: A stability study should be conducted to determine the rate of degradation of this compound under specific storage conditions. This typically involves:

  • Preparation of this compound solution: Prepare a stock solution of known concentration in the solvent of interest.

  • Storage: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., different temperatures, light exposure).

  • Time-point analysis: At regular intervals (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot and analyze the concentration of this compound.

  • Data analysis: Plot the concentration of this compound against time to determine the degradation kinetics.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound peak during analysis. 1. Degradation: The compound may have degraded due to improper storage or handling. 2. Low Solubility: this compound may not be fully dissolved in the chosen solvent. 3. Analytical Method Issues: The analytical method may not be sensitive enough or optimized for this compound.1. Review Storage: Ensure storage at low temperatures, protected from light and oxygen. Prepare fresh solutions. 2. Check Solubility: Visually inspect for precipitates. Consider gentle warming or sonication to aid dissolution. Verify solubility limits in the chosen solvent. 3. Method Optimization: Optimize the LC-MS/MS method, including the mobile phase, gradient, and MS parameters. Ensure appropriate sample preparation.
Inconsistent results between replicates. 1. Inaccurate Pipetting: Inconsistent volumes of stock solution or reagents. 2. Incomplete Dissolution: The compound is not homogeneously dissolved. 3. Evaporation of Solvent: Solvent evaporation during sample preparation or storage can concentrate the sample.1. Calibrate Pipettes: Use calibrated pipettes and proper pipetting techniques. 2. Ensure Homogeneity: Vortex or sonicate the solution before taking aliquots. 3. Minimize Evaporation: Use tightly sealed vials. Prepare samples immediately before analysis.
Appearance of unknown peaks in the chromatogram over time. 1. Degradation Products: The new peaks are likely degradation products of this compound. 2. Contamination: Contamination from the solvent, container, or handling.1. Characterize Degradants: Use high-resolution mass spectrometry to identify the mass of the degradation products. This is crucial for developing a stability-indicating method. 2. Run Blanks: Analyze a solvent blank to rule out contamination. Use high-purity solvents and clean labware.

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.

1. Materials:

  • This compound

  • High-purity solvent of interest

  • Calibrated analytical balance

  • Volumetric flasks

  • Amber glass vials with screw caps

  • Pipettes and tips

  • Inert gas (Argon or Nitrogen)

  • Storage chambers/freezers at desired temperatures

  • LC-MS/MS system

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber vials (e.g., 100 µL per vial).

    • If desired, flush the headspace of each vial with an inert gas before sealing.

    • Place the vials in the designated storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Include a condition with light exposure if photostability is being assessed.

  • Sample Analysis (Time Points):

    • At each predetermined time point (e.g., T=0, 1 week, 1 month, 3 months, etc.), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Prepare the sample for analysis by diluting it to a suitable concentration for the LC-MS/MS assay.

    • Analyze the sample using a validated stability-indicating LC-MS/MS method.

  • Data Evaluation:

    • Quantify the concentration of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the percentage remaining versus time for each storage condition.

Protocol 2: LC-MS/MS Method for Quantification of this compound

This is a starting point for developing a quantitative LC-MS/MS method. Optimization will be required for your specific instrumentation.

  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from ~50% B to 100% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Monitor the transition of the parent ion to a characteristic product ion. For this compound (C₃₆H₇₀O₄, MW: 566.9 g/mol ), the deprotonated molecule [M-H]⁻ would be m/z 565.9. Fragmentation would need to be optimized, but characteristic fragments would arise from the cleavage of the ester bond.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (1 mg/mL) in Various Solvents

Storage ConditionSolventT=01 Month3 Months6 Months
-20°C, Dark Methyl Acetate100%99.5%99.1%98.5%
DMSO100%99.2%98.8%98.0%
Ethanol100%98.9%98.2%97.1%
4°C, Dark Methyl Acetate100%98.1%96.5%94.2%
DMSO100%97.8%95.9%93.1%
Ethanol100%97.2%94.8%91.5%
25°C, Dark Methyl Acetate100%92.3%85.1%75.4%
DMSO100%91.5%83.2%72.8%
Ethanol100%90.8%81.7%70.2%
25°C, Light Ethanol100%85.4%72.1%58.9%

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Signaling Pathway

9-SAHSA_Signaling_Pathway cluster_cell Cell SAHSA This compound Receptor GPR120 (Potential Receptor) SAHSA->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT Akt/PKB PI3K->AKT Activates Autophagy Autophagy PI3K->Autophagy Promotes mTOR mTOR AKT->mTOR Inhibits mTOR->Autophagy Inhibits Metabolism Improved Glucose Metabolism Autophagy->Metabolism

Caption: Potential signaling pathway of this compound, possibly involving the PI3K/Akt/mTOR pathway to modulate autophagy and glucose metabolism.

Experimental Workflow

Stability_Testing_Workflow Prep 1. Prepare this compound Stock Solution Aliquot 2. Aliquot into Vials Prep->Aliquot Store 3. Store at Varied Conditions (Temp, Light) Aliquot->Store Time 4. Sample at Time Points (T=0, T=1, T=3...) Store->Time Analyze 5. Analyze by LC-MS/MS Time->Analyze Data 6. Quantify & Plot Data Analyze->Data Report 7. Determine Shelf-Life Data->Report

Caption: A streamlined workflow for conducting a comprehensive stability study of this compound.

References

Technical Support Center: Enhancing Reproducibility of 9-SAHSA Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and reliability of 9-SAHSA (9-stearic acid ester of hydroxy stearic acid) bioassays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a member of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] These lipids have garnered significant interest for their potential anti-diabetic and anti-inflammatory properties, making them promising therapeutic targets for metabolic and inflammatory diseases. This compound, like other FAHFAs, is investigated for its ability to modulate cellular signaling pathways, primarily through the activation of G protein-coupled receptors (GPCRs) such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).

Q2: What are the primary functional bioassays for this compound?

A2: The primary functional bioassays for this compound and other GPR120 agonists include:

  • Calcium Mobilization Assays: As GPR120 predominantly couples to Gαq/11 proteins, agonist binding triggers the activation of phospholipase C (PLC), leading to an increase in intracellular calcium. This transient calcium flux is a robust indicator of receptor activation.

  • β-Arrestin Recruitment Assays: Upon activation, GPR120 recruits β-arrestin proteins, which are involved in receptor desensitization and G protein-independent signaling. These assays are valuable for identifying biased agonism.

  • ERK Phosphorylation Assays: Activation of GPR120 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule.

Q3: How should I prepare this compound for cell-based assays to ensure solubility and minimize cytotoxicity?

A3: Due to its hydrophobic nature, this compound has low solubility in aqueous cell culture media. To overcome this, it is crucial to complex it with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA).[3] Improper preparation can lead to precipitation, inconsistent concentrations, and cellular toxicity. A detailed protocol for preparing this compound with BSA is provided in the "Experimental Protocols" section. It is also important to note that the solvents used to dissolve the fatty acid stock, such as ethanol (B145695) or DMSO, can themselves be toxic to cells at certain concentrations and may interfere with some assay readouts.

Q4: What is the stability of this compound in storage?

A4: The stability of this compound is dependent on its formulation and storage conditions. When stored as a solution in an organic solvent like methyl acetate (B1210297) at -20°C, it is generally stable for at least two years. For long-term storage of this compound in DMSO, it is recommended to store it at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. The presence of water can be more detrimental to compound stability than oxygen.

Troubleshooting Guides

Problem 1: Low or No Signal in GPR120 Activation Assays (e.g., Calcium Flux)
Possible Cause Troubleshooting Steps
Poor this compound Solubility/Bioavailability Ensure proper complexation of this compound with fatty acid-free BSA. See the detailed protocol below. Optimize the this compound:BSA molar ratio.
Inactive this compound Verify the integrity of your this compound stock. If possible, use a fresh batch and confirm its activity with a positive control.
Low Receptor Expression Confirm the expression of GPR120 in your chosen cell line. If using a transient transfection system, optimize transfection efficiency.
Cell Health Issues Ensure cells are healthy, within a low passage number, and not overly confluent. Perform a cell viability assay in parallel.
Suboptimal Assay Conditions Optimize cell seeding density, dye loading conditions (for calcium flux assays), and incubation times. Ensure all reagents are at the correct temperature before use.
Incorrect Instrument Settings Verify the plate reader settings for excitation and emission wavelengths, as well as the signal reading time.
Problem 2: High Background Signal in Bioassays
Possible Cause Troubleshooting Steps
Constitutive Receptor Activity This can occur with some overexpressed GPCRs. If possible, use an inverse agonist to reduce basal activity or select a cell line with lower receptor expression.
Non-specific Binding Increase the number of wash steps in your assay protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.
Cellular Autofluorescence Use phenol (B47542) red-free media during the assay. Check for autofluorescence of your test compounds.
Contamination Ensure aseptic techniques are followed to prevent microbial contamination, which can interfere with assay readouts.
Problem 3: High Variability and Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Steps
Inconsistent this compound Preparation Strictly adhere to a standardized protocol for preparing the this compound-BSA complex for every experiment. Prepare fresh solutions for each experiment.
Variable Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and cell signaling can change with prolonged culturing.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting techniques.
Edge Effects on Assay Plates To minimize edge effects, do not use the outer wells of the assay plate. Ensure even temperature and humidity distribution during incubations.

Quantitative Data

The potency of GPR120 agonists can vary depending on the specific compound, the cell line used, and the type of functional assay. The following table provides a summary of reported half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for various GPR120 agonists to serve as a reference.

AgonistAgonist TypeTarget Receptor(s)Reported EC50/IC50 for GPR120Cell LineAssay Type
9(R)-PAHSA Endogenous LipidGPR120, GPR40~19 µM (IC50)Not SpecifiedNot Specified
TUG-891 Synthetic SelectiveGPR120~43.7 nMhGPR120 transfected CHO cellsCalcium Flux Assay
GW9508 SyntheticGPR40, GPR120~2.2 - 3.4 µMHEK-293 cells expressing GPR120Calcium Mobilization
DHA (Docosahexaenoic Acid) Endogenous (Omega-3 FA)GPR1201 - 10 µMNot SpecifiedSRE-luc Reporter Assay
EPA (Eicosapentaenoic Acid) Endogenous (Omega-3 FA)GPR1201 - 10 µMNot SpecifiedSRE-luc Reporter Assay
Compound A Synthetic SelectiveGPR120~0.35 µMHuman and mouse GPR120 expressing cellsNot Specified

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell-Based Assays

This protocol is adapted from general methods for preparing fatty acid-BSA complexes for cell culture experiments.[3][4][5][6]

Materials:

  • This compound

  • Ethanol (or other suitable organic solvent)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile glass vials

  • Water bath

  • Vortex mixer

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to the desired concentration (e.g., 10% w/v). Gently warm the solution to 37°C to aid dissolution. Do not vortex vigorously to avoid foaming.

  • Complexation of this compound with BSA: a. In a sterile glass vial, add the required volume of the BSA solution. b. While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise to the desired final concentration. The final concentration of ethanol should be kept low (typically <0.5%) to avoid cytotoxicity. c. Incubate the mixture in a 37°C water bath for at least 30-60 minutes with occasional gentle mixing to allow for the complex to form.

  • Sterilization and Storage: a. Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter. b. Prepare single-use aliquots and store them at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: GPR120-Mediated Calcium Mobilization Assay

Materials:

  • Cells expressing GPR120 (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well or 384-well assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (an organic anion transporter inhibitor, optional but recommended)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound-BSA complex

  • Positive control agonist (e.g., TUG-891)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed GPR120-expressing cells into the assay plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Dye Loading: a. Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer. b. Remove the cell culture medium and add the dye loading solution to each well. c. Incubate the plate in the dark at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature.

  • Compound Addition and Signal Reading: a. Prepare serial dilutions of the this compound-BSA complex and control compounds in the assay buffer. b. Place the cell plate into the fluorescence plate reader. c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. Inject the compounds into the wells and immediately begin measuring the fluorescence intensity kinetically (e.g., every 1-2 seconds for 60-120 seconds) to capture the peak calcium response.

  • Data Analysis: a. Calculate the change in fluorescence for each well (peak fluorescence - baseline fluorescence). b. Plot the change in fluorescence against the log of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gaq11 Gαq/11 Pathway cluster_barrestin β-Arrestin Pathway GPR120 GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Coupling B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruitment SAHSA This compound SAHSA->GPR120 Activation PLC PLC Gaq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK Internalization Receptor Internalization B_Arrestin->Internalization Anti_inflammatory Anti-inflammatory Effects B_Arrestin->Anti_inflammatory

Caption: GPR120 signaling pathways activated by this compound.

Experimental_Workflow A Prepare this compound-BSA Complex Solution E Prepare Serial Dilutions of this compound-BSA Complex A->E B Seed GPR120-expressing Cells in Assay Plate C Incubate Cells Overnight B->C D Load Cells with Assay-specific Dye/Reagent (e.g., Fluo-4 AM) C->D F Add Compounds to Cells and Measure Signal D->F E->F G Data Analysis: Plot Dose-Response Curve and Calculate EC50 F->G

Caption: General experimental workflow for a this compound bioassay.

Troubleshooting_Tree Start Inconsistent or Unreliable Bioassay Results Q1 Are you preparing a fresh This compound-BSA complex for each experiment? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are you using cells within a consistent and low passage number range? A1_Yes->Q2 Sol1 Adopt a standardized protocol for This compound-BSA complex preparation and use fresh solutions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Have you optimized assay parameters like cell density and incubation times? A2_Yes->Q3 Sol2 Establish a cell banking system and use cells with consistent passage numbers. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review data for other potential sources of error (e.g., pipetting, plate effects). A3_Yes->End Sol3 Perform optimization experiments for key assay parameters. A3_No->Sol3

Caption: Troubleshooting decision tree for this compound bioassays.

References

dealing with low endogenous levels of 9-SAHSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-stearoyl-hydroxystearic acid (9-SAHSA), particularly when dealing with low endogenous levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its endogenous levels relevant?

This compound is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] It is formed by the esterification of stearic acid to the 9-hydroxyl group of hydroxystearic acid.[2] Endogenous levels of this compound are of significant interest as they are correlated with metabolic health. For instance, levels of this compound are reduced in the serum and adipose tissue of insulin-resistant humans, while being elevated in insulin-sensitive mice.[3] This suggests a potential role for this compound in glucose homeostasis and insulin (B600854) sensitivity.[3][4]

Q2: What are the known biological functions and signaling pathways of this compound?

This compound exerts several biological effects, primarily through its interaction with G-protein-coupled receptors (GPCRs). It is a known agonist of GPR120, and its activation of this receptor is linked to enhanced glucose uptake and anti-inflammatory effects.[5][6][7] The anti-inflammatory response is partly mediated by the inhibition of the lipopolysaccharide (LPS)-induced NF-κB pathway.[5][6] Additionally, this compound has been shown to be involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][8] Some studies also suggest it can antagonize certain chemokine receptors.[1]

Q3: Which biological matrices are most suitable for measuring endogenous this compound?

Endogenous this compound can be measured in various biological matrices. The most common are serum, plasma, and adipose tissue.[3][9] The choice of matrix will depend on the specific research question. Adipose tissue is a primary site of FAHFA synthesis and storage, while serum or plasma levels may reflect systemic concentrations.[3][10]

Q4: What is the typical concentration range for endogenous this compound?

Endogenous concentrations of this compound are typically low, often in the nanomolar range in circulation.[1] These low levels necessitate highly sensitive analytical techniques for accurate quantification.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal During LC-MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Review your lipid extraction protocol. A common method involves a modified Bligh-Dyer or Folch extraction using a chloroform (B151607)/methanol (B129727)/water solvent system. Ensure proper phase separation to recover the lipid-containing organic layer.[10] Consider using a solid-phase extraction (SPE) step with a silica (B1680970) cartridge to enrich for FAHFAs.[10]
Sample Degradation This compound can be susceptible to degradation. Ensure samples are collected and processed quickly on ice and stored at -80°C. Minimize freeze-thaw cycles.
Insufficient Sample Amount Due to low endogenous levels, a sufficient starting amount of tissue or biofluid is crucial. For adipose tissue, 100-150 mg is a recommended starting point. For serum, consider using 150-300 µL or more if available.[9]
Low Ionization Efficiency Optimize your mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Negative ion mode electrospray ionization (ESI) is typically used for FAHFA analysis.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for this compound and your internal standard. For 9-PAHSA (a related FAHFA), common fragments are observed at m/z 255 (palmitic acid), m/z 299 (hydroxystearic acid), and m/z 281 (C18:1 fatty acid).[9] While this compound has a different acyl chain, the fragmentation pattern of the hydroxystearic acid moiety should be similar.
Issue 2: High Variability in this compound Measurements Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization For tissue samples, ensure complete and consistent homogenization to achieve uniform lipid extraction. Using a Dounce homogenizer on ice is a reliable method.[10]
Inaccurate Internal Standard Spiking Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) and add it at the very beginning of the sample preparation process to account for variability in extraction and derivatization.[9] Ensure the internal standard is accurately and consistently pipetted into each sample.
Solvent Evaporation During sample reconstitution prior to LC-MS injection, minimize solvent evaporation by preparing samples in small batches and keeping them at a low temperature (e.g., 10°C).[9]
Carryover on LC Column Run blank injections between samples to check for and mitigate carryover, especially after injecting high-concentration standards or samples.[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Adipose Tissue

This protocol is adapted from established methods for FAHFA extraction.[10]

Materials:

  • Adipose tissue (100-150 mg)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Stable isotope-labeled internal standard (e.g., ¹³C-9-SAHSA)

  • Dounce homogenizer

  • Silica Solid-Phase Extraction (SPE) cartridges (500 mg)

Procedure:

  • Homogenization: In a pre-chilled Dounce homogenizer on ice, add the weighed adipose tissue, 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform. Spike with the internal standard. Homogenize thoroughly.

  • Phase Separation: Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase and transfer it to a new tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

  • SPE Enrichment:

    • Condition a silica SPE cartridge with 6 mL of ethyl acetate, followed by 6 mL of hexane.

    • Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the cartridge.

    • Wash with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

    • Elute the FAHFA fraction with 4 mL of ethyl acetate.

  • Final Preparation: Dry the FAHFA fraction under nitrogen and reconstitute in a suitable volume of methanol for LC-MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column.

Procedure:

  • Chromatographic Separation: Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol (B) to achieve chromatographic separation of this compound from its isomers.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Determine the optimal precursor ion [M-H]⁻ and characteristic product ions.

    • Internal Standard: Use the corresponding transitions for the stable isotope-labeled standard.

  • Quantification: Create a standard curve using a serial dilution of a this compound analytical standard with a fixed concentration of the internal standard. Quantify the endogenous this compound levels in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound GPR120 GPR120 This compound->GPR120 Binds & Activates TAB1_TAK1 TAB1/TAK1 Complex GPR120->TAB1_TAK1 Inhibits PI3K PI3K GPR120->PI3K Activates Glucose_Uptake Increased Glucose Uptake GPR120->Glucose_Uptake IKK IKK Complex TAB1_TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes Induces Anti_Inflammation Anti-inflammatory Effects Inflammatory_Genes->Anti_Inflammation

Caption: this compound signaling through GPR120.

Experimental_Workflow cluster_prep Sample Preparation cluster_purify Purification & Concentration cluster_analysis Analysis Tissue Adipose Tissue (100-150mg) Homogenization Homogenization (Chloroform/Methanol/PBS) + Internal Standard Tissue->Homogenization Centrifugation Phase Separation (Centrifugation) Homogenization->Centrifugation Extraction Collect Organic Phase Centrifugation->Extraction Drying1 Dry Down (Nitrogen Stream) Extraction->Drying1 SPE Solid-Phase Extraction (Silica Cartridge) Drying1->SPE Elution Elute FAHFAs (Ethyl Acetate) SPE->Elution Drying2 Dry Down (Nitrogen Stream) Elution->Drying2 Reconstitution Reconstitute (Methanol) Drying2->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Quantification Quantification (Standard Curve) LCMS->Quantification

Caption: Workflow for this compound extraction and analysis.

References

Validation & Comparative

A Comparative Analysis of 9-SAHSA and 5-SAHSA Isomers: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two stearic acid esters of hydroxy stearic acid (SAHSA) isomers, 9-SAHSA and 5-SAHSA, reveals distinct differences in their biological activities, particularly in their anti-inflammatory effects and influence on glucose metabolism. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among them, stearic acid esters of hydroxy stearic acid (SAHSAs) have garnered significant interest. The position of the ester linkage on the hydroxy stearic acid backbone plays a crucial role in determining the biological potency of these isomers. This guide focuses on a comparative analysis of this compound and 5-SAHSA, summarizing their known biological activities, outlining the experimental protocols used to assess these activities, and visualizing the key signaling pathways they modulate.

Quantitative Comparison of Biological Activities

While direct comparative studies on this compound and 5-SAHSA are limited, research on the closely related palmitic acid esters of hydroxy stearic acid (PAHSAs) provides valuable insights into the potential differences in their biological activities. The following tables summarize the available quantitative data for these related compounds, offering a proxy for understanding the structure-activity relationship of SAHSA isomers.

Table 1: Comparative Anti-Inflammatory Activity of 9-PAHSA vs. 5-PAHSA

CompoundAssayCell Line/SystemKey Finding
9-PAHSALPS-induced CXCL10 SecretionHuman Peripheral Blood Mononuclear Cells (PBMCs)More potent than 5-PAHSA in reducing CXCL10 secretion. A 2- and 3.7-fold reduction at 10 µM and 100 µM, respectively.[1]
5-PAHSALPS-induced CXCL10 SecretionHuman Peripheral Blood Mononuclear Cells (PBMCs)Less potent than 9-PAHSA. A statistically significant 1.8-fold reduction was observed only at the highest concentration of 100 µM.[1]
9-PAHSACCL19-induced CD4+ T-cell MigrationHuman CD4+ T-cellsSignificantly decreased migration by 27% at 10 µM.[1]
5-PAHSACCL19-induced CD4+ T-cell MigrationHuman CD4+ T-cellsDid not modulate migration.[1]

Table 2: Comparative Effects on Glucose Metabolism of this compound vs. 5-SAHSA

CompoundBiological ActivityCell Line/SystemObservation
This compoundGlucose-Stimulated Insulin (B600854) Secretion (GSIS)MIN6 cellsPotentiates GSIS.
5-SAHSAGlucose-Stimulated Insulin Secretion (GSIS)MIN6 cellsDoes not potentiate GSIS.
This compoundInsulin-Stimulated Glucose Uptake3T3-L1 adipocytesPotentiates glucose transport.
5-SAHSAInsulin-Stimulated Glucose Uptake3T3-L1 adipocytesPotentiates glucose transport.

Signaling Pathways

Both this compound and 5-SAHSA are known to exert their effects, at least in part, through the activation of G-protein coupled receptor 120 (GPR120). The anti-inflammatory actions are primarily mediated by the inhibition of the pro-inflammatory NF-κB signaling pathway.

GPR120 Signaling Pathway

Activation of GPR120 by SAHSA isomers initiates a signaling cascade that leads to the recruitment of β-arrestin 2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of the NF-κB and JNK pathways.[2][3]

GPR120_Signaling cluster_membrane Plasma Membrane GPR120 GPR120 B_Arrestin_2 β-Arrestin 2 GPR120->B_Arrestin_2 Recruits SAHSA This compound or 5-SAHSA SAHSA->GPR120 Binds to TAB1 TAB1 B_Arrestin_2->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Prevents interaction with NFkB_Inhibition Inhibition of NF-κB Pathway TAK1->NFkB_Inhibition JNK_Inhibition Inhibition of JNK Pathway TAK1->JNK_Inhibition

GPR120 signaling cascade initiated by SAHSA.
Lipopolysaccharide (LPS)-induced NF-κB Activation Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, primarily through Toll-like receptor 4 (TLR4). This activation leads to a signaling cascade that results in the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB Leads to IκB degradation IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Proinflammatory_Genes Induces

LPS-induced NF-κB activation pathway.

Experimental Protocols

GPR120 Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following the activation of GPR120.

Workflow:

GPR120_Assay_Workflow A 1. Seed HEK293 cells expressing GPR120 in a 96-well plate B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Add this compound or 5-SAHSA at varying concentrations B->C D 4. Measure fluorescence using a plate reader (e.g., FLIPR) C->D E 5. Analyze data to determine EC50 values D->E

Workflow for GPR120 Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human GPR120 in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading buffer containing HBSS, 20 mM HEPES, 2.5 mM probenecid, 4 µM Fluo-4 AM, and 0.04% Pluronic F-127.

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare stock solutions of this compound and 5-SAHSA in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in an assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to achieve the desired final concentrations.

  • Assay Performance:

    • Wash the cells twice with 100 µL of assay buffer.

    • Add 80 µL of assay buffer to each well.

    • Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 20 µL of the SAHSA solutions to the respective wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by expressing the response as a percentage of the maximum response.

    • Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

NF-κB Activation Assay (Immunofluorescence)

This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Workflow:

NFkB_Assay_Workflow A 1. Seed macrophages (e.g., RAW 264.7) in a multi-well plate B 2. Pre-treat cells with this compound or 5-SAHSA A->B C 3. Stimulate cells with LPS B->C D 4. Fix and permeabilize the cells C->D E 5. Incubate with primary antibody against NF-κB p65 D->E F 6. Incubate with fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) E->F G 7. Acquire images using a fluorescence microscope F->G H 8. Quantify nuclear translocation of NF-κB p65 G->H

Workflow for NF-κB Activation Immunofluorescence Assay.

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells onto glass coverslips in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-incubate the cells with varying concentrations of this compound or 5-SAHSA for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30-60 minutes). Include appropriate vehicle and positive controls.

  • Immunostaining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Incubate the cells with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

    • Wash the cells with PBST.

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells and mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of p65 in the nucleus and cytoplasm of multiple cells per condition using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.

Conclusion

The available evidence suggests that this compound and 5-SAHSA exhibit distinct biological activities. Based on data from closely related PAHSAs, this compound appears to be a more potent anti-inflammatory agent than 5-SAHSA. Both isomers have been shown to enhance insulin-stimulated glucose uptake, while only this compound potentiates glucose-stimulated insulin secretion. These differences underscore the importance of the ester bond position in determining the therapeutic potential of these endogenous lipids. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their GPR120 activation and to expand the understanding of their structure-activity relationships for the development of novel therapeutics for metabolic and inflammatory diseases.

References

A Comparative Guide to the Efficacy of 9-SAHSA and 9-PAHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of two prominent fatty acid esters of hydroxy fatty acids (FAHFAs), 9-stearic acid-hydroxy-stearic acid (9-SAHSA) and 9-palmitic acid-hydroxy-stearic acid (9-PAHSA). These endogenous lipids have garnered significant interest for their potential therapeutic applications in metabolic and inflammatory diseases. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in research and development efforts.

Efficacy Comparison: this compound vs. 9-PAHSA

Current research indicates that both this compound and 9-PAHSA possess anti-diabetic and anti-inflammatory properties. However, the extent of their efficacy and their precise mechanisms of action exhibit notable differences. 9-PAHSA has been more extensively studied, with a larger body of quantitative data available.

Summary of Biological Effects
Biological EffectThis compound9-PAHSA
Insulin (B600854) Sensitivity Potentiates insulin-stimulated glucose transport in adipocytes.[1]Improves glucose tolerance and enhances insulin sensitivity.[2][3] Potentiates insulin-stimulated glucose transport in adipocytes.[1]
Anti-inflammatory Activity Attenuates LPS-induced cytokine secretion.[1]Exhibits weak anti-inflammatory potential by reducing LPS-induced chemokine secretion.[4][5] Inhibits the NF-κB signaling pathway.[6]
Receptor Activity Data not available.Weak agonist of GPR120.[4] Antagonist of chemokine receptors CCR6, CCR7, CXCR4, and CXCR5.[4]
Signaling Pathways Likely involves PI3K/Akt and NF-κB pathways, similar to other FAHFAs.Modulates the PI3K/Akt/mTOR pathway.[7][8] Inhibits NF-κB signaling.[6]
Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound and 9-PAHSA. It is important to note that there is a significant lack of quantitative data for this compound in the public domain.

ParameterThis compound9-PAHSA
GPR120 Activation Data not availableWeak agonism reported, but no EC50 value consistently provided.[4] Did not show activity in an AP-TGF-α shedding assay for GPR120.[9]
Chemokine Receptor Antagonism (IC50) Data not availableCCR6: 1.7 µM[10] CCR7: 3.2 µM[10] CXCR4: 3.9 µM[10] CXCR5: 19 µM[10]
Insulin-Stimulated Glucose Uptake Potentiates glucose transport by ~40-60% at 20 µM in 3T3-L1 adipocytes.[1]Potentiates glucose transport by ~20-40% at 20 µM in 3T3-L1 adipocytes.[1]
LPS-induced IL-6 Secretion Inhibition Attenuates secretion, but specific IC50 data is not available.[1]Reduces secretion of various chemokines at high concentrations (10–100 µM).[4][5]

Signaling Pathways

The signaling cascades initiated by this compound and 9-PAHSA are crucial to their biological functions. While the pathway for 9-PAHSA is better characterized, the signaling of this compound is inferred from the general understanding of FAHFAs.

9-PAHSA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 PI3K PI3K GPR120->PI3K Chemokine_Receptor Chemokine Receptors (CCR6, CCR7, etc.) nine_PAHSA 9-PAHSA nine_PAHSA->GPR120 (weak agonist) nine_PAHSA->Chemokine_Receptor (antagonist) IKK IKK nine_PAHSA->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Autophagy Autophagy mTOR->Autophagy I_kappa_B IκB IKK->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Inflammatory_Response Inflammatory Response NF_kappa_B->Inflammatory_Response promotes

Figure 1: 9-PAHSA Signaling Pathway.

9-SAHSA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Putative Receptor (e.g., GPR120) PI3K PI3K Receptor->PI3K nine_SAHSA This compound nine_SAHSA->Receptor NF_kappa_B_Pathway NF-κB Pathway (Inhibition) nine_SAHSA->NF_kappa_B_Pathway Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inflammatory_Response Inflammatory Response NF_kappa_B_Pathway->Inflammatory_Response

Figure 2: Postulated this compound Signaling Pathway.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparison of this compound and 9-PAHSA.

Protocol 1: General Synthesis of this compound and 9-PAHSA

This protocol describes a general method for the esterification of 9-hydroxystearic acid with either stearic acid or palmitic acid.

Materials:

  • 9-Hydroxystearic acid

  • Stearic acid or Palmitic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 9-hydroxystearic acid (1 equivalent) and either stearic acid or palmitic acid (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the fatty acid/hydroxy fatty acid mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the pure this compound or 9-PAHSA.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details the measurement of insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.[2][4][11][12]

Materials:

  • Differentiated 3T3-L1 adipocytes in 12-well plates

  • Krebs-Ringer HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4) with 0.2% BSA

  • Insulin solution (100 nM)

  • This compound or 9-PAHSA stock solutions in DMSO

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Lysis buffer (e.g., 0.1% SDS in PBS)

  • Scintillation cocktail

Procedure:

  • Differentiate 3T3-L1 preadipocytes to mature adipocytes.

  • On the day of the assay, wash the cells twice with warm KRH buffer.

  • Serum-starve the cells in KRH buffer for 2 hours at 37°C.

  • Pre-incubate the cells with or without the desired concentrations of this compound or 9-PAHSA for 1 hour.

  • Stimulate the cells with or without 100 nM insulin for 30 minutes at 37°C.

  • To measure non-specific glucose uptake, add cytochalasin B to a set of wells 15 minutes prior to the addition of radiolabeled glucose.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the protein concentration of each well.

Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway.[4][13][14][15]

Materials:

  • Cell lysates treated with this compound or 9-PAHSA

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Prepare cell lysates from cells treated with this compound or 9-PAHSA for various times and concentrations.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.

  • Quantify the band intensities using densitometry software.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

FAHFA_Synthesis_Workflow Reactants Mix 9-Hydroxystearic Acid, Fatty Acid (Stearic or Palmitic), and DMAP in DCM Activation Add DCC in DCM at 0°C Reactants->Activation Reaction Stir at Room Temperature for 12-16 hours Activation->Reaction Filtration Filter to Remove DCU Reaction->Filtration Washing Wash with HCl, NaHCO₃, and Brine Filtration->Washing Drying Dry Organic Layer and Concentrate Washing->Drying Purification Purify by Silica Gel Chromatography Drying->Purification Analysis Characterize by NMR and Mass Spectrometry Purification->Analysis

Figure 3: FAHFA Synthesis Workflow.

Glucose_Uptake_Workflow Cell_Culture Differentiate 3T3-L1 Preadipocytes Starvation Serum-starve Cells in KRH Buffer Cell_Culture->Starvation Treatment Pre-incubate with this compound or 9-PAHSA Starvation->Treatment Stimulation Stimulate with Insulin Treatment->Stimulation Uptake Add 2-deoxy-D-[³H]glucose Stimulation->Uptake Washing Wash with Ice-cold PBS Uptake->Washing Lysis Lyse Cells Washing->Lysis Measurement Measure Radioactivity with Scintillation Counter Lysis->Measurement

Figure 4: Glucose Uptake Assay Workflow.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and 9-PAHSA, highlighting their potential as therapeutic agents. While both molecules demonstrate beneficial effects on glucose metabolism and inflammation, the currently available data suggests that 9-PAHSA has been more thoroughly characterized, with specific receptor interactions and signaling pathways identified. A significant knowledge gap exists for this compound, particularly concerning its receptor binding profile and quantitative dose-response relationships in various assays. Further research is imperative to fully elucidate the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with 9-PAHSA. The provided experimental protocols and workflows serve as a foundation for researchers to conduct these much-needed investigations.

References

A Comparative Guide to 9-SAHSA and Metformin: Effects on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 9-hydroxy-stearoyl-alpha-linolenic acid (9-SAHSA) and metformin (B114582) on glucose metabolism. The information presented is collated from various experimental studies to assist researchers and professionals in drug development in understanding the distinct and overlapping mechanisms of these two compounds.

I. Overview of Mechanisms of Action

This compound is an endogenous lipid that primarily acts as a ligand for G-protein-coupled receptor 120 (GPR120).[1][2] Its effects on glucose metabolism are largely mediated through the activation of this receptor, which is expressed in various tissues, including adipose tissue and enteroendocrine cells.[1][2][3] Activation of GPR120 by this compound has been shown to enhance glucose uptake and promote the browning of white adipose tissue, a process associated with increased energy expenditure.[1][2]

Metformin is a widely prescribed biguanide (B1667054) that improves glucose homeostasis through multiple mechanisms. A primary mode of action is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4][5][6] Metformin is known to reduce hepatic glucose production, increase insulin (B600854) sensitivity in peripheral tissues, and enhance glucose uptake.[4][7][8] Its effects are observed in various tissues, including the liver, skeletal muscle, and adipose tissue.[4][7]

II. Comparative Effects on Key Metabolic Parameters

The following tables summarize the quantitative effects of this compound and metformin on critical aspects of glucose metabolism, based on available experimental data. It is important to note that the data are compiled from different studies with varying experimental conditions.

Table 1: Effects of this compound on Glucose Metabolism
ParameterExperimental ModelTreatment DetailsKey FindingsReference
Glucose Tolerance High-Fat Diet (HFD)-fed miceAcute oral administration of 5- or 9-PAHSAImproved glucose tolerance with a reduced area under the glucose excursion curve.[9][10][9][10]
Basal Glycemia High-Fat Diet (HFD)-fed mice30 minutes post-oral administration of 5- or 9-PAHSALowered basal glycemia.[9][9]
Insulin Sensitivity High-Fat Diet (HFD)-fed miceChronic treatment with 9-PAHSA via minipumpsImproved insulin sensitivity.[10][10]
GLP-1 Secretion STC-1 enteroendocrine cellsTreatment with 5- and 9-PAHSAStimulated GLP-1 secretion in a dose-dependent manner.[9][9]
Glucose-Stimulated Insulin Secretion (GSIS) Human isletsTreatment with 5-PAHSA at 20 mM glucoseAugmented the insulin secretion response.[9][9]
Adipose Tissue Browning 3T3-L1 adipocytesTreatment with 9-PAHSAInduced browning via enhanced expression of brown fat-specific genes.[1][2][1][2]
Table 2: Effects of Metformin on Glucose Metabolism
ParameterExperimental ModelTreatment DetailsKey FindingsReference
Intestinal Glucose Uptake Patients with Type 2 DiabetesMetformin treatment2-fold increase in the small intestine and 3-fold increase in the colon.[11][11]
Insulin-Stimulated Glucose Transport Skeletal muscle of Sprague-Dawley rats320 mg/kg/day for 20 daysSignificantly elevated insulin-stimulated glucose transport.[12][12]
GLUT4 Translocation L6-GLUT4 cells2 mM for 20-24 hoursIncreased the amount of HA-GLUT4-GFP on the plasma membrane by 40%.[13][13]
Adipose Tissue Metabolism Obese C57BL/6J miceMetformin treatmentImproved insulin sensitivity and affected fatty acid metabolism in white and brown adipose tissue.[14][14]
Adipokine Secretion Patients with metabolic syndromeMetformin treatmentCorrelated with increased adiponectin and decreased leptin and resistin secretion.[4][4]
Hepatic Glucose Production General mechanismMetformin treatmentReduces hepatic glucose production.[4][7][8][4][7][8]

III. Signaling Pathways and Molecular Mechanisms

This compound Signaling Pathway

This compound primarily signals through GPR120. Upon binding, it can initiate a cascade that leads to enhanced glucose uptake and anti-inflammatory effects. In adipocytes, this signaling is linked to the browning of white fat.

GPR120_Signaling cluster_cell Adipocyte This compound This compound GPR120 GPR120 This compound->GPR120 Browning White Fat Browning GPR120->Browning GlucoseUptake Enhanced Glucose Uptake GPR120->GlucoseUptake AntiInflammatory Anti-inflammatory Effects GPR120->AntiInflammatory Adipocyte Adipocyte Metformin_Signaling Metformin Metformin AMPK AMPK Activation Metformin->AMPK GLUT4_vesicles Intracellular GLUT4 Vesicles AMPK->GLUT4_vesicles promotes translocation Hepatic_Glucose Decreased Hepatic Glucose Production AMPK->Hepatic_Glucose Plasma_Membrane Plasma Membrane GLUT4_vesicles->Plasma_Membrane fuses with Glucose_Uptake Increased Glucose Uptake Plasma_Membrane->Glucose_Uptake Glucose_Uptake_Workflow Start Start Differentiate Differentiate 3T3-L1 Preadipocytes Start->Differentiate Starve Serum Starve Adipocytes Differentiate->Starve Treat Treat with this compound, Metformin, or Control Starve->Treat Add_Tracer Add Glucose Tracer (e.g., 2-NBDG) Treat->Add_Tracer Incubate Incubate Add_Tracer->Incubate Stop_Wash Stop Uptake & Wash Incubate->Stop_Wash Lyse Lyse Cells Stop_Wash->Lyse Quantify Quantify Glucose Uptake Lyse->Quantify End End Quantify->End

References

Unveiling the In Vivo Anti-Inflammatory Potential of 9-SAHSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 9-stearoyl-alpha-hydroxy-sn-glycero-3-phosphocholine (9-SAHSA), a recently identified bioactive lipid, against other alternatives. The information presented herein is based on available preclinical data, offering insights into its therapeutic potential and mechanistic action.

Executive Summary

This compound has demonstrated notable anti-inflammatory properties in various in vivo models, particularly in attenuating gut inflammation and systemic inflammatory responses. Its mechanism of action is multifaceted, primarily involving the activation of G-protein coupled receptor 120 (GPR120) and modulation of chemokine receptor signaling. While direct head-to-head in vivo comparisons with standard-of-care anti-inflammatory drugs are limited in the current literature, this guide consolidates available data to facilitate an objective assessment of this compound's performance against related compounds and provides context with established therapies.

Comparative Analysis of Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from in vivo studies, offering a comparative perspective on the anti-inflammatory effects of this compound and other relevant agents.

Table 1: Comparison of this compound and Other FAHFAs in a DSS-Induced Colitis Mouse Model

CompoundDosageKey Efficacy EndpointsOutcome
This compound Not specified in available abstractsSignificant improvements in clinical outcomesRemediated chemically induced colitis[1]
5-PAHSA Not specified in available abstractsCompared for glucose tolerance and insulin (B600854) sensitivityImproved glucose tolerance and insulin sensitivity[1]
Vehicle -Control for colitis inductionExhibited signs of severe colitis

Table 2: Effect of this compound on Pro-inflammatory Cytokines in High-Fat Diet (HFD)-Fed Mice

TreatmentKey Pro-inflammatory CytokinesOutcome
This compound (oral gavage) TNF-α, IL-1β in adipose tissue macrophagesSignificant reduction in cytokine levels[1]
Vehicle TNF-α, IL-1β in adipose tissue macrophagesElevated levels of pro-inflammatory cytokines

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to mimic the pathology of inflammatory bowel disease (IBD).

Animal Model: C57BL/6 mice are typically used.[2]

Induction of Colitis:

  • Mice are administered 2-5% (w/v) DSS in their drinking water for a period of 5-7 days.[2][3]

  • The DSS solution is replaced with regular drinking water for a recovery period.[2]

  • Control animals receive regular drinking water throughout the study period.

Treatment Protocol:

  • This compound or a vehicle control is administered to the mice, typically via oral gavage, starting before or concurrently with DSS administration and continuing for a specified duration.

Assessment of Colitis Severity:

  • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.

  • Colon Length: A shorter colon is indicative of more severe inflammation.

  • Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for immune cell infiltration, crypt damage, and ulceration. A histological score is assigned based on the severity of these features.[4][5][6]

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[7][8]

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum are quantified using methods like ELISA or qRT-PCR.[9][10][11]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the acute systemic inflammatory response.

Animal Model: BALB/c or C57BL/6 mice are commonly used.

Induction of Inflammation:

  • A single intraperitoneal (i.p.) injection of LPS (a component of the outer membrane of Gram-negative bacteria) is administered to the mice.

  • Control animals receive an i.p. injection of a sterile saline vehicle.

Treatment Protocol:

  • This compound or a vehicle control is administered, often prior to the LPS challenge.

Assessment of Inflammation:

  • Cytokine Levels: Blood is collected at various time points after LPS injection, and serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.[10]

  • Survival Rate: In models with high doses of LPS, mortality is monitored over a set period.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its interaction with specific cellular signaling pathways.

GPR120 Signaling Pathway in Macrophages

This compound is an agonist for GPR120, a receptor highly expressed on macrophages. Activation of GPR120 by this compound is believed to initiate an anti-inflammatory cascade.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 Binds to β-arrestin2 β-arrestin2 GPR120->β-arrestin2 Recruits TAB1 TAB1 β-arrestin2->TAB1 Interacts with TAK1 TAK1 TAB1->TAK1 Inhibits IKK Complex IKK Complex TAK1->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory\nGene Transcription Inhibits NF-κB->Pro-inflammatory\nGene Transcription

Caption: GPR120 activation by this compound inhibits NF-κB signaling.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for validating the anti-inflammatory effects of a compound like this compound in vivo.

Experimental_Workflow start Hypothesis: This compound has in vivo anti-inflammatory effects model Select In Vivo Model (e.g., DSS-induced colitis) start->model acclimatization Animal Acclimatization and Grouping model->acclimatization treatment Administer this compound, Vehicle, or Positive Control acclimatization->treatment induction Induce Inflammation (e.g., DSS administration) treatment->induction monitoring Monitor Disease Progression (DAI, Body Weight) induction->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histological Assessment of Colon Tissue endpoint->histology mpo Myeloperoxidase (MPO) Activity Assay endpoint->mpo cytokines Cytokine Profiling (ELISA, qRT-PCR) endpoint->cytokines data Data Analysis and Statistical Evaluation histology->data mpo->data cytokines->data conclusion Conclusion on Anti-inflammatory Efficacy data->conclusion

Caption: A generalized workflow for in vivo anti-inflammatory studies.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties in vivo, particularly in models of intestinal and systemic inflammation. Its mechanism of action via GPR120 activation presents a promising therapeutic target. However, to firmly establish its clinical potential, further research is warranted. Specifically, head-to-head comparative studies of this compound against current standard-of-care anti-inflammatory drugs, such as corticosteroids (e.g., dexamethasone) and aminosalicylates (e.g., mesalazine), in well-defined in vivo models are crucial. Such studies should include dose-response analyses and a comprehensive assessment of both efficacy and potential side effects to provide a clear picture of this compound's therapeutic index and its place in the landscape of anti-inflammatory treatments.

References

A Comparative Analysis of 9-SAHSA and PPAR Agonists: Mechanisms, Performance, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between 9-stearoyl-hydroxy-stearic acid (9-SAHSA), an endogenous lipid, and synthetic peroxisome proliferator-activated receptor (PPAR) agonists. We will delve into their distinct signaling pathways, compare their performance based on experimental data, and provide detailed methodologies for key evaluative assays.

Introduction: Two Distinct Approaches to Metabolic and Inflammatory Regulation

The management of metabolic and inflammatory diseases is a cornerstone of modern pharmacology. In this context, two classes of molecules have garnered significant interest: the newly discovered endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), and the well-established synthetic agonists of peroxisome proliferator-activated receptors (PPARs).

This compound is a member of the FAHFA family, specifically a stearic acid ester of hydroxy stearic acid.[1] Levels of this lipid have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, and its administration in animal models has been shown to improve glucose tolerance and exert anti-inflammatory effects.[2][3]

PPARs are a group of ligand-activated transcription factors within the nuclear receptor superfamily.[4][5] They are critical regulators of glucose homeostasis, lipid metabolism, and inflammatory responses.[6] There are three primary isoforms—PPARα, PPARγ, and PPARδ—each with distinct tissue distribution and physiological roles. Synthetic agonists targeting these receptors, such as fibrates (PPARα) and thiazolidinediones (TZDs) (PPARγ), are used clinically to treat dyslipidemia and type 2 diabetes, respectively.[6][7]

This guide will compare these two classes of compounds, highlighting their fundamental differences in mechanism, potency, and biological effects to inform future research and drug development efforts.

Comparative Mechanisms of Action

This compound and PPAR agonists operate through fundamentally different cellular signaling pathways. This compound primarily engages a cell-surface receptor, initiating a rapid signaling cascade, whereas PPAR agonists translocate to the nucleus to directly regulate gene expression.

The primary mechanism of action for this compound involves the activation of G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[8][9] Binding of this compound to GPR120 on the cell surface, particularly on immune cells like macrophages, triggers a cascade that inhibits pro-inflammatory pathways. A key outcome is the suppression of the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[8][9] This leads to a reduction in the production of inflammatory cytokines.[2][9][10] Some evidence also suggests that at higher concentrations, this compound may exhibit weak anti-inflammatory potential through other mechanisms, possibly including the antagonism of certain chemokine receptors.[11][12]

GPR120_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAHSA This compound GPR120 GPR120 SAHSA->GPR120 Binds NFkB_path NF-κB Pathway GPR120->NFkB_path Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_path Activates NFkB_act Active NF-κB NFkB_path->NFkB_act Inflam_Genes Inflammatory Gene Expression NFkB_act->Inflam_Genes Induces

Figure 1. Signaling pathway for this compound via GPR120 activation.

PPAR agonists function as direct ligands for intracellular nuclear receptors.[4][13] Upon entering the cell, the agonist binds to the ligand-binding domain (LBD) of its specific PPAR isoform (α, γ, or δ). This binding event induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[6][14] This PPAR-RXR complex then translocates into the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[13][14] The binding of the complex to PPREs facilitates the recruitment of co-activator proteins, which initiates the transcription of genes involved in lipid metabolism, glucose control, and inflammation.[6]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist PPAR PPAR Agonist->PPAR Binds Agonist->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Activates

Figure 2. Canonical signaling pathway for PPAR agonists.

Comparative Performance Data

The functional differences between this compound and PPAR agonists are clearly reflected in their potency and biological effects. Synthetic PPAR agonists are generally several orders of magnitude more potent than this compound.

ParameterThis compoundRosiglitazone (PPARγ Agonist)Fenofibrate (PPARα Agonist)GW501516 (PPARδ Agonist)
Primary Target GPR120[8][9]PPARγ[15][16]PPARα[17][18]PPARδ[19]
Potency (EC₅₀/IC₅₀) ~19 µM (IC₅₀)[11][20]~60 nM (EC₅₀)[15]~30 µM (EC₅₀, human)[17][18]~1.1 nM (EC₅₀)[19][21]
Primary Metabolic Effect Improved glucose tolerance[3]Insulin sensitization[6][15][22]Lowers triglycerides[18][23]Increases fatty acid oxidation[19][24]
Anti-Inflammatory Action Reduces LPS-induced cytokine production via GPR120/NF-κB inhibition[2][9][10]Suppresses pro-inflammatory cytokines, antagonizes NF-κB[25][[“]][27]Reduces liver inflammation[[“]]Anti-inflammatory effects shown in cultured cells[28]
Known Side Effects Not well-documentedWeight gain, fluid retention, risk of heart failure, bone fractures[22][29]Generally well-tolerated; potential for muscle or liver issuesDevelopment halted due to rapid cancer development in animal studies[19]

Experimental Protocols

The characterization of this compound and PPAR agonists relies on a suite of standardized in vitro assays. Below are detailed protocols for two fundamental experimental procedures.

This assay is the gold standard for quantifying the ability of a compound to functionally activate a specific PPAR isoform.

  • Objective: To determine the potency (EC₅₀) of a test compound as a PPAR agonist.

  • Principle: Cells are engineered to co-express a specific human PPAR subtype and a reporter plasmid. The plasmid contains a PPRE driving the expression of the luciferase gene. When an agonist activates the PPAR, the resulting complex binds to the PPRE and drives luciferase production, which is quantified by measuring luminescence.[14]

  • Detailed Methodology:

    • Cell Culture and Plating: Culture a suitable cell line (e.g., HepG2, HEK293) in appropriate media. Seed the cells into 96-well white, opaque assay plates and allow them to adhere.[30]

    • Transfection: Transiently co-transfect the cells with two plasmids: 1) an expression vector containing the full-length cDNA for the human PPAR isoform of interest (α, γ, or δ) and 2) a reporter vector containing multiple copies of a PPRE upstream of a firefly luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

    • Compound Preparation and Dosing: Prepare serial dilutions of the test compound (e.g., Rosiglitazone) and a reference agonist in an appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should not exceed 0.4%.[31] Following transfection, replace the medium with fresh medium containing the various concentrations of the test compounds.

    • Incubation: Incubate the plates for 22-24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for receptor activation and reporter gene expression.[31][32]

    • Cell Lysis and Luminescence Measurement: Remove the treatment media. Add a passive lysis buffer to each well. Subsequently, add a luciferase assay reagent containing the substrate (e.g., luciferin).[30][31]

    • Detection: Immediately measure the luminescence using a plate-reading luminometer.[31] If a normalization control like Renilla luciferase was used, add the appropriate substrate (e.g., coelenterazine) and perform a second read.

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value.[31][33]

Luciferase_Workflow A 1. Seed Cells in 96-well plate B 2. Co-transfect with PPARExpression Vector & PPRE-Luciferase Reporter A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate (22-24 hours) C->D E 5. Lyse Cells & Add Luciferase Substrate D->E F 6. Measure Luminescence (Luminometer) E->F G 7. Data Analysis (Dose-Response Curve -> EC₅₀) F->G

Figure 3. Experimental workflow for a PPAR luciferase reporter assay.

This assay directly measures the affinity of a compound for a receptor.

  • Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of an unlabeled test compound to a purified PPAR ligand-binding domain (LBD).

  • Principle: The assay measures the ability of a non-radioactive test compound to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the receptor. The displacement of the radioligand is proportional to the affinity of the test compound.[34][35]

  • Detailed Methodology:

    • Reagent Preparation:

      • Receptor: Use purified, recombinant human PPAR-LBD, often with a polyhistidine (His) tag for easy separation.[34]

      • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of a known high-affinity ligand (e.g., [³H]-Rosiglitazone for PPARγ). The concentration should be near its dissociation constant (Kₔ).

      • Test Compound: Prepare serial dilutions of the unlabeled test compound.

      • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT.[34]

    • Assay Incubation: In a 96-well plate, combine the PPAR-LBD, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[36] Incubate the plate for a sufficient time (e.g., 60 minutes at 30°C) to reach binding equilibrium.[36]

    • Separation of Bound and Free Ligand: Rapidly separate the receptor-ligand complexes from the unbound radioligand. A common method is vacuum filtration. The reaction mixture is passed through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding. The filter traps the receptor complexes while the free radioligand passes through.[36]

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[36]

    • Detection: Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity retained on the filters using a microplate scintillation counter.[36]

    • Data Analysis:

      • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

      • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

      • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

      • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[34]

Conclusion and Future Directions

The comparative analysis of this compound and synthetic PPAR agonists reveals two distinct therapeutic strategies for metabolic and inflammatory diseases.

  • PPAR Agonists are potent, well-characterized molecules that act as nuclear receptor modulators to directly alter the transcription of key metabolic and inflammatory genes. Their high potency is, however, often accompanied by significant mechanism-based side effects, as seen with TZDs, or off-target toxicity, which led to the discontinuation of GW501516 development.[19][22][29]

  • This compound represents a different paradigm. As an endogenous lipid acting through a cell-surface G-protein coupled receptor, it engages in a more upstream signaling pathway. While it is significantly less potent than synthetic PPAR agonists, its endogenous nature suggests a potentially more favorable safety profile. The anti-inflammatory and glucose-lowering effects observed in preclinical models are promising, though the data on its efficacy can be variable and its precise physiological role is still under active investigation.[2][37]

For researchers and drug development professionals, the choice between these approaches depends on the therapeutic goal. The development of novel PPAR agonists continues to focus on creating "partial" or "selective" modulators that retain therapeutic benefits while minimizing adverse effects. In contrast, research into this compound and other FAHFAs is focused on further elucidating their mechanism of action, confirming their therapeutic effects, and exploring whether their signaling pathway can be targeted with more potent and stable synthetic mimetics. Both avenues represent valuable and complementary efforts in the ongoing search for safer and more effective treatments for metabolic and inflammatory disorders.

References

9-SAHSA: A Comparative Analysis of Potency Within the FAHFA Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 9-stearoyl-hydroxy stearic acid (9-SAHSA) potency against other members of the fatty acid esters of hydroxy fatty acids (FAHFA) family. The information is compiled from experimental data to assist researchers in evaluating its potential as a therapeutic agent. This document details its anti-inflammatory and anti-diabetic properties, supported by experimental protocols and signaling pathway diagrams.

Comparative Potency of FAHFA Isomers

The biological activity of FAHFAs is highly dependent on their specific structure, including the constituent fatty acids and the position of the ester bond on the hydroxy fatty acid.[1] This structural diversity leads to a range of potencies across different biological assays. Below is a summary of the comparative potency of this compound and other FAHFA family members in key functional assays.

FAHFA FamilyIsomerAnti-inflammatory Activity (LPS-induced IL-6 Secretion in BMDMs)[2]Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in MIN6 Cells[2]Insulin-Stimulated Glucose Transport in 3T3-L1 Adipocytes[2]
SAHSA This compound Active Active (70% increase) Inactive
5-SAHSAActiveInactive-
10-SAHSAInactiveInactiveInactive
12-SAHSAActiveActive (29% increase)Inactive
13-SAHSAInactiveActive (63% increase)-
PAHSA 5-PAHSAActiveActiveActive
9-PAHSAActiveActiveActive
10-PAHSAInactive-Inactive
12-PAHSAActive-Inactive
13-PAHSAInactive-Inactive
POHSA 5-POHSAActiveInactive-
9-POHSAActiveInactive-
10-POHSAActiveActive (29-34% increase)-
12-POHSAInactiveActive (29-34% increase)-
13-POHSAInactiveActive (29-34% increase)-
OAHSA 5-OAHSAActiveInactive-
9-OAHSAActiveActive (25% increase)-
10-OAHSAInactiveActive (27% increase)-
12-OAHSAActiveActive (54% increase)-
13-OAHSAInactiveActive (68% increase)-

Data is based on a concentration of 20 μM for the anti-inflammatory and GSIS assays. A submaximal insulin concentration was used for the glucose transport assay.

Signaling Pathways

FAHFAs exert their biological effects through activation of specific G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40.[3][4]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of FAHFAs, including this compound, are largely mediated by the GPR120 receptor.[3] Upon activation, GPR120 recruits β-arrestin 2, which leads to the inhibition of pro-inflammatory signaling cascades.[3][5]

FAHFA Anti-inflammatory Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FAHFA FAHFA (e.g., this compound) GPR120 GPR120 FAHFA->GPR120 Activation beta_Arrestin2 β-Arrestin 2 GPR120->beta_Arrestin2 Recruitment TAK1_TAB1 TAK1-TAB1 Complex beta_Arrestin2->TAK1_TAB1 Inhibition NF_kB_JNK NF-κB / JNK Pathways TAK1_TAB1->NF_kB_JNK Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB_JNK->Inflammation

Caption: FAHFA Anti-inflammatory Signaling Pathway via GPR120.

Anti-diabetic Signaling Pathways

FAHFAs promote anti-diabetic effects through two main pathways: potentiation of glucose-stimulated insulin secretion (GSIS) via GPR40 in pancreatic β-cells, and enhancement of insulin-stimulated glucose uptake in adipocytes through GPR120.[3][6]

FAHFA Anti-diabetic Signaling cluster_gsis Pancreatic β-Cell (GSIS) cluster_glucose_uptake Adipocyte (Glucose Uptake) FAHFA_GSIS FAHFA (e.g., this compound) GPR40 GPR40 FAHFA_GSIS->GPR40 Gq11 Gαq/11 GPR40->Gq11 PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Insulin_Secretion Insulin Secretion Ca_increase->Insulin_Secretion FAHFA_GU FAHFA (e.g., 9-PAHSA) GPR120_GU GPR120 FAHFA_GU->GPR120_GU Gq11_GU Gαq/11 GPR120_GU->Gq11_GU PI3K_Akt PI3K-Akt Pathway Gq11_GU->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake FAHFA Evaluation Workflow cluster_assays Start Start: FAHFA Candidate (e.g., this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Anti_Inflammatory_Assay Anti-inflammatory Assay (BMDMs, LPS) In_Vitro_Screening->Anti_Inflammatory_Assay GSIS_Assay GSIS Assay (MIN6 cells) In_Vitro_Screening->GSIS_Assay Glucose_Uptake_Assay Glucose Uptake Assay (3T3-L1 Adipocytes) In_Vitro_Screening->Glucose_Uptake_Assay Receptor_Activation_Assay Receptor Activation Assays (GPR120, GPR40) In_Vitro_Screening->Receptor_Activation_Assay Lead_Identification Lead Candidate Identification Anti_Inflammatory_Assay->Lead_Identification GSIS_Assay->Lead_Identification Glucose_Uptake_Assay->Lead_Identification Receptor_Activation_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Identification->In_Vivo_Studies Promising Activity End End: Preclinical Candidate In_Vivo_Studies->End

References

In Vivo Therapeutic Potential of 9-SAHSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel lipid molecule 9-hydroxystearic acid (9-SAHSA) has garnered attention for its potential therapeutic effects, particularly in the context of metabolic diseases. However, in vivo studies have yielded conflicting results, necessitating a careful comparison of the available data. This guide provides an objective overview of the in vivo validation of this compound's therapeutic potential, presenting both positive and negative findings, detailed experimental protocols, and a visualization of its proposed signaling pathway.

Performance Comparison: Conflicting Evidence

Initial studies investigating a racemic mixture of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA), which includes this compound, in diet-induced obese (DIO) mice did not find significant improvements in metabolic parameters. In contrast, subsequent research focusing specifically on the S-enantiomer (S-9-PAHSA or this compound) has demonstrated beneficial effects on glucose and lipid metabolism in similar animal models.

A 2018 study reported that neither acute nor repeated treatment with 9-PAHSA isomers improved glucose control in DIO mice.[1][2][3] The researchers concluded that their data do not support the further development of PAHSAs for treating insulin (B600854) resistance and hyperglycemia.[1]

Conversely, more recent studies have shown that oral administration of S-9-PAHSA to mice with high-fat diet-induced diabetes can significantly improve metabolic health.[4][5][6][7][8][9][10] These positive findings suggest that the specific stereoisomer of 9-HSA is crucial for its therapeutic activity.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo studies on S-9-PAHSA in high-fat diet-induced diabetic mouse models.

ParameterControl Group (High-Fat Diet)S-9-PAHSA Treatment GroupPercentage ChangeReference
Fasting Blood Glucose ElevatedSignificantly Decreased[5][6][10]
Insulin Sensitivity ImpairedSignificantly Increased[5][6][10]
Glucose Tolerance ImpairedImproved[7]
Serum LDL-C Levels Significantly ElevatedRemarkably Reduced[4][9]
Body Weight IncreasedNo Significant Change[5][6]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A common method to induce obesity and metabolic syndrome in mice is through a high-fat diet.

  • Animal Model: Male C57BL/6J mice, typically 6 weeks of age, are used.[11]

  • Acclimation: Mice are acclimated for at least one week on a normal chow diet upon arrival.[12]

  • Diet: The experimental group is fed a high-fat diet (e.g., 60% of total energy from fat), while the control group receives a low-fat diet (e.g., 10% of total energy from fat).[11][13]

  • Duration: The high-fat diet is maintained for a period of 10-16 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions.[14] Significant weight gain compared to controls is typically observed after 1-2 weeks.[12]

S-9-PAHSA Administration
  • Dosage: A daily dose of 30 mg/kg of S-9-PAHSA is administered.[4][7][9]

  • Route of Administration: S-9-PAHSA is given orally, for example, through drinking water or by gavage.[7][15]

  • Vehicle: The vehicle for S-9-PAHSA can be a mixture of 50% PEG-400, 0.5% Tween-80, and 49.5% water.[7][15]

  • Treatment Duration: Treatment is typically carried out for a period of 4 weeks.[15]

Western Blot for Autophagy Markers (p62 and Beclin-1)
  • Cell Lysis: Cells are rinsed with ice-cold 1X PBS and lysed with a sample buffer (e.g., 2X Laemmli buffer).[16]

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.[17]

  • SDS-PAGE: 10-40 µg of protein per lane is loaded onto a 12% polyacrylamide gel.[16]

  • Protein Transfer: Proteins are transferred to a nitrocellulose membrane.[16]

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk in TBST).[16]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p62 (1:1000 dilution) and Beclin-1 (1:500 dilution).[16][18]

  • Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: The protein bands are visualized using an ECL detection reagent.[18]

Visualizations

Proposed Signaling Pathway of S-9-PAHSA

S-9-PAHSA Signaling Pathway S-9-PAHSA S-9-PAHSA PI3K PI3K S-9-PAHSA->PI3K AKT AKT PI3K->AKT Autophagy Autophagy AKT->Autophagy Glycolipid_Metabolism Improved Glycolipid Metabolism Autophagy->Glycolipid_Metabolism

Caption: S-9-PAHSA is proposed to activate the PI3K/AKT signaling pathway, which in turn enhances autophagy, leading to improved regulation of glycolipid metabolism.

In Vivo Experimental Workflow

In Vivo Experimental Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Outcome Assessment Acclimation Acclimation High_Fat_Diet High-Fat Diet (10-16 weeks) Acclimation->High_Fat_Diet DIO_Model Diet-Induced Obese (DIO) Mouse Model High_Fat_Diet->DIO_Model S-9-PAHSA_Admin S-9-PAHSA Administration (30 mg/kg/day, 4 weeks) DIO_Model->S-9-PAHSA_Admin Control_Group Control Group (Vehicle) DIO_Model->Control_Group Metabolic_Tests Metabolic Tests (GTT, ITT) S-9-PAHSA_Admin->Metabolic_Tests Biochemical_Analysis Biochemical Analysis (Blood Glucose, Lipids) S-9-PAHSA_Admin->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Western Blot) S-9-PAHSA_Admin->Molecular_Analysis Control_Group->Metabolic_Tests Control_Group->Biochemical_Analysis Control_Group->Molecular_Analysis

Caption: Workflow for the in vivo validation of S-9-PAHSA's therapeutic potential in a diet-induced obese mouse model.

References

A Comparative In Vitro Analysis of 9-SAHSA and GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of 9-stearoyl-alpha-hydroxy-stearic acid (9-SAHSA) and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, focusing on their distinct mechanisms of action and cellular effects. The information herein is supported by experimental data from published literature to aid in research and development decisions.

At a Glance: Key In Vitro Differences

FeatureThis compoundGLP-1 Receptor Agonists
Primary Target G protein-coupled receptor 40 (GPR40)Glucagon-Like Peptide-1 Receptor (GLP-1R)
Second Messenger Increased intracellular Calcium (Ca2+)Increased intracellular cyclic AMP (cAMP)
Insulin (B600854) Secretion Potentiates glucose-stimulated insulin secretion (GSIS)Potentiates glucose-stimulated insulin secretion (GSIS)
GLP-1 Secretion May augment GLP-1 secretion (GPR40-independent)Directly activate GLP-1R, do not stimulate GLP-1 secretion
Anti-inflammatory YesYes

Signaling Pathways and Mechanisms of Action

The in vitro effects of this compound and GLP-1 receptor agonists are initiated by their interaction with distinct cell surface receptors, leading to the activation of different intracellular signaling cascades.

This compound Signaling Pathway

This compound primarily acts as a selective agonist for GPR40.[1][2] This interaction leads to an increase in intracellular calcium levels, which is a key trigger for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][3] Notably, this compound does not induce an increase in intracellular cAMP.[1] Some studies suggest that this compound can also augment GLP-1 secretion from enteroendocrine cells, although this effect appears to be independent of GPR40 activation.[1]

This compound Signaling Pathway This compound This compound GPR40 GPR40 This compound->GPR40 Binds to GLP1_Secretion Augmentation of GLP-1 Secretion (GPR40-independent) This compound->GLP1_Secretion May lead to Ca2+ ↑ Intracellular Ca²⁺ GPR40->Ca2+ Activates GSIS Potentiation of GSIS Ca2+->GSIS GLP-1_Agonist_Signaling_Pathway GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to Adenylyl_Cyclase Adenylyl Cyclase GLP1R->Adenylyl_Cyclase Activates cAMP ↑ Intracellular cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates GSIS Potentiation of GSIS PKA->GSIS In_Vitro_Characterization_Workflow cluster_target_engagement Target Engagement cluster_downstream_signaling Downstream Signaling cluster_functional_outcome Functional Outcome Receptor_Binding Receptor Binding Assay Receptor_Activation Receptor Activation Assay Receptor_Binding->Receptor_Activation cAMP_Assay cAMP Assay Receptor_Activation->cAMP_Assay Ca2_Flux Ca²⁺ Flux Assay Receptor_Activation->Ca2_Flux GSIS_Assay GSIS Assay (Pancreatic β-cells) cAMP_Assay->GSIS_Assay Ca2_Flux->GSIS_Assay GLP1_Secretion_Assay GLP-1 Secretion Assay (Enteroendocrine cells) Ca2_Flux->GLP1_Secretion_Assay Start Compound Start->Receptor_Binding

References

Cross-Validation of 9-SAHSA's Effects: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of 9-stearoyl-9-hydroxystearic acid (9-SAHSA) and its related fatty acid derivatives reveals diverse, cell line-dependent effects. While direct comparative studies on this compound are limited, a cross-validation of the activities of its precursor, 9-hydroxystearic acid (9-HSA), and similar fatty acid esters of hydroxy fatty acids (FAHFAs) provides valuable insights into its potential therapeutic applications in oncology, metabolic disorders, and inflammation.

This guide synthesizes available experimental data to compare the performance of these lipids in various cellular contexts, offering a resource for researchers, scientists, and drug development professionals.

Anti-Proliferative Effects in Cancer Cell Lines

The precursor to this compound, 9-HSA, exhibits significant anti-proliferative and pro-apoptotic effects in several cancer cell lines. This activity is primarily attributed to its role as a histone deacetylase 1 (HDAC1) inhibitor.[1][2][3][4] Inhibition of HDAC1 by 9-HSA leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21(WAF1), resulting in cell cycle arrest at the G0/G1 phase.[2]

Interestingly, some cancer cell lines, such as the colon adenocarcinoma lines HT-29 and HCT-116, can esterify 9-HSA into FAHFAs, including 9-palmitoyl-9-hydroxystearic acid (9-PAHSA). This process is thought to be a cellular defense mechanism to sequester the pro-apoptotic 9-HSA into a less active form, thereby promoting cell survival.[5]

Comparative Anti-Proliferative Activity of 9-HSA
Cell LineCancer TypeObserved Effects of 9-HSAKey Molecular Target
HT-29 Colon AdenocarcinomaInhibition of proliferation, cell cycle arrest at G0/G1, induction of p21(WAF1) expression.[1][2][3]HDAC1[1][3][4]
HCT-116 Colorectal CarcinomaGrowth inhibition (p21(WAF1) dependent).[2]HDAC1
U2OS OsteosarcomaInhibition of proliferation.[1]Not specified
SaOS OsteosarcomaInhibition of proliferation.[1]Not specified

Signaling Pathway for 9-HSA in Cancer Cells

The primary mechanism of action for 9-HSA in cancer cells involves the direct inhibition of HDAC1, leading to downstream effects on gene expression that control the cell cycle.

G 9-HSA Signaling in Cancer Cells 9-HSA 9-HSA HDAC1 HDAC1 9-HSA->HDAC1 Inhibits p21_WAF1 p21(WAF1) Expression HDAC1->p21_WAF1 Upregulates CellCycleArrest Cell Cycle Arrest (G0/G1) p21_WAF1->CellCycleArrest Induces

Caption: 9-HSA inhibits HDAC1, leading to increased p21 expression and cell cycle arrest.

Metabolic and Anti-Inflammatory Effects

Closely related FAHFAs to this compound, such as 9-PAHSA, 9-palmitoleoyl-9-hydroxystearic acid (9-POHSA), and 9-oleoyl-9-hydroxystearic acid (9-OAHSA), have been investigated for their roles in metabolism and inflammation. These lipids are known to interact with G protein-coupled receptors, particularly GPR120, and exhibit anti-inflammatory properties in various cell types.

In the context of metabolic regulation, 9-PAHSA has been shown to enhance insulin-stimulated glucose uptake in adipocytes through GPR120 signaling.[6] However, its direct glucoregulatory activity in vivo has produced some conflicting results.[6][7]

The anti-inflammatory effects of these FAHFAs are more consistently observed. In RAW 264.7 macrophages, 9-POHSA and 9-OAHSA have been shown to suppress the expression of pro-inflammatory cytokines, such as IL-1β and IL-6, following stimulation with lipopolysaccharide (LPS).[8][9] 9-PAHSA has also demonstrated anti-inflammatory potential, albeit weak in some models, and has been identified as an antagonist for a subset of chemokine receptors (CCR6, CCR7, CXCR4, and CXCR5).[6]

Comparative Anti-Inflammatory and Metabolic Activities of FAHFAs
CompoundCell LineCell TypeObserved EffectsKey Molecular Target(s)
9-PAHSA 3T3-L1, Human subcutaneous adipocytesAdipocyteEnhanced insulin-stimulated glucose uptake.[6]GPR120[6]
9-PAHSA RAW 264.7MacrophageAnti-inflammatory effects.[10]GPR120, Chemokine Receptors[6]
9-POHSA RAW 264.7MacrophageSuppression of LPS-induced IL-1β and IL-6 expression.[8][9]Not specified
9-OAHSA RAW 264.7MacrophageSuppression of LPS-induced IL-1β and IL-6 expression.[8][9]Not specified

Signaling Pathway for Anti-Inflammatory FAHFAs

The anti-inflammatory actions of FAHFAs like 9-PAHSA are mediated through multiple pathways, including the activation of GPR120 and antagonism of chemokine receptors, which can modulate downstream inflammatory signaling.

G Anti-Inflammatory Signaling of FAHFAs FAHFAs 9-PAHSA, 9-POHSA, 9-OAHSA GPR120 GPR120 FAHFAs->GPR120 Activates ChemokineReceptors Chemokine Receptors (CCR6, CCR7, CXCR4, CXCR5) FAHFAs->ChemokineReceptors Antagonizes InflammatoryPathways Inflammatory Pathways (e.g., NF-κB) GPR120->InflammatoryPathways Inhibits ChemokineReceptors->InflammatoryPathways Inhibits CytokineProduction Pro-inflammatory Cytokine Production (IL-1β, IL-6) InflammatoryPathways->CytokineProduction Leads to

Caption: FAHFAs exert anti-inflammatory effects via GPR120 activation and chemokine receptor antagonism.

Experimental Protocols

Cell Culture and Treatment
  • Cancer Cell Lines (HT-29, HCT-116): Cells are cultured in appropriate media (e.g., McCoy's 5A for HT-29, DMEM for HCT-116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. For treatment, 9-HSA is dissolved in a suitable solvent (e.g., ethanol) and added to the culture medium at various concentrations for specified time periods (e.g., 24, 48, 72 hours).

  • Macrophage Cell Line (RAW 264.7): Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For anti-inflammatory assays, cells are pre-treated with FAHFAs (e.g., 9-PAHSA, 9-POHSA, 9-OAHSA) for a specified time before stimulation with 100 ng/mL of LPS for 24 hours.

Anti-Proliferation Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 9-HSA) and incubate for the desired time.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Gene Expression Analysis (RT-qPCR)
  • Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., IL-1β, IL-6, p21) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the effects of this compound or related compounds in different cell lines.

G Experimental Workflow for this compound Effects cluster_0 Cell Culture cluster_1 Assays CancerCells Cancer Cell Lines (e.g., HT-29, HCT-116) Treatment Treatment with This compound or related compounds CancerCells->Treatment MetabolicCells Metabolic Cell Lines (e.g., 3T3-L1) MetabolicCells->Treatment ImmuneCells Immune Cell Lines (e.g., RAW 264.7) ImmuneCells->Treatment Proliferation Anti-Proliferation Assays (e.g., MTT) Treatment->Proliferation GeneExpression Gene Expression Analysis (e.g., RT-qPCR) Treatment->GeneExpression Signaling Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling Metabolic Metabolic Assays (e.g., Glucose Uptake) Treatment->Metabolic DataAnalysis Data Analysis and Comparison Proliferation->DataAnalysis GeneExpression->DataAnalysis Signaling->DataAnalysis Metabolic->DataAnalysis

Caption: Workflow for comparing this compound's effects across different cell types.

References

A Head-to-Head Comparison of 9-SAHSA and 9-OAHSA: Structure, Bioactivity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of lipidomics, fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as a class of endogenous lipids with significant therapeutic potential. Among the numerous FAHFA isomers, 9-stearoyloxy-octadecanoic acid (9-SAHSA) and 9-oleoyloxy-octadecanoic acid (9-OAHSA) are of particular interest due to their distinct structures and biological activities. This guide provides a comprehensive, data-driven comparison of these two molecules, focusing on their anti-inflammatory and metabolic effects, the underlying signaling pathways, and detailed experimental methodologies for their study.

Chemical Structure: The Difference Lies in Saturation

The fundamental difference between this compound and 9-OAHSA lies in the saturation of the fatty acid esterified to the 9-hydroxy stearic acid backbone. This compound is a fully saturated FAHFA, with stearic acid (18:0) as the esterified fatty acid. In contrast, 9-OAHSA is a monounsaturated FAHFA, featuring oleic acid (18:1) at the ester position. This single double bond in the oleic acid chain of 9-OAHSA introduces a kink in its structure, which can influence its physicochemical properties and biological interactions.

FeatureThis compound9-OAHSA
Full Name 9-stearoyloxy-octadecanoic acid9-oleoyloxy-octadecanoic acid
Abbreviation This compound9-OAHSA
Backbone 9-hydroxy stearic acid9-hydroxy stearic acid
Esterified Fatty Acid Stearic Acid (18:0)Oleic Acid (18:1)
Saturation SaturatedMonounsaturated
Molecular Formula C₃₆H₇₀O₄C₃₆H₆₈O₄
Molecular Weight 566.9 g/mol 564.9 g/mol

Comparative Biological Activity

Both this compound and 9-OAHSA have demonstrated promising biological activities, particularly in the realms of anti-inflammation and glucose metabolism. However, the degree and nature of these effects can differ, likely due to their structural variations.

Anti-Inflammatory Effects

Direct comparative studies have highlighted the potent anti-inflammatory properties of both saturated and unsaturated FAHFAs. In a key study, the ability of 9-OAHSA and 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), a closely related saturated FAHFA, to suppress lipopolysaccharide (LPS)-induced pro-inflammatory cytokine expression in murine macrophages (RAW 264.7 cells) was evaluated.

Table 1: Comparison of Anti-Inflammatory Activity of 9-OAHSA and 9-PAHSA (as a proxy for this compound)

Treatment (10 µM)IL-1β Gene Expression (Fold Change vs. LPS)IL-6 Gene Expression (Fold Change vs. LPS)
LPS1.01.0
9-PAHSA + LPS~0.4~0.3
9-OAHSA + LPS~0.3~0.2

Data extrapolated from graphical representations in the cited literature. Both 9-PAHSA and 9-OAHSA significantly suppressed the expression of IL-1β and IL-6, with 9-OAHSA showing a slightly more potent effect in this particular study.

Effects on Glucose Metabolism

The impact of FAHFAs on glucose homeostasis is an area of intense research, with some studies indicating beneficial effects. Much of the research has focused on 9-PAHSA, which has been shown to improve glucose tolerance and enhance insulin (B600854) sensitivity in some animal models. These effects are attributed to increased glucose-stimulated insulin secretion and enhanced glucose uptake. However, it is important to note that some studies have reported conflicting results, finding no significant improvement in glucose control with 9-PAHSA treatment.

The specific effects of 9-OAHSA on glucose metabolism are less well-documented in direct comparative studies. However, research on other unsaturated FAHFAs, such as 12-OAHSA and 9-oleoyl-hydroxy-palmitic acid (9-OAHPA), suggests that unsaturated FAHFAs also possess insulin-sensitizing properties. For instance, 12-OAHSA has been shown to improve glucose tolerance and insulin sensitivity in obese mice.

Due to the limited direct comparative data for this compound and 9-OAHSA on glucose metabolism, further research is warranted to delineate their precise roles and relative potencies.

Signaling Pathways

The biological effects of this compound and 9-OAHSA are mediated through their interaction with key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/AKT pathways are two of the most prominently implicated cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for IL-1β and IL-6.

Both saturated and unsaturated FAHFAs have been shown to inhibit the NF-κB pathway. For instance, 9-PAHSA has been demonstrated to prevent the degradation of IκBα, thereby blocking NF-κB activation. Similarly, 12-OAHSA has been shown to suppress the NF-κB signaling pathway in adipose tissue and macrophages. This inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory effects of these lipids.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases FAHFA This compound / 9-OAHSA FAHFA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) DNA->Cytokines Transcription

Caption: The NF-κB signaling pathway and its inhibition by this compound and 9-OAHSA.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that regulates numerous cellular processes, including glucose metabolism, cell growth, and survival. Upon activation by insulin, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a range of downstream targets, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake.

Studies on S-9-PAHSA have shown that it can activate the PI3K/AKT pathway, leading to improved glycolipid metabolism. This suggests that the metabolic benefits of saturated FAHFAs may be mediated, at least in part, through this pathway. The precise role of 9-OAHSA in modulating the PI3K/AKT pathway requires further investigation.

PI3K_AKT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem SAHSA This compound (Saturated FAHFA) SAHSA->PI3K Potentially Activates

Caption: The PI3K/AKT signaling pathway and the potential role of this compound.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Anti_Inflammatory_Workflow cluster_workflow Experimental Workflow A 1. Seed RAW 264.7 cells (e.g., 1-2 x 10^5 cells/well in a 96-well plate) B 2. Incubate overnight (allow cells to attach) A->B C 3. Pre-treat with this compound or 9-OAHSA (e.g., 2-10 µM for 1 hour) B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) C->D E 5. Incubate for a defined period (e.g., 24 hours) D->E F 6. Harvest supernatant and cells E->F G 7. Analyze cytokine expression (e.g., RT-qPCR for mRNA, ELISA for protein) F->G

Caption: Workflow for assessing the anti-inflammatory effects of this compound and 9-OAHSA.

Detailed Steps:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with desired concentrations of this compound or 9-OAHSA (e.g., 2 µM and 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatants for protein analysis (ELISA) and lyse the cells for RNA extraction.

  • Analysis:

    • RT-qPCR: Perform reverse transcription-quantitative polymerase chain reaction to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and IL-6. Normalize the expression to a housekeeping gene (e.g., GAPDH).

    • ELISA: Use enzyme-linked immunosorbent assay kits to quantify the protein levels of secreted cytokines in the culture supernatants.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Detailed Steps:

  • Animal Acclimatization and Diet: Acclimatize male C57BL/6J mice for at least one week. For studies on diet-induced obesity, feed the mice a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • FAHFA Administration: Administer this compound or 9-OAHSA (e.g., 10 mg/kg body weight) or vehicle control via oral gavage.

  • Baseline Glucose Measurement: After 30 minutes of FAHFA administration, measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.

  • Glucose Challenge: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.

Conclusion

This compound and 9-OAHSA are two closely related FAHFAs with distinct structural features that influence their biological activities. Both molecules exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. While the monounsaturated 9-OAHSA may have a slight advantage in suppressing certain pro-inflammatory cytokines, both saturated and unsaturated FAHFAs are effective in this regard.

In the context of glucose metabolism, the saturated FAHFA 9-PAHSA (a proxy for this compound) has been shown in some studies to improve glucose tolerance and insulin sensitivity, potentially through the activation of the PI3K/AKT pathway. The role of 9-OAHSA in glucose homeostasis is an active area of investigation, with related unsaturated FAHFAs demonstrating positive effects.

Further direct head-to-head comparative studies are necessary to fully elucidate the nuanced differences in the biological activities and therapeutic potential of this compound and 9-OAHSA. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies that will advance our understanding of these promising endogenous lipids.

Assessing the Specificity of 9-SAHSA's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 9-stearic acid hydroxy stearic acid (9-SAHSA) alongside other fatty acid esters of hydroxy fatty acids (FAHFAs). The information presented is intended to elucidate the specificity of this compound's actions and support further research and development.

Comparative Biological Activities of FAHFA Isomers

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] The specific biological activities of these lipids can vary significantly depending on their isomeric structure, including the type of acyl chain and the position of the branch point.[1][2]

Below is a summary of the comparative effects of this compound and other representative FAHFA isomers on key metabolic and inflammatory pathways.

Table 1: Comparison of Biological Effects of this compound and Other FAHFA Isomers

FAHFA IsomerPotentiation of Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in β-cellsAugmentation of Insulin-Stimulated Glucose Uptake in AdipocytesAttenuation of LPS-Induced TNF-α Secretion in Macrophages
This compound Potentiates [1]Potentiates [1]No Effect [1]
5-SAHSANo Effect[1]Potentiates[1]Significantly Attenuates[1]
12-SAHSAPotentiates[1]Not ReportedReduces in BMDCs only[1]
13-SAHSAPotentiates[1]Not ReportedNo Effect[1]
9-PAHSAPotentiates[1]Potentiates[1]Significantly Attenuates[1]
9-OAHSAPotentiates[1]Potentiates[1]Significantly Attenuates[1]

Data synthesized from Aryal, P., et al. (2021).[1] BMDCs: Bone Marrow-Derived Dendritic Cells

Signaling Pathways and Mechanisms of Action

While the precise signaling cascade for this compound is an active area of research, studies on closely related FAHFAs, such as 9-PAHSA, provide valuable insights into potential mechanisms. Some FAHFAs have been shown to activate G protein-coupled receptors like GPR40.[1] Furthermore, the PI3K/AKT/mTOR pathway has been identified as a key mediator of the metabolic effects of certain FAHFAs.[3][4][5]

Below is a putative signaling pathway for the metabolic effects of FAHFAs like this compound, based on current literature.

FAHFA_Signaling_Pathway cluster_cell Target Cell (e.g., Pancreatic β-cell, Adipocyte) FAHFA This compound / FAHFA GPR G-Protein Coupled Receptor (e.g., GPR40) FAHFA->GPR PI3K PI3K GPR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Metabolic_Effects Metabolic Effects (e.g., ↑ GSIS, ↑ Glucose Uptake) mTOR->Metabolic_Effects

Caption: Putative signaling pathway for FAHFA-mediated metabolic effects.

Experimental Protocols

The following are summaries of key experimental methodologies used to assess the biological specificity of this compound and other FAHFAs.

1. Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-cells

  • Objective: To determine the effect of FAHFAs on insulin secretion from pancreatic β-cells in response to glucose.

  • Methodology:

    • INS-1 832/3 cells or isolated human islets are cultured under standard conditions.

    • Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 2 hours to establish a basal state.

    • The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing the test FAHFA (e.g., this compound) or a vehicle control (e.g., DMSO).

    • After a 1-hour incubation, the supernatant is collected.

    • Insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Results are normalized to total protein content or DNA content of the cells.

2. Insulin-Stimulated Glucose Uptake Assay in Adipocytes

  • Objective: To measure the effect of FAHFAs on glucose transport into insulin-sensitive cells like adipocytes.

  • Methodology:

    • 3T3-L1 cells are differentiated into mature adipocytes.

    • Adipocytes are serum-starved for 2-4 hours.

    • Cells are pre-treated with the test FAHFA or vehicle control for a specified duration (e.g., 18 hours).

    • Cells are then stimulated with a submaximal concentration of insulin (e.g., 10 nM) to assess potentiation of the insulin response.[1]

    • Radiolabeled 2-deoxy-[³H]-glucose is added, and uptake is allowed to proceed for a short period (e.g., 5-10 minutes).

    • The reaction is stopped by washing with ice-cold PBS.

    • Cells are lysed, and intracellular radioactivity is measured by scintillation counting.

3. Anti-inflammatory Activity Assay in Macrophages

  • Objective: To evaluate the ability of FAHFAs to suppress the inflammatory response in immune cells.

  • Methodology:

    • Bone marrow-derived macrophages (BMDMs) are harvested and cultured.

    • Cells are pre-treated with the test FAHFA or vehicle control for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 100 ng/mL).

    • After a 4-6 hour incubation period, the cell culture supernatant is collected.

    • The concentration of secreted pro-inflammatory cytokines, such as TNF-α, IL-6, and various chemokines, is measured using ELISA or multiplex assays.[1]

Below is a generalized workflow for assessing the anti-inflammatory effects of FAHFAs.

Anti_Inflammatory_Workflow cluster_workflow Experimental Workflow: Anti-inflammatory Assay node1 1. Culture Macrophages (e.g., BMDMs) node2 2. Pre-treat with This compound or Vehicle node1->node2 node3 3. Induce Inflammation with LPS node2->node3 node4 4. Incubate (4-6 hours) node3->node4 node5 5. Collect Supernatant node4->node5 node6 6. Measure Cytokine Levels (ELISA) node5->node6

Caption: Generalized workflow for assessing anti-inflammatory effects.

Conclusion

The available data indicates that this compound possesses specific biological activities, particularly in potentiating both glucose-stimulated insulin secretion and insulin-stimulated glucose uptake.[1] However, its anti-inflammatory effects appear to be less pronounced compared to other FAHFA isomers like 5-SAHSA and 9-PAHSA under the tested conditions.[1] This isomeric specificity highlights the importance of precise structure-activity relationship studies in the development of FAHFA-based therapeutics. The distinct profiles of different FAHFAs suggest they may be tailored for treating specific aspects of metabolic and immune-mediated diseases.[1][2] Further research into the downstream signaling targets of this compound will be crucial for fully understanding its therapeutic potential.

References

Validating GPR120's Role in 9-SAHSA Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-stearoyl-L-serine (9-SAHSA) signaling with a focus on validating the role of G-protein coupled receptor 120 (GPR120). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of the current research landscape.

GPR120-Dependent and Independent Signaling of this compound

This compound, a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, has emerged as a bioactive lipid with potential therapeutic effects in metabolic and inflammatory diseases.[1] GPR120, a receptor for long-chain free fatty acids, has been identified as a primary target for this compound, mediating many of its beneficial effects.[2][3][4] However, evidence also suggests the existence of GPR120-independent signaling pathways, highlighting a more complex pharmacological profile for this lipid mediator.

GPR120-Mediated Effects

Activation of GPR120 by this compound has been shown to promote the browning of white adipose tissue, a process that can counteract obesity.[2][3] This effect is linked to the anti-inflammatory properties of this compound, which are attenuated upon GPR120 knockdown.[2][3] Specifically, this compound, acting through GPR120, can inhibit the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) signaling pathway, a key inflammatory cascade.[2][3]

Evidence for GPR120-Independent Signaling

Recent studies have shown that the potency of this compound (referred to as 9-PAHSA in some literature) at GPR120 may be weaker than initially reported, with an IC50 of approximately 19 µM.[1] This suggests that at physiological concentrations, other receptors or mechanisms may be at play. A broad screening of this compound against a panel of over 200 G protein-coupled receptors revealed that it acts as an antagonist at several chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, with potencies in the micromolar range.[1] This finding points towards a GPR120-independent mechanism for some of the immunomodulatory effects of this compound.

Comparative Efficacy of GPR120 Agonists

To contextualize the activity of this compound, it is essential to compare its potency with other known GPR120 agonists. The following table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for this compound and other representative GPR120 agonists from various studies. It is important to note that these values can vary depending on the cell line and assay format used.

AgonistTypeReported EC50/IC50 for GPR120Cell LineAssay Type
This compound (9-PAHSA) Endogenous Lipid~19 µM (IC50)[1]Not SpecifiedNot Specified
TUG-891 Synthetic~43.7 nM (EC50)[2]hGPR120 transfected CHO cellsCalcium Flux Assay
Omega-3 Fatty Acids (DHA, EPA) Endogenous Lipids1 - 10 µM (EC50)[4]Not SpecifiedSRE-luc Reporter Assay
GW9508 Synthetic~2.2 - 3.4 µM (EC50)[4]HEK-293 cells expressing GPR120Calcium Mobilization
Compound A Synthetic~0.35 µM (EC50)[4]Human and mouse GPR120 expressing cellsNot Specified

Key Experimental Protocols

Validating the interaction between this compound and GPR120 involves a series of well-established in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

GPR120 Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR120, which is primarily a Gq-coupled receptor.

Objective: To determine the potency and efficacy of this compound and other agonists in activating GPR120-mediated calcium signaling.

Methodology:

  • Cell Culture and Plating:

    • HEK-293 or CHO cells stably expressing human or mouse GPR120 are cultured in appropriate media.

    • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading:

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is taken before the addition of the test compounds.

    • Varying concentrations of this compound or other agonists are added to the wells.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically over time.

  • Data Analysis:

    • The peak fluorescence response is normalized to the baseline.

    • Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

GPR120 β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization and G-protein-independent signaling.

Objective: To assess the ability of this compound and other agonists to induce the interaction between GPR120 and β-arrestin.

Methodology:

  • Cell Line:

    • A commercially available cell line, such as the PathHunter CHO-K1 GPR120 β-Arrestin cell line, is used. These cells are engineered to co-express GPR120 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.

  • Cell Plating:

    • Cells are seeded in a 384-well white-walled assay plate and incubated overnight.

  • Agonist Treatment:

    • A range of concentrations of this compound or other GPR120 agonists is added to the wells.

  • Incubation:

    • The plate is incubated for 90-180 minutes at 37°C to allow for agonist-induced GPR120 activation and subsequent recruitment of β-arrestin-2.

  • Detection:

    • A detection reagent containing the substrate for the complemented enzyme is added. The interaction between GPR120-PK and β-arrestin-EA brings the PK and EA tags into proximity, forming a functional β-galactosidase enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.

  • Data Analysis:

    • Luminescence is measured using a plate reader.

    • Dose-response curves are plotted, and EC50 values are determined.

Visualizing Signaling Pathways and Workflows

To further clarify the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway GPR120 GPR120 Gq Gαq/11 GPR120->Gq Activation B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruitment SAHSA This compound SAHSA->GPR120 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release TAB1 TAB1 B_Arrestin->TAB1 Interaction TAK1 TAK1 TAB1->TAK1 Inhibition of Interaction NFkB_inhibition Inhibition of NF-κB Pathway TAK1->NFkB_inhibition

Caption: GPR120 signaling pathways activated by this compound.

Calcium_Flux_Workflow start Start plate_cells Plate GPR120-expressing cells in microplate start->plate_cells incubate_cells Incubate cells to confluence plate_cells->incubate_cells dye_loading Load cells with calcium-sensitive dye incubate_cells->dye_loading add_agonist Add this compound or other agonists dye_loading->add_agonist measure_fluorescence Measure fluorescence kinetically add_agonist->measure_fluorescence analyze_data Analyze data and calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a GPR120 calcium flux assay.

B_Arrestin_Workflow start Start plate_cells Plate PathHunter GPR120 β-Arrestin cells start->plate_cells incubate_cells Incubate cells overnight plate_cells->incubate_cells add_agonist Add this compound or other agonists incubate_cells->add_agonist incubate_agonist Incubate for 90-180 minutes add_agonist->incubate_agonist add_substrate Add detection reagent (substrate) incubate_agonist->add_substrate measure_luminescence Measure chemiluminescence add_substrate->measure_luminescence analyze_data Analyze data and calculate EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a GPR120 β-arrestin recruitment assay.

Conclusion

The available evidence strongly supports a role for GPR120 as a receptor for this compound, mediating its anti-inflammatory and metabolic effects. However, the discovery of this compound's antagonistic activity at chemokine receptors indicates that its pharmacology is more complex than previously understood. For researchers and drug development professionals, this highlights the importance of comprehensive profiling of this compound and its analogs against a broad range of targets to fully elucidate their therapeutic potential and potential off-target effects. The use of standardized and well-characterized in vitro assays, such as those described in this guide, is crucial for obtaining reliable and comparable data to advance our understanding of this compound signaling.

References

Comparative Lipidomics of FAHFA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties.[1][2] First identified in 2014, these lipids are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[1] Different FAHFA families, such as palmitic acid hydroxy stearic acids (PAHSAs) and oleic acid hydroxy stearic acids (OAHSAs), exist as multiple isomers, distinguished by the position of the ester linkage on the hydroxy fatty acid chain.[2][3] Research indicates that these isomers are not functionally redundant; they exhibit distinct biological activities, suggesting specific physiological roles.[3][4] For instance, levels of specific PAHSA isomers in serum and adipose tissue are reduced in insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[2] This guide provides a comparative overview of FAHFA isomers, summarizing quantitative data on their bioactivities, detailing experimental protocols for their analysis, and visualizing key pathways to support further research and drug development.

Comparative Biological Activity of FAHFA Isomers

The biological effects of FAHFAs can vary significantly between isomers. Activities such as augmenting glucose-stimulated insulin secretion (GSIS), enhancing glucose transport, activating G protein-coupled receptors (GPCRs), and modulating inflammatory responses are highly isomer-specific.

Table 1: Effect of FAHFA Isomers on Glucose-Stimulated Insulin Secretion (GSIS)

Various FAHFA isomers have been shown to potentiate GSIS in both clonal pancreatic β-cells (MIN6) and isolated human islets.[3] The data below is summarized from studies assessing the effect of 20 µM of each isomer.

FAHFA Isomer FamilyIsomerPotentiation of GSIS in MIN6 CellsPotentiation of GSIS in Human Islets
PAHSA 5-PAHSAYesYes
9-PAHSAYesYes
10-PAHSAYesNo
12-PAHSAYesYes
13-PAHSAYesNo
POHSA 5-POHSAYesYes
9-POHSAYesNo
10-POHSAYesYes
12-POHSAYesYes
13-POHSAYesNo
OAHSA 5-OAHSAYesYes
9-OAHSAYesYes
10-OAHSAYesNo
12-OAHSAYesYes
13-OAHSAYesNo
SAHSA 5-SAHSAYesYes
9-SAHSAYesYes

Data sourced from studies on MIN6 cells and human islets.[3]

Table 2: Effect of FAHFA Isomers on Insulin-Stimulated Glucose Transport

A more selective group of FAHFA isomers potentiates insulin-stimulated glucose transport in 3T3-L1 adipocytes. The study noted that 5- and some 9-isomers were active, potentiating glucose transport by 20-60% at a submaximal insulin concentration.[3]

FAHFA Isomer FamilyIsomerPotentiation of Glucose Transport
PAHSA 5-PAHSAYes
9-PAHSAYes
10-PAHSANo
12-PAHSANo
13-PAHSANo
POHSA 5-POHSAYes
9-POHSANo
OAHSA 5-OAHSAYes
9-OAHSAYes
10-OAHSANo
12-OAHSANo
13-OAHSANo
SAHSA 5-SAHSAYes
This compoundYes

Data reflects activity in 3T3-L1 adipocytes.[3]

Table 3: GPR40 Activation and Anti-Inflammatory Effects of FAHFA Isomers

Many FAHFA isomers exert their effects by activating G protein-coupled receptors like GPR40 and GPR120.[1][2][3] They also exhibit anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines from immune cells.

FAHFA IsomerGPR40 ActivationInhibition of LPS-Induced TNFα SecretionInhibition of LPS-Induced IL-6 Secretion
5-PAHSA YesYesYes
9-PAHSA YesYesYes
12-PAHSA NoYesYes
13-PAHSA YesNoNo
5-POHSA YesYesYes
9-POHSA YesYesYes
10-POHSA NoYesYes
13-POHSA YesNoNo
5-OAHSA YesYesYes
9-OAHSA YesYesYes
12-OAHSA NoYesYes
13-OAHSA YesNoNo
5-SAHSA YesYesYes
This compound YesYesYes

GPR40 activation was measured in stably transfected HEK293T cells. Cytokine inhibition was measured in bone marrow-derived dendritic cells (BMDCs).[3]

Notably, studies on 9-PAHSA stereoisomers revealed that while S-9-PAHSA potentiated GSIS and glucose uptake, both S-9-PAHSA and R-9-PAHSA demonstrated anti-inflammatory effects, indicating a separation of metabolic and anti-inflammatory activities at the stereoisomer level.[4]

Key Signaling and Metabolic Pathways

FAHFA isomers modulate key metabolic and inflammatory pathways primarily through cell surface receptors. Their endogenous levels are also tightly regulated through synthesis and storage.

FAHFA_Signaling_Pathways cluster_ligands FAHFA Isomers FAHFA 5-PAHSA, 9-PAHSA, 5-OAHSA, etc. GPR40 GPR40 FAHFA->GPR40 Activates GPR120 GPR120 FAHFA->GPR120 Activates BetaCell Pancreatic β-Cell GPR40->BetaCell Adipocyte Adipocyte GPR120->Adipocyte Macrophage Macrophage GPR120->Macrophage GSIS ↑ Glucose-Stimulated Insulin Secretion (GSIS) BetaCell->GSIS GLP1 ↑ GLP-1 Secretion BetaCell->GLP1 GlucoseUptake ↑ Insulin-Stimulated Glucose Uptake Adipocyte->GlucoseUptake AntiInflammatory ↓ Pro-inflammatory Cytokine Release Macrophage->AntiInflammatory

Caption: FAHFA isomers signal through GPR40 and GPR120 to mediate their metabolic and anti-inflammatory effects.

FAHFA_Metabolism cluster_storage Adipose Tissue Storage & Synthesis cluster_free Bioactive Pool TG Triacylglycerols (TGs) ATGL_synth ATGL (Transacylase Activity) TG->ATGL_synth FAHFATG FAHFA-TGs (Storage Depot) ATGL_HSL Lipolysis (ATGL, HSL) FAHFATG->ATGL_HSL FAHFA Free FAHFAs DGATs DGAT1/2 FAHFA->DGATs ATGL_synth->FAHFA Biosynthesis DGATs->FAHFATG Esterification (Storage) ATGL_HSL->FAHFA Hydrolysis (Release)

Caption: Endogenous FAHFA levels are regulated by synthesis from TGs and release from FAHFA-TG storage depots.

Experimental Protocols for FAHFA Analysis

Accurate quantification of FAHFA isomers is critical for understanding their roles in health and disease. This requires a robust workflow combining lipid extraction, enrichment, and sensitive detection by liquid chromatography-mass spectrometry (LC-MS).

Lipid Extraction from Tissue or Plasma

This protocol is based on the Bligh-Dyer method for total lipid extraction.[5]

  • Materials:

    • Frozen tissue (approx. 150 mg) or plasma (100 µL).

    • Internal Standard (IS): e.g., ¹³C₄-9-PAHSA.

    • Solvents: PBS, Methanol (B129727), Chloroform (B151607) (all ice-cold).

    • Dounce homogenizer or equivalent.

    • Centrifuge capable of 2,200 x g at 4°C.

    • Nitrogen gas stream evaporator.

  • Procedure:

    • Weigh approximately 150 mg of frozen tissue or measure 100 µL of plasma.

    • For tissue, homogenize on ice in a Dounce homogenizer with a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.[5] For plasma, add 400 µL of PBS, followed by 500 µL of methanol and 1000 µL of chloroform.[6]

    • Spike the chloroform with a known amount of internal standard (e.g., 1-5 pmol of ¹³C₄-9-PAHSA) prior to extraction for absolute quantification.[5][6]

    • Vortex the homogenate vigorously to ensure thorough mixing.

    • Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[5]

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

    • Dry the organic phase completely under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until further processing.[7]

Solid Phase Extraction (SPE) for FAHFA Enrichment

This step isolates FAHFAs from more abundant neutral lipids.[5][7]

  • Materials:

  • Procedure:

    • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

    • Condition the cartridge with 6 mL of hexane.[5]

    • Reconstitute the dried lipid extract from the previous step in 200 µL of chloroform and load it onto the conditioned cartridge.[5][7]

    • Elute and discard the neutral lipids using 6 mL of 5% ethyl acetate in hexane.[5]

    • Elute the desired FAHFA fraction with 4 mL of 100% ethyl acetate into a clean collection tube.[5][7]

    • Dry the collected FAHFA fraction under a nitrogen stream.

Targeted LC-MS/MS Analysis

This protocol provides a faster method for resolving and quantifying FAHFA isomers.[7][8]

  • Materials:

    • UPLC/HPLC system coupled to a triple-quadrupole or similar mass spectrometer.

    • C18 Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[7][8]

    • Mobile Phase: 93:7 Methanol:Water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide.[7][8]

    • Methanol for sample reconstitution.

  • Procedure:

    • Reconstitute the dried, enriched FAHFA fraction in 40 µL of methanol.[5][7]

    • Inject 10 µL of the sample for analysis.[7][8]

    • Perform chromatographic separation using an isocratic flow at 0.2 mL/min with the specified mobile phase for 30 minutes. Maintain the column temperature at 25°C.[7][8]

    • Utilize the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Pre-determine one quantifier and at least one qualifier ion transition for each FAHFA isomer and the internal standard.[7][8]

    • Quantify the amount of each FAHFA isomer by normalizing its peak height or area to that of the internal standard.[9]

FAHFA_Analysis_Workflow start Biological Sample (Tissue, Plasma) extraction 1. Lipid Extraction (Bligh-Dyer Method) + Internal Standard start->extraction dry1 Dry Under N₂ extraction->dry1 spe 2. Solid Phase Extraction (SPE) (Silica Cartridge) dry1->spe fraction1 Discard Neutral Lipids spe->fraction1 Elute with 5% EtOAc/Hex fraction2 Collect FAHFA Fraction spe->fraction2 Elute with 100% EtOAc dry2 Dry Under N₂ fraction2->dry2 reconstitute Reconstitute in Methanol dry2->reconstitute lcms 3. LC-MS/MS Analysis (C18 Column, MRM Mode) reconstitute->lcms end Isomer Quantification lcms->end

Caption: Standard experimental workflow for the extraction, enrichment, and quantification of FAHFA isomers.

References

A Comparative Guide to 9-SAHSA for the Preclinical Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of 9-hydroxy-stearoyl-alpha-hydroxy-sn-glycero-3-phosphocholine (9-SAHSA) with established therapeutic agents for metabolic syndrome, including metformin (B114582), liraglutide (B1674861), and pioglitazone (B448). The information is intended to support research and development efforts in the field of metabolic diseases.

At a Glance: Comparative Efficacy of Metabolic Syndrome Therapeutics

The following tables summarize the quantitative preclinical data for this compound and its comparators across key parameters of metabolic syndrome.

Table 1: Effects on Glucose Metabolism
CompoundAnimal ModelDosageDurationFasting GlucoseGlucose Tolerance (AUC)Insulin (B600854) Sensitivity (HOMA-IR)Reference
This compound High-Fat Diet (HFD) Mice30 mg/kg/day4 weeksImprovedDecreasedDecreased[1]
Metformin HFD-STZ Rats180 & 360 mg/kg42 days↓ 20.09% & 25.5%Decreased↓ (p < 0.001)[2]
Liraglutide WBKDF-HFD Rats75 & 300 µg/kg/day4 weeksSignificantly amelioratedImproved-[3]
Pioglitazone HCF Rats3 mg/kg/day4 weeks-Improved (p < 0.05)↓ (p < 0.01)[4]

HFD: High-Fat Diet; STZ: Streptozotocin; WBKDF: Wistar Bonn Kobori Diabetic Fatty; HCF: High-Cholesterol Fructose; AUC: Area Under the Curve; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance. A downward arrow (↓) indicates a reduction.

Table 2: Effects on Lipid Profile and Body Weight
CompoundAnimal ModelDosageDurationTriglyceridesHDL CholesterolLDL CholesterolBody WeightReference
This compound HFD-induced T2DM miceHigh-dose---↓ ox-LDLNo significant effect[5]
Metformin HFD-STZ Rats180 & 360 mg/kg42 days-[2]
Liraglutide WBKDF-HFD Rats75 & 300 µg/kg/day4 weeks--↓ (dose-dependent)[3]
Pioglitazone HFCD Rats-12 weeks-[6][7]

HFD: High-Fat Diet; T2DM: Type 2 Diabetes Mellitus; ox-LDL: Oxidized Low-Density Lipoprotein; STZ: Streptozotocin; WBKDF: Wistar Bonn Kobori Diabetic Fatty; HFCD: High-Fat Carbohydrate Diet. Upward (↑) and downward (↓) arrows indicate an increase or decrease, respectively.

Table 3: Anti-inflammatory Effects
CompoundModelDosageDurationTNF-αIL-6Reference
This compound LPS-stimulated macrophages10-100 µM-Reduced secretionReduced secretion[8]
Metformin ------
Liraglutide ------
Pioglitazone LPS-stimulated astrocytes--↓ secretion↓ secretion[9]
Pioglitazone Wistar fatty rats3 mg/kg/day4 days↓ in plasma & muscle-[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound in metabolic syndrome are mediated through a multi-pronged mechanism involving the activation of key signaling pathways.

9-SAHSA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR40 GPR40 This compound->GPR40 binds & activates PI3K PI3K This compound->PI3K activates PPARg PPARγ This compound->PPARg activates PLC PLC GPR40->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Insulin Secretion Insulin Secretion Ca2_release->Insulin Secretion PKC->Insulin Secretion AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake Gene_Expression Gene Expression (Glucose & Lipid Metabolism) PPARg->Gene_Expression Improved Insulin Sensitivity Improved Insulin Sensitivity Gene_Expression->Improved Insulin Sensitivity

This compound Signaling Pathways in Metabolic Regulation.

This compound has been shown to activate G protein-coupled receptor 40 (GPR40), leading to the stimulation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] This cascade results in calcium mobilization and protein kinase C (PKC) activation, ultimately promoting insulin secretion.[10] Additionally, preclinical evidence suggests that this compound may activate the PI3K/AKT pathway, which is crucial for insulin-mediated glucose uptake via GLUT4 translocation.[11][12] There is also evidence to suggest that this compound activates Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.[13][14]

Experimental Workflows

The following diagrams illustrate the generalized workflows for key preclinical assays used to evaluate the efficacy of this compound and its comparators.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model of Metabolic Syndrome cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment animal_prep Acclimatization & Baseline Measurements treatment_groups Randomization into Groups: - Vehicle Control - this compound - Comparators animal_prep->treatment_groups daily_dosing Daily Oral Gavage treatment_groups->daily_dosing gtt_itt Glucose & Insulin Tolerance Tests daily_dosing->gtt_itt blood_collection Blood Sample Collection gtt_itt->blood_collection biochemical_analysis Analysis of Serum: - Lipids - Insulin - Cytokines (ELISA) blood_collection->biochemical_analysis Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture cluster_treatment_vitro Treatment cluster_assay Assay cell_line 3T3-L1 Preadipocytes or Primary Macrophages differentiation Differentiation into Mature Adipocytes cell_line->differentiation treatment Incubation with: - Control - this compound - Comparators - +/- Insulin or LPS differentiation->treatment glucose_uptake 2-NBDG Glucose Uptake Assay treatment->glucose_uptake cytokine_measurement ELISA for Cytokines in Supernatant treatment->cytokine_measurement

References

A Comparative Analysis of 9-SAHSA and Existing Antidiabetic Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel fatty acid ester 9-SAHSA (9-palmitic acid-hydroxy-stearic acid) with established antidiabetic drugs—Metformin, GLP-1 Receptor Agonists, and SGLT2 Inhibitors—in animal models of diabetes. The following sections present quantitative efficacy data, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs to facilitate an objective evaluation.

Executive Summary

Diabetes mellitus is a global health crisis, necessitating the development of novel therapeutics. This compound, an endogenous lipid, has emerged as a potential candidate with reported anti-diabetic and anti-inflammatory properties.[1][2] However, its efficacy in preclinical models has yielded some conflicting results. This guide synthesizes the available data on this compound and compares it against the well-established effects of current first- and second-line diabetes treatments in similar animal models.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy data from preclinical studies involving this compound and existing antidiabetic drugs.

Table 1: Effects on Glycemic Control in Diabetic Animal Models

Drug ClassCompoundAnimal ModelDosageDurationChange in Blood GlucoseChange in HbA1cReference
FAHFA This compounddb/db miceNot specified2 weeksSignificant reductionNot reported
This compounddb/db miceNot specified4 weeksNo significant changeNot reported[3]
5- or 9-PAHSADIO miceNot specifiedAcute & SubchronicNo significant improvementNot reported[4]
Biguanide MetforminSTZ-induced diabetic rats1000 mg/kg/day4 weeksSignificant reduction (up to 40.7%)Not reported[5]
Metformindb/db miceNot specifiedNot specifiedSignificant reductionSignificant reduction[6]
GLP-1 RA Semaglutidedb/db mice30 nmol/kg/day11 weeksSignificantly reduced vs. vehicleSignificantly reduced vs. vehicle[7]
LiraglutideGIPR(dn) transgenic pigs0.6-1.2 mg/day90 days23% smaller AUC (MMGTT)Not reported[8]
SGLT2i Empagliflozin (B1684318)STZ-induced diabetic ratsNot specified10 weeksSuperior reduction vs. metforminNot reported
Empagliflozin, Canagliflozin, DapagliflozinAkimba miceNot specified8 weeksSignificant reductionNot reported[9]

DIO: Diet-induced obesity; STZ: Streptozotocin (B1681764); GIPR(dn): Dominant-negative glucose-dependent insulinotropic polypeptide receptor; AUC: Area under the curve; MMGTT: Mixed meal glucose tolerance test.

Table 2: Effects on Body Weight in Diabetic Animal Models

Drug ClassCompoundAnimal ModelDosageDurationChange in Body WeightReference
FAHFA This compounddb/db miceNot specifiedNot specifiedNot reported
Biguanide MetforminSTZ and HFD-induced T2DM ratsNot specified3 weeksNo significant change[10]
GLP-1 RA LiraglutideGIPR(dn) transgenic pigs0.6-1.2 mg/day90 days31% reduction in weight gain[8]
Semaglutidedb/db mice10 nmol/kg4 weeks+20% (vs. +23% in vehicle)
SGLT2i EmpagliflozinSTZ-induced diabetic ratsNot specified10 weeksWeight loss
EmpagliflozinObese rodent modelsNot specifiedChronicReduction in body weight[11]

HFD: High-fat diet; T2DM: Type 2 Diabetes Mellitus.

Experimental Protocols

A critical aspect of comparing preclinical data is understanding the experimental design. Below are summaries of the methodologies used in the cited studies.

This compound Studies
  • Animal Models: Primarily db/db mice, a genetic model of obesity and type 2 diabetes, and diet-induced obesity (DIO) mice.[3][4]

  • Drug Administration: The route of administration for this compound is not consistently detailed in the abstracts, but oral administration has been used.[3]

  • Efficacy Endpoints: Key parameters measured include fasting blood glucose, glucose tolerance, and in some studies, insulin (B600854) levels.[3][12]

Metformin Studies
  • Animal Models: Commonly used models include streptozotocin (STZ)-induced diabetic rats, which model type 1 diabetes, and high-fat diet (HFD) combined with STZ to induce type 2 diabetes.[5][10] Genetically diabetic models like db/db mice are also employed.[6]

  • Drug Administration: Metformin is typically administered orally.[5]

  • Efficacy Endpoints: Blood glucose levels, oral glucose tolerance tests (OGTT), and homeostatic model assessment for insulin resistance (HOMA-IR) are common endpoints.[10]

GLP-1 Receptor Agonist Studies
  • Animal Models: A range of models are used, from db/db mice to larger animals like GIPR(dn) transgenic pigs, which model a pre-diabetic state.[7][8]

  • Drug Administration: GLP-1 RAs are administered via injection.

  • Efficacy Endpoints: In addition to glycemic control and body weight, studies often investigate effects on insulin secretion, food intake, and beta-cell mass.[8][13]

SGLT2 Inhibitor Studies
  • Animal Models: STZ-induced diabetic rats and Akimba mice (a model for diabetic kidney disease) are frequently used.[14][9]

  • Drug Administration: SGLT2 inhibitors are administered orally.

  • Efficacy Endpoints: The primary endpoint is often urinary glucose excretion, leading to reductions in blood glucose. Effects on body weight and renal function are also assessed.[9][11][15]

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanisms is crucial for drug development. The following diagrams illustrate the key signaling pathways for each drug class.

This compound Signaling

The precise signaling mechanism of this compound is still under investigation. Some studies suggest it may improve insulin sensitivity and glucose homeostasis by activating G-protein coupled receptors like GPR40.[12] More recent research indicates a potential role for the PI3K/AKT pathway and enhancement of autophagy.[16]

G This compound This compound GPR40 GPR40 This compound->GPR40 Activates PI3K PI3K This compound->PI3K Upregulates Autophagy Autophagy This compound->Autophagy Enhances Improved Glucose Homeostasis Improved Glucose Homeostasis GPR40->Improved Glucose Homeostasis AKT AKT PI3K->AKT Activates AKT->Improved Glucose Homeostasis Autophagy->Improved Glucose Homeostasis

Caption: Proposed signaling pathways for this compound in improving glucose metabolism.

Metformin Signaling Pathway

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which leads to reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[5]

G Metformin Metformin AMPK AMPK Metformin->AMPK Activates Hepatic Gluconeogenesis Hepatic Gluconeogenesis AMPK->Hepatic Gluconeogenesis Inhibits Peripheral Glucose Uptake Peripheral Glucose Uptake AMPK->Peripheral Glucose Uptake Promotes G GLP-1 RA GLP-1 RA GLP-1 Receptor GLP-1 Receptor GLP-1 RA->GLP-1 Receptor Binds to Adenylyl Cyclase Adenylyl Cyclase GLP-1 Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Enhances (Glucose-dependent) G SGLT2 Inhibitor SGLT2 Inhibitor SGLT2 Transporter (Kidney) SGLT2 Transporter (Kidney) SGLT2 Inhibitor->SGLT2 Transporter (Kidney) Inhibits Glucose Reabsorption Glucose Reabsorption SGLT2 Inhibitor->Glucose Reabsorption Urinary Glucose Excretion Urinary Glucose Excretion SGLT2 Inhibitor->Urinary Glucose Excretion Increases SGLT2 Transporter (Kidney)->Glucose Reabsorption Mediates Blood Glucose Blood Glucose Glucose Reabsorption->Blood Glucose Maintains Urinary Glucose Excretion->Blood Glucose Lowers G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Drug Administration Drug Administration Randomization->Drug Administration Monitoring Monitoring Drug Administration->Monitoring Final Measurements Final Measurements Monitoring->Final Measurements Tissue Collection Tissue Collection Final Measurements->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

References

Safety Operating Guide

Proper Disposal of 9-SAHSA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 9-stearoyloxy-10-hydroxy-stearic acid (9-SAHSA), a fatty acid ester of hydroxy fatty acid (FAHFA). Given that this compound is often supplied in a methyl acetate (B1210297) solution, this procedure addresses the handling of both the compound and its flammable solvent as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive safety information. Always handle this compound and its solutions within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory to ensure personal safety.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area or with a respirator if necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling to ensure compliance with institutional and regulatory standards.

Waste Segregation and Collection
  • Do not dispose of this compound or its solutions down the drain or in regular solid waste containers.

  • All materials contaminated with this compound, including the pure compound, solutions, pipette tips, and used gloves, must be collected as hazardous chemical waste.

  • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable for this purpose.

Waste Labeling
  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound in Methyl Acetate."

  • Include the approximate concentration and volume of the waste.

  • Affix the appropriate hazard symbols, such as "Flammable Liquid" for the methyl acetate solvent.

Storage of Chemical Waste
  • Securely seal the waste container and store it in a designated satellite accumulation area within the laboratory.

  • The storage area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents.

Arranging for Disposal
  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste collection.

Decontamination of Work Surfaces
  • For any spills or contamination of laboratory surfaces, decontaminate the area promptly.

  • Use a suitable laboratory detergent and rinse thoroughly with water.

  • Collect all materials used for decontamination, such as absorbent pads and wipes, as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: - this compound Solution - Contaminated Materials fume_hood->segregate container Place in a Labeled, Chemically Compatible Hazardous Waste Container segregate->container label Label Container: - 'Hazardous Waste' - Chemical Name & Concentration - Hazard Symbols (Flammable) container->label storage Store Sealed Container in Designated Satellite Accumulation Area label->storage disposal_request Request Waste Pickup from Environmental Health & Safety (EHS) storage->disposal_request decontaminate Decontaminate Work Surfaces and Equipment disposal_request->decontaminate end End: Disposal Complete decontaminate->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in scientific research.

Personal protective equipment for handling 9-SAHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 9-stearoyl-alpha-hydroxy-stearic acid (9-SAHSA). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and hazard information for this compound.

Identifier Value
IUPAC Name 9-(stearoyloxy)octadecanoic acid
CAS Number 1895916-79-6
Molecular Formula C₃₆H₇₀O₄
Molecular Weight 566.9 g/mol
Appearance A solution in methyl acetate (B1210297)
Hazard Statement Precautionary Statement
Based on available data, this product is not classified as hazardous. However, it should be handled with care as a laboratory chemical.P260: Do not breathe dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure to this compound. The following PPE is required for all stages of handling.

Body Part Required PPE Rationale
Eyes & Face Chemical safety goggles, Face shield (when handling larger quantities)Protects against splashes of the chemical solution. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile gloves (double-gloving recommended)Nitrile gloves offer good resistance to the methyl acetate solvent. Double-gloving provides an extra layer of protection against potential contamination or glove failure.
Body Laboratory coat, Chemical-resistant apron (for larger volumes)A lab coat protects skin and personal clothing from spills. A chemical-resistant apron is advised for procedures with a higher risk of splashes.
Respiratory Use in a chemical fume hoodHandling this compound, which is supplied in a volatile solvent (methyl acetate), should be performed in a chemical fume hood to prevent inhalation of vapors.
Feet Closed-toe shoesPrevents injuries from dropped objects or spills.

Operational and Disposal Plans

Handling and Operational Plan

This compound is supplied as a solution in methyl acetate, which is a flammable and volatile solvent. All handling steps should be performed in a well-ventilated chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation: Before use, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by lining it with absorbent pads to contain any potential spills.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents moisture from the air from condensing inside the cold vial.

  • Aliquoting: Carefully open the vial and use a calibrated micropipette with compatible tips to transfer the desired volume of the this compound solution to your experimental container.

  • Closing: Securely close the vial of the stock solution immediately after use to prevent solvent evaporation and potential contamination.

  • Storage: Store the this compound solution at -20°C as recommended.[1]

Spill and Emergency Procedures:

  • Small Spills: In the event of a small spill within the fume hood, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.

  • Skin Contact: If the solution comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: If the solution splashes into the eyes, immediately flush with eyewash for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Plan

All waste generated from handling this compound must be treated as chemical waste.

Waste Type Disposal Procedure Rationale
Unused this compound Solution Collect in a designated, sealed, and properly labeled hazardous waste container for flammable organic solvents.Prevents environmental contamination and adheres to institutional and local regulations for hazardous waste disposal.
Contaminated Consumables Dispose of used pipette tips, microfuge tubes, and other contaminated disposable items in a designated solid chemical waste container.Minimizes the spread of chemical contamination.
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream for chemically contaminated items.Prevents cross-contamination and ensures safe disposal of potentially hazardous materials.

Experimental Protocols

While specific experimental concentrations and conditions will vary depending on the research application, the following provides a general methodology for preparing this compound for in vitro cell culture experiments, based on its solubility profile.

Preparation of this compound Working Solution:

  • Objective: To prepare a working solution of this compound in a cell culture-compatible solvent.

  • Materials:

    • This compound in methyl acetate

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • In a chemical fume hood, carefully evaporate the methyl acetate from the desired amount of this compound stock solution using a gentle stream of nitrogen gas.

    • Once the solvent has evaporated, resuspend the this compound lipid in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 15 mg/mL).[1]

    • Vortex briefly to ensure complete dissolution.

    • This DMSO stock solution can then be serially diluted in cell culture media to the desired final concentration for your experiment. Note that the final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

Research has indicated that this compound may exert its biological effects through the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and metabolism.

This compound Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Metabolic Regulation Metabolic Regulation mTOR->Metabolic Regulation

Caption: this compound signaling through the PI3K/AKT/mTOR pathway.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from preparation through to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Equilibrate_Vial Equilibrate Vial Prepare_Hood->Equilibrate_Vial Aliquot_Solution Aliquot Solution Equilibrate_Vial->Aliquot_Solution Perform_Experiment Perform Experiment Aliquot_Solution->Perform_Experiment Clean_Workspace Clean Workspace Perform_Experiment->Clean_Workspace Dispose_Waste Dispose of Waste Clean_Workspace->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Step-by-step workflow for handling this compound in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-SAHSA
Reactant of Route 2
Reactant of Route 2
9-SAHSA

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。